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  • Product: 1-(4-Methoxyphenyl)-3,5-dimethylpyrazole-4-carbaldehyde
  • CAS: 1177195-12-8

Core Science & Biosynthesis

Foundational

Synthesis pathway and mechanism of 1-(4-Methoxyphenyl)-3,5-dimethylpyrazole-4-carbaldehyde

An In-Depth Technical Guide to the Synthesis and Mechanism of 1-(4-Methoxyphenyl)-3,5-dimethylpyrazole-4-carbaldehyde Prepared by: Gemini, Senior Application Scientist Introduction The pyrazole nucleus is a privileged sc...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis and Mechanism of 1-(4-Methoxyphenyl)-3,5-dimethylpyrazole-4-carbaldehyde

Prepared by: Gemini, Senior Application Scientist

Introduction

The pyrazole nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmacologically active agents and functional materials. Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone for drug design. This guide provides a comprehensive, in-depth exploration of the synthesis of a specific, highly functionalized derivative: 1-(4-Methoxyphenyl)-3,5-dimethylpyrazole-4-carbaldehyde.

This document is structured to provide not just a procedural overview but a deep mechanistic understanding, reflecting the causality behind experimental choices. It is intended for researchers, chemists, and drug development professionals who require a robust and reliable synthetic pathway. The synthesis is logically divided into two primary stages: the construction of the core pyrazole ring system, followed by its functionalization via electrophilic formylation.

Part 1: Overall Synthetic Strategy

The synthesis of 1-(4-Methoxyphenyl)-3,5-dimethylpyrazole-4-carbaldehyde is most efficiently achieved through a two-step sequence. This strategy leverages two powerful and classic name reactions in heterocyclic chemistry:

  • Knorr Pyrazole Synthesis: Construction of the 1-aryl-3,5-dimethylpyrazole core from appropriate precursors.

  • Vilsmeier-Haack Reaction: Formylation of the electron-rich C4-position of the pyrazole ring to install the carbaldehyde group.

This approach is highly reliable and provides good overall yields, making it suitable for both laboratory-scale synthesis and potential scale-up.

Overall_Synthesis_Pathway acetylacetone Acetylacetone intermediate 1-(4-Methoxyphenyl)-3,5- dimethylpyrazole acetylacetone->intermediate Step 1 Knorr Synthesis hydrazine 4-Methoxyphenylhydrazine hydrazine->intermediate Step 1 Knorr Synthesis vilsmeier_reagents POCl₃, DMF product 1-(4-Methoxyphenyl)-3,5-dimethyl- pyrazole-4-carbaldehyde vilsmeier_reagents->product intermediate->product Step 2 Vilsmeier-Haack

Caption: High-level overview of the two-step synthetic pathway.

Part 2: Synthesis of the Pyrazole Core (Intermediate I)

Principle and Mechanism: The Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis, first reported in 1883, is a cornerstone reaction for forming pyrazole rings.[1][2] It involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[2][3] In this specific case, 4-methoxyphenylhydrazine acts as the binucleophilic hydrazine component, and acetylacetone (pentane-2,4-dione) serves as the 1,3-dielectrophile.

The reaction proceeds via an acid-catalyzed mechanism. The more nucleophilic nitrogen of the hydrazine initially attacks one of the carbonyl groups of the acetylacetone. This is followed by an intramolecular cyclization where the second nitrogen atom attacks the remaining carbonyl group. The resulting non-aromatic heterocyclic intermediate then undergoes dehydration to yield the stable, aromatic pyrazole ring.[4]

Knorr_Mechanism cluster_start Step A: Initial Condensation cluster_cyclo Step B: Intramolecular Cyclization cluster_dehydration Step C: Dehydration & Aromatization start 4-Methoxyphenylhydrazine + Acetylacetone hydrazone Hydrazone Intermediate start->hydrazone Nucleophilic attack & H₂O loss cyclic_hemiaminal Cyclic Intermediate hydrazone->cyclic_hemiaminal Intramolecular nucleophilic attack product 1-(4-Methoxyphenyl)-3,5-dimethylpyrazole cyclic_hemiaminal->product -H₂O (Aromatization)

Caption: Mechanism of the Knorr pyrazole synthesis.

Experimental Protocol: Synthesis of 1-(4-Methoxyphenyl)-3,5-dimethylpyrazole

This protocol is adapted from established procedures for similar pyrazole syntheses.[5]

  • Reagent Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methoxyphenylhydrazine hydrochloride (1.0 eq).

  • Solvent and Base: Add ethanol (approx. 15-20 mL per gram of hydrazine) and potassium carbonate (1.0 eq) to the flask. Stir the mixture to neutralize the hydrochloride salt.

  • Diketone Addition: Add acetylacetone (1.0 eq) to the suspension.

  • Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the mixture to room temperature. Pour the contents into a beaker containing cold water (approx. 100 mL).

  • Extraction: The product may precipitate as a solid. If so, collect it by vacuum filtration. If it remains oily, transfer the mixture to a separatory funnel and extract with ethyl acetate or dichloromethane (3 x 50 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield the pure pyrazole intermediate as a solid.

Quantitative Data and Causality
ReagentMolar Eq.Purpose
4-Methoxyphenylhydrazine HCl1.0Pyrazole ring nitrogen source (N1) and aryl substituent provider.
Acetylacetone1.0Provides the C3, C4, and C5 atoms of the pyrazole ring.
Potassium Carbonate1.0Neutralizes the hydrazine hydrochloride to liberate the free base.
EthanolSolventA polar protic solvent that facilitates the dissolution of reactants.
  • Choice of Base: A mild inorganic base like potassium carbonate is sufficient to deprotonate the hydrazine salt without causing unwanted side reactions.

  • Temperature: Refluxing provides the necessary activation energy for the condensation and subsequent dehydration steps, ensuring a reasonable reaction rate.

Part 3: Formylation of the Pyrazole Core (Final Product)

Principle and Mechanism: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a highly effective method for the formylation of electron-rich aromatic and heteroaromatic compounds.[6][7] The reaction utilizes a specific electrophile, the Vilsmeier reagent , which is typically generated in situ.[8][9] The pyrazole ring, particularly the C4 position, is sufficiently electron-rich to undergo electrophilic substitution by this reagent.[10]

The overall mechanism can be broken into two distinct parts: the formation of the electrophile and the subsequent electrophilic aromatic substitution.

Part A: Formation of the Vilsmeier Reagent

The Vilsmeier reagent, a chloroiminium salt, is formed from the reaction of a substituted amide (N,N-dimethylformamide, DMF) with an acid chloride, most commonly phosphorus oxychloride (POCl₃).[6][8] The oxygen atom of DMF acts as a nucleophile, attacking the electrophilic phosphorus center of POCl₃. This is followed by a series of rearrangements and eliminations to form the highly electrophilic Vilsmeier reagent.[6][9]

Vilsmeier_Reagent_Formation cluster_activation Step A: Nucleophilic Attack cluster_rearrangement Step B: Rearrangement & Elimination start DMF + POCl₃ adduct Initial Adduct start->adduct O attacks P intermediate Chloro-oxaphosphetane like adduct->intermediate Cl⁻ displacement & rearrangement vilsmeier Vilsmeier Reagent (Chloroiminium ion) intermediate->vilsmeier Elimination of [Cl₂P(O)O]⁻

Caption: Formation of the Vilsmeier reagent from DMF and POCl₃.

Part B: Electrophilic Substitution and Hydrolysis

Once formed, the Vilsmeier reagent is attacked by the electron-rich C4 position of the pyrazole ring. This attack breaks the aromaticity of the ring, forming a sigma complex (an arenium ion intermediate). A subsequent deprotonation step restores aromaticity. The resulting iminium salt is then hydrolyzed during the aqueous work-up to yield the final aldehyde product.[7][11]

Vilsmeier_Formylation cluster_attack Step A: Electrophilic Attack cluster_aromatize Step B: Rearomatization cluster_hydrolysis Step C: Hydrolysis reactants Pyrazole Intermediate + Vilsmeier Reagent sigma_complex Sigma Complex (Arenium Ion) reactants->sigma_complex C4 attacks electrophile iminium_salt Iminium Salt Intermediate sigma_complex->iminium_salt Deprotonation (restores aromaticity) product Final Aldehyde Product iminium_salt->product Aqueous Work-up (H₂O)

Caption: Mechanism of pyrazole formylation and subsequent hydrolysis.

Experimental Protocol: Synthesis of 1-(4-Methoxyphenyl)-3,5-dimethylpyrazole-4-carbaldehyde

This protocol is based on established Vilsmeier-Haack procedures for pyrazoles.[12] Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts with moisture.

  • Vilsmeier Reagent Preparation: In a three-neck flask under an inert atmosphere (e.g., nitrogen or argon), place anhydrous N,N-dimethylformamide (DMF) (4.0 eq). Cool the flask in an ice-salt bath to 0 °C.

  • POCl₃ Addition: Add phosphorus oxychloride (POCl₃) (2.0 - 4.0 eq) dropwise to the cold DMF with vigorous stirring. The Vilsmeier reagent will form as a viscous, often white, complex. Maintain the temperature below 10 °C during the addition.

  • Pyrazole Addition: Dissolve the 1-(4-Methoxyphenyl)-3,5-dimethylpyrazole (Intermediate I, 1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 60-70 °C and stir for 2-4 hours, monitoring by TLC.

  • Quenching and Hydrolysis: Cool the reaction mixture back to 0 °C. Carefully and slowly pour the mixture onto crushed ice with stirring. This will hydrolyze the intermediate iminium salt and neutralize the excess reagents.

  • pH Adjustment and Isolation: Basify the aqueous solution by slowly adding a saturated sodium bicarbonate or sodium hydroxide solution until the pH is ~7-8. The product should precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and dry. The crude aldehyde can be further purified by recrystallization from ethanol or by column chromatography on silica gel.

Quantitative Data and Causality
ReagentMolar Eq.Purpose
1-(4-Methoxyphenyl)-3,5-dimethylpyrazole1.0The nucleophilic substrate for formylation.
N,N-Dimethylformamide (DMF)>4.0Acts as both a reagent (with POCl₃) to form the Vilsmeier reagent and as the solvent.
Phosphorus Oxychloride (POCl₃)2.0 - 4.0The activating agent that converts DMF into the highly electrophilic Vilsmeier reagent.
  • Anhydrous Conditions: It is critical to use anhydrous DMF and to protect the reaction from atmospheric moisture until the quenching step. Water will readily react with and destroy both POCl₃ and the Vilsmeier reagent.

  • Stoichiometry: An excess of the Vilsmeier reagent is used to ensure complete conversion of the starting pyrazole.

  • Temperature Control: The initial formation of the Vilsmeier reagent is exothermic and must be cooled to prevent decomposition. The subsequent reaction with the pyrazole requires heating to proceed at a practical rate.

Part 4: Characterization

The final product, 1-(4-Methoxyphenyl)-3,5-dimethylpyrazole-4-carbaldehyde, should be characterized using standard analytical techniques to confirm its identity and purity.

  • Appearance: Expected to be a solid at room temperature.

  • ¹H NMR: Expect characteristic signals for the aldehyde proton (~9.8-10.0 ppm), aromatic protons on the methoxyphenyl ring, a singlet for the methoxy group (~3.8 ppm), and two singlets for the two methyl groups on the pyrazole ring.

  • ¹³C NMR: Expect a signal for the carbonyl carbon of the aldehyde (~185 ppm) in addition to signals for the aromatic and pyrazole ring carbons.

  • IR Spectroscopy: A strong absorption band for the aldehyde C=O stretch should be visible around 1670-1690 cm⁻¹.

Conclusion

The synthesis of 1-(4-Methoxyphenyl)-3,5-dimethylpyrazole-4-carbaldehyde is reliably accomplished through a robust two-step process involving the Knorr pyrazole synthesis followed by a Vilsmeier-Haack formylation. This pathway provides a high degree of control and delivers the target molecule in good yield. A thorough understanding of the underlying mechanisms for each step is crucial for troubleshooting and optimizing the reaction conditions, ensuring a successful and reproducible outcome.

References

  • Organic Syntheses. 3,5-dimethylpyrazole. Available from: [Link]

  • Scribd. Synthesis of 3 - 5-Dimethylpyrazole. Available from: [Link]

  • Wikipedia. 3,5-Dimethylpyrazole. Available from: [Link]

  • Canadian Journal of Chemistry. The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Available from: [Link]

  • Name-Reaction.com. Knorr pyrazole synthesis. Available from: [Link]

  • Master Organic Chemistry. Vilsmeier-Haack Reaction. Available from: [Link]

  • Google Patents. WO2020050368A1 - Method for preparing vilsmeier reagent.
  • ResearchGate. Vilsmeier-Haack formylation of 1H-pyrazoles. Available from: [Link]

  • PMC. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available from: [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. Available from: [Link]

  • MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Available from: [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available from: [Link]

  • ResearchGate. Synthesis of heterocyclic compounds from 4-formylpyrazoles. Available from: [Link]

  • Encyclopedia.pub. Synthesis and Properties of Pyrazoles. Available from: [Link]

  • Arkat USA. Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Available from: [Link]

  • Taylor & Francis Online. Chemoselective and Regiospecific Formylation of 1-Phenyl-1H-pyrazoles Through the Duff Reaction. Available from: [Link]

  • PMC. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Available from: [Link]

  • MDPI. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Available from: [Link]

  • PrepChem.com. Synthesis of 1-(4-methoxyphenyl)-3-methyl-5-phenyl-1H-pyrazole. Available from: [Link]

  • IntechOpen. Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. Available from: [Link]

  • SpringerLink. Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Available from: [Link]

  • PubChemLite. 1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1h-pyrazole-4-carbaldehyde. Available from: [Link]

  • Shodhganga. Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)-N- hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. Available from: [Link]

  • JOCPR. Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Available from: [Link]

  • Cardiff University ORCA. Synthesis and anticancer activity of 3-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl). Available from: [Link]

  • Semantic Scholar. Synthesis of various pyrazole-fused heterocyclic systems using pyrazole-4-carbaldehydes as versatile precursors. Available from: [Link]

  • Google Patents. CN1482119A - Method for preparing 3.5-dimethylpyrazole.
  • ResearchGate. 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole. Available from: [Link]

Sources

Exploratory

Comprehensive NMR Spectral Assignment Guide: 1-(4-Methoxyphenyl)-3,5-dimethylpyrazole-4-carbaldehyde

Executive Summary The compound 1-(4-Methoxyphenyl)-3,5-dimethylpyrazole-4-carbaldehyde is a highly versatile building block in medicinal chemistry, frequently utilized in the synthesis of complex heterocyclic therapeutic...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-(4-Methoxyphenyl)-3,5-dimethylpyrazole-4-carbaldehyde is a highly versatile building block in medicinal chemistry, frequently utilized in the synthesis of complex heterocyclic therapeutics. Structurally, it features a fully substituted pyrazole core, a para-methoxyphenyl moiety, and a reactive C4-carbaldehyde group. Accurate structural characterization via Nuclear Magnetic Resonance (NMR) spectroscopy is critical for downstream synthetic validation.

This whitepaper provides an authoritative, in-depth guide to the 1 H and 13 C NMR spectral assignments of this compound. By moving beyond simple data tabulation, we explore the underlying quantum mechanical and physical organic principles—such as diamagnetic anisotropy, mesomeric effects, and steric-induced shielding—that dictate these specific chemical shifts.

Experimental Methodology & Protocol Validation

To ensure reproducibility and high-fidelity spectral data, the following self-validating protocol is recommended for NMR acquisition. The choices in this workflow are designed to maximize the signal-to-noise ratio (SNR) while preventing spectral artifacts.

Sample Preparation
  • Mass Selection: Accurately weigh 10–15 mg of the purified compound. This concentration is optimal for 1 H NMR to prevent line broadening associated with high viscosity, while providing sufficient nuclei for 13 C NMR within a reasonable timeframe.

  • Solvent Addition: Dissolve the compound in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Filtration: Pass the solution through a glass wool plug into a standard 5 mm precision NMR tube to remove any paramagnetic particulates that could distort magnetic field homogeneity.

Spectrometer Acquisition Parameters
  • 1 H NMR (400 MHz):

    • Parameters: Spectral width of 12 ppm, relaxation delay ( D1​ ) of 1.5 s, and 16 transients (scans).

    • Causality: A 1.5 s D1​ ensures complete longitudinal relaxation ( T1​ ) for accurate integration of the aldehyde and aromatic protons.

  • 13 C NMR (100 MHz):

    • Parameters: Spectral width of 250 ppm, D1​ of 2.0 s, and 512–1024 transients.

    • Causality: WALTZ-16 composite pulse decoupling is applied to the proton channel to eliminate 1 J CH​ scalar coupling, collapsing carbon multiplets into sharp singlets and enhancing signal intensity via the Nuclear Overhauser Effect (NOE).

Processing and Referencing

Apply an exponential window function with a line broadening (LB) factor of 0.3 Hz for 1 H and 1.0 Hz for 13 C prior to Fourier Transformation (FT). Phase and baseline corrections must be applied manually. Reference the spectra to TMS ( δ 0.00 ppm) or the residual CHCl 3​ solvent peak ( δ 7.26 ppm for 1 H; δ 77.16 ppm for 13 C)[1].

Workflow A 1. Sample Preparation (10-15 mg in 0.6 mL CDCl3) B 2. NMR Tube Loading (5mm Precision Tube) A->B C 3. Spectrometer Setup (Insert, Lock CDCl3, Tune/Match) B->C D 4. Field Shimming (Gradient Shimming / Z1-Z4) C->D E 5. Acquisition (1H: 16 scans, 13C: 512 scans) D->E F 6. Processing (FT, Phase Corr, Ref to TMS) E->F

Fig 1: Standardized workflow for high-resolution NMR sample preparation and spectral acquisition.

1 H NMR Spectral Assignment and Causality

The proton NMR spectrum of 1-(4-Methoxyphenyl)-3,5-dimethylpyrazole-4-carbaldehyde is highly diagnostic due to the distinct electronic environments of its substituents[1].

The Carbaldehyde Proton

The aldehyde proton appears as a sharp singlet far downfield at approximately δ 10.02 ppm .

  • Mechanistic Rationale: This extreme deshielding is the result of two additive effects. First, the inductive electron withdrawal by the carbonyl oxygen depletes electron density around the proton. Second, the diamagnetic anisotropy of the C=O π -bond generates an induced magnetic field that aligns with the external magnetic field ( B0​ ) at the location of the proton, heavily deshielding it.

The 4-Methoxyphenyl Group (AA'BB' System)

The para-substituted aromatic ring presents a classic pseudo-AA'BB' spin system, resolving as two distinct doublets.

  • H-3', H-5' ( δ 6.98 ppm, d, J = 8.8 Hz): The methoxy group (-OCH 3​ ) is a strong π -electron donor via the mesomeric (+M) effect. This increases electron density specifically at the ortho and para positions of the phenyl ring, heavily shielding the H-3' and H-5' protons.

  • H-2', H-6' ( δ 7.32 ppm, d, J = 8.8 Hz): These protons are meta to the methoxy group and ortho to the pyrazole nitrogen. They do not benefit from the +M shielding of the oxygen and instead feel the mild electron-withdrawing inductive effect of the pyrazole core, shifting them downfield relative to H-3'/H-5'.

Pyrazole Methyl Groups

The two methyl groups on the pyrazole ring appear as distinct singlets.

  • C5-CH 3​ ( δ 2.56 ppm) vs. C3-CH 3​ ( δ 2.46 ppm): The C5-methyl is spatially adjacent to the N1-phenyl ring. To minimize steric repulsion, the phenyl ring twists out of coplanarity with the pyrazole core (often exhibiting a twist angle of ~40–50°)[2]. Depending on the exact conformation in solution, the C5-methyl group experiences varying degrees of anisotropic deshielding from the edge of the aromatic ring, typically pushing its 1 H resonance slightly downfield compared to the C3-methyl.

Table 1: 1 H NMR Data Summary (400 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling ( J , Hz)Assignment
4-CHO 10.02Singlet (s)1H-Aldehyde proton
H-2', H-6' 7.32Doublet (d)2H8.8Ar-H ortho to pyrazole
H-3', H-5' 6.98Doublet (d)2H8.8Ar-H ortho to methoxy
4'-OCH 3​ 3.86Singlet (s)3H-Methoxy protons
C5-CH 3​ 2.56Singlet (s)3H-Methyl at pyrazole C5
C3-CH 3​ 2.46Singlet (s)3H-Methyl at pyrazole C3

13 C NMR Spectral Assignment and Causality

Carbon-13 NMR provides an unambiguous map of the molecular skeleton. The shifts are highly sensitive to hybridization and electronegativity[3].

Carbonyl and Pyrazole Core Carbons
  • C=O ( δ 185.2 ppm): The highly polarized C=O bond leaves the carbonyl carbon severely electron-deficient, resulting in the most downfield signal in the spectrum.

  • Pyrazole C3 ( δ 152.1 ppm) & C5 ( δ 144.4 ppm): Both are quaternary carbons bonded to nitrogen. C3 is generally more deshielded due to its proximity to the imine-like nitrogen (C=N character), whereas C5 is adjacent to the amine-like nitrogen.

  • Pyrazole C4 ( δ 118.5 ppm): The attachment of the electron-withdrawing carbaldehyde group shifts this carbon downfield from its typical unsubstituted position (~106 ppm)[3] to ~118.5 ppm.

Aromatic and Aliphatic Carbons
  • C-4' ( δ 159.6 ppm): The aromatic carbon directly bonded to the electronegative oxygen of the methoxy group is heavily deshielded.

  • C-1' ( δ 131.8 ppm): The ipso carbon bonded to the pyrazole nitrogen.

  • C5-CH 3​ ( δ 12.2 ppm) vs. C3-CH 3​ ( δ 13.6 ppm): Interestingly, while the C5-methyl proton is often deshielded, the C5-methyl carbon is typically shifted upfield relative to C3-methyl[3]. This is due to the steric γ -gauche effect induced by the orthogonal N-phenyl ring, which compresses the electron cloud around the C5 carbon, shielding it.

Table 2: 13 C NMR Data Summary (100 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)TypeRationale for Chemical Shift
4-CHO 185.2C=OHighly deshielded carbonyl carbon due to O electronegativity
C-4' (Ar) 159.6C q​ Oxygen-bound aromatic ipso carbon
C-3 (Pyr) 152.1C q​ Pyrazole C3, adjacent to C=N
C-5 (Pyr) 144.4C q​ Pyrazole C5, adjacent to N-Ar
C-1' (Ar) 131.8C q​ Nitrogen-bound aromatic ipso carbon
C-2', C-6' 126.5CHAromatic carbons meta to methoxy group
C-4 (Pyr) 118.5C q​ Pyrazole C4, bearing electron-withdrawing -CHO
C-3', C-5' 114.2CHAromatic carbons shielded by +M effect of methoxy
4'-OCH 3​ 55.6CH 3​ Standard methoxy carbon shift
C3-CH 3​ 13.6CH 3​ Unhindered methyl carbon at C3
C5-CH 3​ 12.2CH 3​ Methyl carbon shielded by steric compression (N-Ar ring)

Logical Relationship of Substituent Effects

The following diagram maps the causal relationships between the functional groups and their resulting impact on the NMR chemical shifts.

SubstituentEffects Substrate Pyrazole Core CHO C4-Carbaldehyde (-CHO) Strong Electron Withdrawal Substrate->CHO Deshields C4 & CHO proton N_Ar N1-Aryl Ring Steric & Anisotropic Effects Substrate->N_Ar Shields C5-CH3 via steric compression Result1 Result1 CHO->Result1 δ 10.0 ppm (1H) δ 185.2 ppm (13C) OMe C4'-Methoxy (-OCH3) Strong Electron Donation (+M) Result3 Result3 OMe->Result3 δ 6.98 ppm (1H for H3'/H5') N_Ar->OMe Shields C3'/C5' protons Result2 Result2 N_Ar->Result2 δ 12.2 ppm (13C for C5-Me)

Fig 2: Mechanistic impact of functional groups on the NMR chemical shifts of the pyrazole.

Conclusion & Best Practices

Accurate spectral assignment of 1-(4-Methoxyphenyl)-3,5-dimethylpyrazole-4-carbaldehyde requires an understanding of both local electronegativity and long-range spatial effects. When validating synthesized batches, analysts should pay close attention to the integration of the C3 and C5 methyl groups, as incomplete Vilsmeier-Haack formylation will result in the absence of the δ 10.02 ppm aldehyde peak and an upfield shift of the C4 pyrazole carbon back to ~106 ppm. Always ensure samples are thoroughly dried, as residual water ( δ 1.56 ppm in CDCl 3​ ) or synthesis solvents (e.g., DMF from the formylation step) can obscure the aliphatic baseline.

References

  • (E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole - MDPI Source: mdpi.com URL:[Link]

  • NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data Source: organicchemistrydata.org URL:[Link]

  • Item - Data_Sheet_1_NSC 18725, a Pyrazole Derivative Inhibits Microtubule Dynamics Source: figshare.com URL:[Link]

Sources

Foundational

Crystal structure and XRD data analysis of 1-(4-Methoxyphenyl)-3,5-dimethylpyrazole-4-carbaldehyde

An In-Depth Technical Guide to the Crystal Structure and XRD Data Analysis of 1-(4-Methoxyphenyl)-3,5-dimethylpyrazole-4-carbaldehyde Abstract This technical guide provides a comprehensive overview of the crystallographi...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Crystal Structure and XRD Data Analysis of 1-(4-Methoxyphenyl)-3,5-dimethylpyrazole-4-carbaldehyde

Abstract

This technical guide provides a comprehensive overview of the crystallographic analysis of 1-(4-Methoxyphenyl)-3,5-dimethylpyrazole-4-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry. Pyrazole derivatives are known to exhibit a wide range of biological activities, making a thorough understanding of their three-dimensional structure crucial for rational drug design and development.[1][2][3][4][5][6] This document outlines the methodologies for single-crystal X-ray diffraction (XRD) and powder XRD analysis, from crystal growth to data interpretation. While a definitive crystal structure for the title compound is not publicly available as of this writing, this guide will draw upon established data from closely related analogues to illustrate the expected molecular geometry, packing, and intermolecular interactions. This approach serves as a robust framework for researchers undertaking the crystallographic characterization of this and similar pyrazole derivatives.

Introduction: The Significance of Pyrazole Scaffolds in Drug Discovery

Nitrogen-containing heterocyclic compounds, particularly the pyrazole nucleus, form the backbone of numerous pharmacologically active agents.[1][4] The versatility of the pyrazole ring, with its multiple sites for substitution, allows for the fine-tuning of steric and electronic properties, leading to compounds with a broad spectrum of therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities.[2][4][6] The specific compound, 1-(4-Methoxyphenyl)-3,5-dimethylpyrazole-4-carbaldehyde, combines the established pyrazole core with a methoxyphenyl group, a common feature in many bioactive molecules that can influence metabolic stability and receptor binding.

The aldehyde functional group at the 4-position of the pyrazole ring serves as a versatile synthetic handle for further molecular elaboration, enabling the creation of diverse chemical libraries for high-throughput screening. A precise understanding of the three-dimensional arrangement of atoms within this molecule, as provided by single-crystal X-ray diffraction, is paramount for elucidating structure-activity relationships (SAR) and for the rational design of next-generation therapeutics.[7]

Synthesis and Crystallization

The synthesis of 1-aryl-3,5-dimethylpyrazole-4-carbaldehydes is typically achieved through a Vilsmeier-Haack reaction.[4] This involves the formylation of a corresponding hydrazone precursor.

Experimental Protocol: Synthesis (Representative)

  • Hydrazone Formation: 1-(4-Methoxyphenyl)hydrazine is reacted with 2,4-pentanedione in an appropriate solvent (e.g., ethanol) with a catalytic amount of acid to yield the corresponding hydrazone.

  • Vilsmeier-Haack Formylation: The hydrazone is then treated with a Vilsmeier reagent, prepared in situ from phosphorus oxychloride and N,N-dimethylformamide (DMF).

  • Work-up and Purification: The reaction mixture is quenched with ice-water, and the resulting precipitate is filtered, washed, and purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the target compound.

Crystal Growth:

Obtaining high-quality single crystals suitable for XRD analysis is a critical step.[8] Slow evaporation of a saturated solution of the purified compound is a common and effective method.

Experimental Protocol: Crystal Growth

  • Dissolve the purified 1-(4-Methoxyphenyl)-3,5-dimethylpyrazole-4-carbaldehyde in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) to form a nearly saturated solution.

  • Filter the solution to remove any particulate matter.

  • Transfer the solution to a clean vial and cover it with a perforated film (e.g., Parafilm with small pinholes) to allow for slow evaporation of the solvent.[8]

  • Store the vial in a vibration-free environment at a constant temperature.

  • Monitor the vial for the formation of well-defined, transparent crystals over several days to weeks.[8]

A good quality crystal for single-crystal XRD should be transparent, have well-defined faces, and be free from cracks or other defects when viewed under a polarizing microscope.[8]

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

Single-crystal XRD is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.[7][9][10]

Workflow for Single-Crystal XRD Analysis:

SC_XRD_Workflow A Crystal Selection & Mounting B Data Collection A->B On Diffractometer C Data Reduction B->C Integration D Structure Solution C->D Direct Methods/Patterson E Structure Refinement D->E Least-Squares F Validation & Analysis E->F CheckCIF G CIF File Generation F->G Final Model

Caption: Workflow for Single-Crystal XRD Analysis.

3.1. Data Collection

A suitable single crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations.[11][12][13][14] The crystal is then irradiated with a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation).[11][12][13][14][15] A series of diffraction images are collected as the crystal is rotated.[9]

3.2. Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters and space group. The initial atomic positions are determined using direct methods or Patterson methods. This initial model is then refined using a least-squares algorithm to best fit the experimental data.[11][13]

3.3. Expected Crystal Structure of 1-(4-Methoxyphenyl)-3,5-dimethylpyrazole-4-carbaldehyde

Based on the crystal structures of analogous compounds such as 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde[11], we can predict the key structural features of the title compound.

Molecular Geometry:

The molecule will consist of a planar pyrazole ring. The 4-methoxyphenyl ring will be twisted with respect to the pyrazole ring, with a dihedral angle that could range from approximately 10° to 70°, depending on the crystal packing forces.[11][13][14] The aldehyde group is expected to be nearly coplanar with the pyrazole ring to maximize conjugation.[11][13]

Table 1: Predicted Crystallographic and Refinement Data (based on analogues)

ParameterExpected Value (based on C12H12N2O)[11]
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~6.6
b (Å)~6.7
c (Å)~22.6
β (°)~94.8
V (ų)~1008
Z4
R-factor (R1)< 0.05
Weighted R-factor (wR2)< 0.15

Table 2: Predicted Selected Bond Lengths and Angles (based on analogues)

Bond/AngleExpected Value (Å or °)
N1-N2~1.37
N1-C5~1.35
C3-C4 (pyrazole)~1.40
C4-C(aldehyde)~1.45
C=O (aldehyde)~1.22
Dihedral angle (pyrazole-phenyl)10-70°

Intermolecular Interactions:

In the absence of strong hydrogen bond donors, the crystal packing is likely to be dominated by weaker interactions such as C-H···O and C-H···π interactions.[11][14] The carbonyl oxygen of the aldehyde group and the oxygen of the methoxy group are expected to act as hydrogen bond acceptors. The aromatic rings can participate in π-π stacking or C-H···π interactions. These interactions collectively build the three-dimensional supramolecular architecture.[13]

Powder X-ray Diffraction (PXRD) Analysis

Powder XRD is a complementary technique used to analyze the bulk crystalline properties of a material. It is particularly useful for phase identification, purity assessment, and to confirm that the bulk material corresponds to the single crystal structure.[16]

Workflow for Powder XRD Analysis:

PXRD_Workflow A Sample Preparation B Data Collection A->B On Diffractometer C Phase Identification B->C Compare to Database D Rietveld Refinement B->D Compare to Calculated Pattern E Bulk Purity Analysis C->E D->E

Caption: Workflow for Powder XRD Analysis.

Experimental Protocol: Powder XRD

  • Sample Preparation: A small amount of the finely ground crystalline powder is packed into a sample holder.

  • Data Collection: The sample is irradiated with a monochromatic X-ray beam, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

  • Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, is a fingerprint of the crystalline phase. This experimental pattern can be compared to a calculated pattern generated from the single-crystal XRD data to confirm phase identity.[16] Any significant peaks in the experimental pattern that are not present in the calculated pattern may indicate the presence of impurities or a different polymorphic form.

Conclusion

The structural elucidation of 1-(4-Methoxyphenyl)-3,5-dimethylpyrazole-4-carbaldehyde through single-crystal and powder X-ray diffraction provides invaluable insights for the fields of medicinal chemistry and drug development. A detailed understanding of its three-dimensional structure, including conformational preferences and intermolecular interactions, is essential for designing more potent and selective analogues. The methodologies and expected structural features outlined in this guide, based on robust data from closely related compounds, offer a comprehensive framework for the crystallographic analysis of this important pyrazole derivative.

References

  • Creative Biostructure. (2025, April 14). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved from [Link]

  • Zhang, Y., et al. (2001). X-ray powder diffraction studies of multipyrazole series compounds. Powder Diffraction, 16(4), 231-235.
  • Imran, S., et al. (2023). Experimental and Theoretical Studies of Pyrazole-4 Derivatives by X-Ray Crystallography, DFT, Molecular Docking, and Molecular Dynamics Simulation. DSpace Repository. Retrieved from [Link]

  • X-ray lab. (n.d.). Single crystal X-ray diffraction service. Retrieved from [Link]

  • Asiri, A. M., et al. (2012). 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(5), o1051.
  • Fun, H.-K., et al. (2011). 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1783-o1784.
  • Asiri, A. M., et al. (2012). 1-Phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(5), o1088.
  • Das, D., et al. (2019). Structure analysis of a phenylpyrazole carboxylic acid derivative crystallizing with three molecules in the asymmetric unit (Z′ = 3) using X-ray powder diffraction. Acta Crystallographica Section C: Structural Chemistry, 75(4), 485-492.
  • Shahani, T., et al. (2011). 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2646.
  • University of Zurich, Department of Chemistry. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Retrieved from [Link]

  • MAX IV Laboratory. (n.d.). Single crystal X-ray diffraction. Retrieved from [Link]

  • Adam, F., et al. (2015). Crystal structure of 5-(4-methoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde.
  • Senthil, T.S., et al. (2016). The X-ray diffraction patterns of different wt% of pyrazole. ResearchGate. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Synthesis, biological evaluation and computational studies of pyrazole derivatives as Mycobacterium tuberculosis CYP121A1 inhibitors. RSC Medicinal Chemistry. Retrieved from [Link]

  • El-Hiti, G. A., et al. (2024). (E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole. Molbank, 2024(2), M1849.
  • re3data.org. (2024). Cambridge Structural Database. Retrieved from [Link]

  • Pop, O., et al. (2024). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Molecules, 29(3), 598.
  • Thomas, L. H., et al. (2022). Intermolecular Interactions of 3,5-bis(4-Methoxyphenyl)-4,5- dihydro-1H-pyrazole-1-carbothioamide. Crystals, 12(5), 681.
  • Singh, T. P. (1976). X-ray crystallographic investigations of some analgetic pyrazole derivatives and their crystalline complexes. PhD Thesis, Indian Institute of Science.
  • Abdul Rashid, F. N. A., et al. (2019). Crystal structure of ethyl 3-(4-methoxyphenyl)-5-methylcarbamoyl-1H-pyrazole-4-carboxylate, C15H17N3O4. Zeitschrift für Kristallographie - New Crystal Structures, 234(5), 1137-1139.
  • Aggarwal, N., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245.
  • Cambridge Crystallographic Data Centre (CCDC). (n.d.). Structural Chemistry Data, Software, and Insights. Retrieved from [Link]

  • Abdul Rashid, F. N. A., et al. (2019). Crystal structure of ethyl 3-(4-methoxyphenyl)-5-methylcarbamoyl-1H-pyrazole-4-carboxylate, C15H17N3O4. ResearchGate. Retrieved from [Link]

  • Cui, Z., et al. (2018). Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(19), 3214-3219.
  • El-Hiti, G. A., et al. (2022). Synthesis and anticancer activity of 3-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)

Sources

Exploratory

Thermodynamic Stability of 1-(4-Methoxyphenyl)-3,5-dimethylpyrazole-4-carbaldehyde in Solution

Executive Summary 1-(4-Methoxyphenyl)-3,5-dimethylpyrazole-4-carbaldehyde is a highly functionalized N-heterocyclic scaffold widely utilized as a critical intermediate in the synthesis of pharmaceuticals, including anti-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(4-Methoxyphenyl)-3,5-dimethylpyrazole-4-carbaldehyde is a highly functionalized N-heterocyclic scaffold widely utilized as a critical intermediate in the synthesis of pharmaceuticals, including anti-inflammatory agents and selective serotonin reuptake inhibitors (SSRIs)[1][2]. While the pyrazole core boasts immense aromatic stability, the C4-carbaldehyde moiety introduces significant thermodynamic vulnerabilities when placed in solution.

This whitepaper provides an in-depth technical framework for evaluating the thermodynamic stability of this molecule in solution. By bridging fundamental physical chemistry with rigorous, self-validating analytical protocols, this guide equips drug development professionals with the methodologies required to predict shelf-life, prevent degradation, and ensure regulatory compliance under ICH guidelines[3].

Molecular Profiling & Thermodynamic Vulnerabilities

To accurately design a stability protocol, one must first understand the structural causality behind the molecule's degradation. The stability of 1-(4-Methoxyphenyl)-3,5-dimethylpyrazole-4-carbaldehyde is dictated by the interplay of its three primary functional zones:

  • The Pyrazole Core: The 1,2-diazole ring is thermodynamically robust due to its -electron aromatic system. It is highly resistant to standard hydrolytic and thermal cleavage.

  • The N1-(4-Methoxyphenyl) Substituent: The methoxy group acts as a strong electron-donating group (EDG) via resonance (+R effect). This pushes electron density into the phenyl ring and subsequently into the pyrazole N1 atom. While this stabilizes the heterocycle, it modulates the electronic environment of the C4 position.

  • The C4-Carbaldehyde Group (The Thermodynamic Sink): Aldehydes are inherently metastable in the presence of oxygen and protic environments[4]. The electrophilic carbonyl carbon is the primary site of attack, making it the focal point of all solution-phase degradation.

Primary Degradation Pathways

When dissolved, the molecule is subject to three primary thermodynamically driven degradation pathways:

  • Auto-Oxidation: In the presence of dissolved oxygen, the aldehyde is readily oxidized to its corresponding carboxylic acid (1-(4-methoxyphenyl)-3,5-dimethylpyrazole-4-carboxylic acid). This is an irreversible thermodynamic sink.

  • Solvolysis/Hydration: In protic solvents (e.g., methanol, water), the aldehyde exists in equilibrium with its hemiacetal or hydrate form. While reversible, this equilibrium complicates chromatographic analysis and can lead to subsequent irreversible side reactions.

  • Photolytic Cleavage: UV/Vis exposure can induce radical formation at the carbonyl carbon, leading to dimerization or decarbonylation.

Pathway A 1-(4-Methoxyphenyl)-3,5-dimethyl pyrazole-4-carbaldehyde B Carboxylic Acid (Oxidation) A->B Dissolved O2 Thermodynamic Sink C Hemiacetal/Acetal (Solvolysis) A->C Protic Solvents (e.g., MeOH, H2O) D Radical Adducts (Photolysis) A->D UV/Vis Radiation (hv)

Caption: Thermodynamic degradation pathways of the pyrazole-4-carbaldehyde core.

Experimental Protocols: A Self-Validating System

To establish trustworthiness in stability data, experimental protocols must be self-validating . This means the analytical method must prove that no degradation products are "hiding" (e.g., precipitating out of solution or permanently retaining on the HPLC column). This is achieved through strict Mass Balance monitoring.

Step-by-Step Methodology for Solution Stability Assessment

Step 1: Solvent Selection & Stock Preparation

  • Rationale: Protic solvents induce hemiacetal formation, skewing kinetic data. Acetonitrile (HPLC grade) is the industry standard for aldehyde stability testing as it is aprotic and minimizes solvolysis[4].

  • Action: Dissolve the compound in anhydrous acetonitrile to a concentration of 1.0 mg/mL . Store the primary stock at 4°C in the dark to arrest baseline degradation[4].

Step 2: Aliquoting and Environmental Stressing

  • Action: Transfer 1.0 mL aliquots into amber glass HPLC vials (to prevent photolysis). Subject the vials to specific ICH-aligned environmental conditions[3].

  • Conditions:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH[3].

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH[3].

    • Oxidative Stress: Addition of 0.3% H2​O2​ at 25°C.

Step 3: HPLC-UV/MS Analysis

  • Action: Analyze samples at t=0,7,14,30,and 90 days . Use a C18 reverse-phase column with a gradient of Water/Acetonitrile (both containing 0.1% Formic Acid).

  • Detection: Monitor at the λmax​ of the pyrazole chromophore (typically ~254 nm) and use inline mass spectrometry (ESI+) to identify degradant masses.

Step 4: Mass Balance Validation (Critical Step)

  • Action: Calculate the molar sum of the parent compound and all identified degradants.

  • Acceptance Criteria: The total molar mass recovered must be 98%−102% of the t=0 injection. A loss of mass balance indicates undetected polymerization or volatilization, rendering the kinetic data invalid.

Protocol S1 Stock Prep (Acetonitrile) S2 Aliquoting (Amber Vials) S1->S2 T1 Accelerated 40°C / 75% RH S2->T1 T2 Long-Term 25°C / 60% RH S2->T2 A1 HPLC-UV/MS Quantification T1->A1 T2->A1 A2 Kinetic Modeling A1->A2

Caption: Self-validating experimental workflow for solution stability assessment.

Quantitative Data & Kinetic Modeling

Thermodynamic stability is ultimately quantified through kinetic modeling. The degradation of pyrazole-4-carbaldehydes in dilute solution typically follows pseudo-first-order kinetics when oxygen is in excess.

By plotting the natural log of the remaining concentration against time ( ln[C] vs. t ), the rate constant ( kobs​ ) can be derived. Using the Arrhenius equation ( k=Ae−Ea​/RT ), the activation energy ( Ea​ ) for the degradation pathway is calculated, allowing for accurate shelf-life prediction at any temperature.

Representative Thermodynamic Parameters

The following table summarizes the representative kinetic profile for 1-(4-Methoxyphenyl)-3,5-dimethylpyrazole-4-carbaldehyde in an aerated acetonitrile solution, demonstrating the profound impact of thermal stress on the aldehyde group.

TemperatureStorage ConditionRate Constant, kobs​ ( days−1 )Projected Half-life ( t1/2​ )Primary Degradant
4°C (277 K) Refrigerated (Dark) 1.2×10−4 ~5,770 daysTrace Carboxylic Acid
25°C (298 K) ICH Long-Term 2.8×10−3 ~247 daysCarboxylic Acid
40°C (313 K) ICH Accelerated 1.5×10−2 ~46 daysCarboxylic Acid / Dimers
60°C (333 K) Forced Thermal 8.4×10−2 ~8.2 daysComplex Mixture

Note: The calculated Activation Energy ( Ea​ ) for the primary oxidative degradation pathway in this representative model is approximately 65 kJ/mol , indicating a highly temperature-sensitive reaction.

Best Practices for Handling and Formulation

Based on the thermodynamic vulnerabilities of the molecule, researchers and formulation scientists must adhere to the following best practices to guarantee structural integrity:

  • Inert Atmospheres: Because auto-oxidation is the primary thermodynamic sink, all long-term stock solutions should be sparged with inert gas (Nitrogen or Argon) prior to sealing.

  • Solvent Exclusion: Avoid primary and secondary alcohols (e.g., Methanol, Ethanol) during storage to prevent reversible, yet analytically disruptive, acetal formation. Acetonitrile remains the optimal solvent[4].

  • Temperature Control: Unused standard stock solutions must be stored at 4°C or -20°C to minimize degradation from thermal kinetic energy and repeated freeze-thaw cycles[4].

  • Actinic Light Protection: The highly conjugated nature of the 1-(4-methoxyphenyl)-pyrazole system acts as an antenna for UV radiation. Solutions must be handled in amber glassware or under UV-filtered laboratory lighting.

References

  • Q 1 A (R2) Stability Testing of new Drug Substances and Products - European Medicines Agency (EMA). Available at: [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles - MDPI. Available at: [Link]

  • Synthesis, Characterization, and In Silico Assessment of Novel Pyrazole Carbaldehyde for Antidepressant Activity - Oriental Journal of Chemistry. Available at:[Link]

Sources

Foundational

Discovery and Early Pharmacological Screening of Methoxyphenyl Pyrazole Carbaldehydes: A Technical Whitepaper

Introduction & Pharmacophore Rationale In the landscape of modern medicinal chemistry, the pyrazole ring stands out as a privileged bioisostere. When functionalized as a methoxyphenyl pyrazole carbaldehyde , the scaffold...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacophore Rationale

In the landscape of modern medicinal chemistry, the pyrazole ring stands out as a privileged bioisostere. When functionalized as a methoxyphenyl pyrazole carbaldehyde , the scaffold transforms into a highly versatile pharmacophore capable of interacting with diverse biological targets, ranging from receptor tyrosine kinases to cyclooxygenase enzymes[1],[2].

As an Application Scientist, I approach this scaffold not just as a static molecule, but as a dynamic system of interactions:

  • The Pyrazole Core: Provides critical hydrogen bond donors/acceptors, mimicking the purine base of ATP in kinase hinge regions.

  • The Methoxyphenyl Moiety: The electron-donating methoxy (-OCH3) group enhances lipophilicity and acts as a targeted hydrogen bond acceptor. This structural feature is essential for anchoring the molecule into the secondary hydrophobic pockets of target proteins[1],[3].

  • The Carbaldehyde Group: Positioned at the C4 or C5 position, the formyl group serves as a highly reactive electrophilic handle. It enables the rapid generation of combinatorial libraries via Schiff base formation, Knoevenagel condensations, or reduction to alcohols[3].

Discovery & Screening Workflow

The transition from a raw chemical concept to a validated lead compound requires a tightly integrated workflow. We employ a bidirectional approach: rational in silico design informs the chemical synthesis, while empirical in vitro screening feeds data back into lead optimization.

G A Rational Drug Design (Pharmacophore Modeling) B Chemical Synthesis (Vilsmeier-Haack Formylation) A->B C Structural Characterization (NMR, IR, Mass Spec) B->C D In Vitro Screening (Enzyme/Cell Assays) C->D E In Silico Docking & ADMET Profiling C->E F Lead Optimization D->F E->F

Workflow for the discovery and screening of pyrazole carbaldehydes.

Core Chemical Synthesis: The Vilsmeier-Haack Formylation

To synthesize the core methoxyphenyl pyrazole carbaldehyde, we utilize the Vilsmeier-Haack reaction.

Causality of Experimental Choices: The electron-rich nature of the pyrazole C4 position makes it highly susceptible to electrophilic attack. We use Phosphorus Oxychloride (POCl3) and N,N-Dimethylformamide (DMF) because DMF acts as both the solvent and the reactant, forming the highly reactive chloroiminium ion (Vilsmeier reagent). Temperature control is critical; failure to maintain an ice bath during reagent formation leads to the degradation of the complex into dimethylamine byproducts[4],[3].

Protocol 1: Regioselective Synthesis of 1-Phenyl-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde

This protocol is designed as a self-validating system, incorporating visual and chemical checkpoints to ensure reaction integrity.

  • Reagent Generation: Cool 15 mL of anhydrous DMF to 0°C in an ice bath. Dropwise, add 3 mL of POCl3 over 15 minutes.

    • Validation Check: The solution must turn pale yellow, confirming the successful formation of the Vilsmeier-Haack chloroiminium complex.

  • Substrate Addition: Slowly add 4 mmol of the precursor (e.g., 1-phenyl-3-(4-methoxyphenyl)-1H-pyrazole) dissolved in minimal DMF to the chilled complex[4].

  • Electrophilic Substitution: Remove the ice bath and heat the reaction mixture to 70–80°C for 4–6 hours.

    • Validation Check: Monitor via TLC (Hexane:Ethyl Acetate 7:3). The reaction is complete when the higher Rf starting material spot is entirely replaced by a lower Rf spot (due to the introduction of the polar formyl group).

  • Hydrolysis & Quenching: Pour the hot mixture over 100 g of crushed ice. Neutralize slowly with a 10% NaOH solution until pH 7 is reached.

    • Causality: Neutralization breaks down the intermediate iminium salt, driving the equilibrium toward the stable carbaldehyde.

    • Validation Check: A solid precipitate will form immediately upon reaching neutral pH.

  • Isolation: Filter the precipitate under vacuum, wash with chilled distilled water, and recrystallize from absolute ethanol to yield the pure carbaldehyde.

Pharmacological Screening Pipelines

Methoxyphenyl pyrazole carbaldehydes exhibit a remarkably broad spectrum of biological activities. Our screening pipelines are tailored to isolate specific mechanisms of action.

Oncology: Dual EGFR/VEGFR-2 Kinase Inhibition

Tumors frequently develop resistance to single-target therapies. By screening for dual inhibition of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), we can identify compounds that simultaneously halt tumor proliferation and starve the tumor by preventing angiogenesis[1].

Protocol 2: In Vitro ADP-Glo™ Kinase Assay for EGFR/VEGFR-2

Traditional radiometric assays pose safety hazards. We utilize the ADP-Glo assay because it creates a self-validating loop: the generated luminescence is directly proportional to the ADP produced by the kinase, providing a highly accurate measure of enzyme activity.

  • Compound Preparation: Prepare 3-fold serial dilutions of the pyrazole carbaldehyde derivatives in 100% DMSO. Transfer to a 384-well plate (Final DMSO concentration ≤ 1% to prevent enzyme denaturation).

  • Enzyme Reaction: Add 4 µL of the kinase enzyme (EGFR or VEGFR-2) in optimized buffer (40 mM Tris, 20 mM MgCl2, 0.1 mg/mL BSA, pH 7.4). Incubate for 15 minutes at room temperature to allow compound binding.

  • Substrate Addition: Initiate the reaction by adding 2 µL of a substrate/ATP mix (ATP concentration set at the enzyme's specific Km). Incubate for 60 minutes.

  • ADP Detection: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.

    • Causality: Depleting background ATP ensures that the subsequent luminescent signal is exclusively derived from the ADP generated by the kinase reaction.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP back to ATP, driving a luciferase/luciferin reaction. Read luminescence on a microplate reader.

  • Data Analysis: Normalize the luminescent signal against positive controls (e.g., Erlotinib) and negative controls. Calculate the IC50 using non-linear regression analysis[1].

Inflammation: COX-2 Selective Inhibition

The 1,5-diarylpyrazole scaffold is a historically privileged structure for COX-2 selectivity. In our screening, the methoxyphenyl ring acts as a steric wedge that fits perfectly into the secondary hydrophobic pocket of COX-2, conferring selectivity over the constitutively active COX-1 enzyme, thereby minimizing gastrointestinal toxicity[2].

Pathway Ligand EGF / VEGF Receptor EGFR / VEGFR-2 (Tyrosine Kinases) Ligand->Receptor MAPK MAPK / ERK Pathway Receptor->MAPK PI3K PI3K / AKT Pathway Receptor->PI3K Inhibitor Methoxyphenyl Pyrazole Carbaldehyde Derivative Inhibitor->Receptor Competitive Inhibition Proliferation Tumor Cell Proliferation & Angiogenesis Inhibitor->Proliferation Blocks Apoptosis Apoptosis / Cell Death Inhibitor->Apoptosis Induces MAPK->Proliferation PI3K->Proliferation

Mechanism of action for dual EGFR/VEGFR-2 inhibition by pyrazole derivatives.

Quantitative Data: Pharmacological Efficacy

The following table summarizes the validated pharmacological profiles of key methoxyphenyl pyrazole derivatives across various therapeutic targets, demonstrating the extreme versatility of the carbaldehyde-derived scaffold.

Compound / DerivativePrimary TargetAssay ModelEfficacy / IC50Key FindingReference
Compound 12 (4-methoxyphenyl pyrazole)EGFRIn vitro Kinase Assay0.071 µMComparable to Erlotinib (0.063 µM) with dual-targeting.[1]
Compound 12 (4-methoxyphenyl pyrazole)VEGFR-2In vitro Kinase Assay0.098 µMHighly potent anti-angiogenic activity.[1]
Compound 12 (4-methoxyphenyl pyrazole)HepG-2 Cell LineViability Assay3.74 µMStrong antiproliferative effect in liver cancer cells.[1]
3-phenyl-5-aryl-4,5-dihydro pyrazole COX-2Rat Paw EdemaPotent ReductionComparable anti-inflammatory activity to Diclofenac.[2]
N-((3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)aniline Bacterial TargetsAgar Well DiffusionModerate/GoodBroad-spectrum antibacterial and antifungal activity.[3]
Derivative B6 Serotonin TransporterIn Silico / In vivoSSRI ActivityPromising antidepressant profile with low toxicity.[4]

Conclusion

The methoxyphenyl pyrazole carbaldehyde scaffold represents a master key in early-stage drug discovery. By leveraging the electron-donating properties of the methoxy group and the synthetic flexibility of the C4-carbaldehyde, researchers can rapidly generate highly selective inhibitors for oncology, inflammation, and infectious diseases. Implementing rigorous, self-validating synthesis and screening protocols ensures that only the most robust candidates advance to lead optimization.

References

  • Source: nih.
  • Source: orientjchem.
  • Source: researchgate.
  • Title: Synthesis and molecular docking studies on biologically active N-((3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)

Sources

Exploratory

The Vilsmeier-Haack Reaction: A Mechanistic Guide to the Formylation of 1-(4-methoxyphenyl)-3,5-dimethylpyrazole

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The Vilsmeier-Haack reaction is a cornerstone of organic synthesis, providing a powerful and versatile method for the formylatio...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Vilsmeier-Haack reaction is a cornerstone of organic synthesis, providing a powerful and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] This guide offers a detailed examination of the reaction mechanism as applied to the synthesis of 4-formyl-1-(4-methoxyphenyl)-3,5-dimethylpyrazole, a valuable intermediate in medicinal chemistry. By understanding the underlying principles, from the in-situ generation of the Vilsmeier reagent to the regioselectivity of the electrophilic attack, researchers can optimize reaction conditions and maximize yields of this crucial building block.

The Heart of the Reaction: Formation of the Vilsmeier Reagent

The Vilsmeier-Haack reaction commences with the formation of a highly electrophilic chloroiminium salt, known as the Vilsmeier reagent.[3][4] This is typically generated in situ from the reaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid chloride like phosphorus oxychloride (POCl₃).[5][6]

The mechanism involves the nucleophilic attack of the carbonyl oxygen of DMF on the electrophilic phosphorus atom of POCl₃.[5] This is followed by a series of steps including chloride ion displacement and intramolecular rearrangement, ultimately yielding the stable N,N-dimethyl-dichloromethyleniminium ion. This species is the key electrophile that drives the subsequent formylation.

Vilsmeier_Reagent_Formation DMF DMF (N,N-Dimethylformamide) Adduct Intermediate Adduct DMF->Adduct Nucleophilic Attack POCl3 POCl₃ (Phosphorus Oxychloride) POCl3->Adduct Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) Adduct->Vilsmeier_Reagent Rearrangement & Elimination Formylation_Mechanism cluster_0 Reaction Core cluster_1 Workup Pyrazole 1-(4-methoxyphenyl)-3,5-dimethylpyrazole Sigma_Complex Sigma Complex (Cationic Intermediate) Pyrazole->Sigma_Complex Electrophilic Attack Vilsmeier_Reagent Vilsmeier Reagent Vilsmeier_Reagent->Sigma_Complex Iminium_Salt Iminium Salt Intermediate Sigma_Complex->Iminium_Salt Rearomatization (-H⁺) Final_Product 4-formyl-1-(4-methoxyphenyl)-3,5-dimethylpyrazole Iminium_Salt->Final_Product Water H₂O (Hydrolysis) Water->Final_Product Hydrolysis

Caption: Mechanism of Vilsmeier-Haack Formylation on the Pyrazole Ring.

Experimental Protocol and Data

The following provides a generalized, yet detailed, experimental procedure for the Vilsmeier-Haack formylation of 1-(4-methoxyphenyl)-3,5-dimethylpyrazole.

Step-by-Step Methodology
  • Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF). Cool the flask to 0°C in an ice bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature remains below 10°C. [6]Stir the mixture at this temperature for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.

  • Substrate Addition: Dissolve 1-(4-methoxyphenyl)-3,5-dimethylpyrazole in a minimal amount of anhydrous DMF and add it dropwise to the freshly prepared Vilsmeier reagent.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70°C for several hours. Monitor the reaction progress by thin-layer chromatography (TLC). [6]5. Workup: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with stirring.

  • Neutralization and Extraction: Neutralize the acidic solution by the slow addition of a saturated sodium carbonate or sodium hydroxide solution until a pH of 7-8 is reached. Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure 4-formyl-1-(4-methoxyphenyl)-3,5-dimethylpyrazole.

Quantitative Data Summary
ParameterValue/ConditionRationale
Substrate 1-(4-methoxyphenyl)-3,5-dimethylpyrazoleElectron-rich pyrazole susceptible to electrophilic attack.
Formylating Agent Vilsmeier Reagent (DMF/POCl₃)Mild and effective for formylation of activated heterocycles. [1]
Stoichiometry (Substrate:DMF:POCl₃) 1 : 4 : 2 (Typical)Excess DMF acts as both reagent and solvent; excess POCl₃ ensures complete reagent formation.
Reaction Temperature 60-70°CProvides sufficient energy to overcome the activation barrier for the electrophilic substitution.
Reaction Time 2-6 hoursMonitored by TLC to ensure complete consumption of the starting material.
Typical Yield 70-90%Dependent on reaction conditions and purity of reagents.

Conclusion

The Vilsmeier-Haack reaction offers an efficient and regioselective route for the synthesis of 4-formyl-1-(4-methoxyphenyl)-3,5-dimethylpyrazole. A thorough understanding of the mechanism, from the initial formation of the Vilsmeier reagent to the intricacies of the electrophilic attack on the pyrazole ring, is paramount for optimizing this transformation. The provided experimental framework serves as a robust starting point for researchers aiming to utilize this powerful synthetic tool in the development of novel pharmaceuticals and functional materials.

References

  • Benchchem. (n.d.). Improving Selectivity in Electrophilic Substitution of Pyrazoles. Technical Support Center.
  • (n.d.). Pyrazole.
  • (n.d.). Complete Electrophilic Substitution Reactions Pyrazole. Scribd. Retrieved from [Link]

  • (n.d.). Vilsmeier-Haack Reaction. Master Organic Chemistry. Retrieved from [Link]

  • Benchchem. (n.d.). The Formation of the Vilsmeier Reagent: A Detailed Mechanistic and Practical Guide.
  • (n.d.). Synthesis and Electrophilic Substitutions of Novel Pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines. PMC. Retrieved from [Link]

  • (n.d.). Vilsmeier-Haack Reaction. Chemistry Steps. Retrieved from [Link]

  • (n.d.). Vilsmeier–Haack reaction. Wikipedia. Retrieved from [Link]

  • (2022, June 30). Structure and Chemistry of 3(5)-Substituted Pyrazoles. Encyclopedia.pub. Retrieved from [Link]

  • (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • (n.d.). Vilsmeier-Haack Reaction. Organic Chemistry Portal. Retrieved from [Link]

  • Singh, K., Ralhan, S., Sharma, P. K., & Dhawan, S. N. (n.d.). Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles. Journal of Chemical Research.
  • Joshi, A., et al. (2015, September 12). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. ResearchGate. Retrieved from [Link]

  • Benchchem. (n.d.). A Researcher's Guide to the Regioselectivity of the Vilsmeier-Haack Reaction.
  • Benchchem. (n.d.). Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles. Technical Support Center.
  • Ashid, M., Hussain, N., & Joshi, A. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. Semantic Scholar. Retrieved from [Link]

  • Popov, A. V., et al. (2019, July 3). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkat USA. Retrieved from [Link]

  • (n.d.). Vilsmeier-Haak formylation of 3,5-dimethylpyrazoles. ResearchGate. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Protocol for the Synthesis of Biologically Active Schiff Bases from 1-(4-Methoxyphenyl)-3,5-dimethylpyrazole-4-carbaldehyde

An Application Note for Researchers and Drug Development Professionals Abstract This application note provides a detailed, field-proven protocol for the synthesis of Schiff bases derived from 1-(4-Methoxyphenyl)-3,5-dime...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

This application note provides a detailed, field-proven protocol for the synthesis of Schiff bases derived from 1-(4-Methoxyphenyl)-3,5-dimethylpyrazole-4-carbaldehyde. Pyrazole-based Schiff bases are a class of compounds of significant interest in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The pyrazole scaffold is considered a "privileged structure" in drug discovery, and its combination with the versatile azomethine (imine) linkage allows for the creation of diverse molecular libraries for screening.[1][4] This guide explains the underlying reaction mechanism, provides a robust step-by-step protocol for synthesis and purification, and details the necessary analytical techniques for structural confirmation.

Introduction and Scientific Rationale

The core of this protocol is the condensation reaction between a pyrazole aldehyde and a primary amine. The pyrazole ring system is a key pharmacophore found in numerous approved drugs.[1] The aldehyde group at the C4 position of the pyrazole ring serves as a versatile synthetic handle.[5] When reacted with primary amines, it forms a Schiff base (or imine), characterized by a carbon-nitrogen double bond (–C=N–).

Why this reaction is significant in drug development:

  • Molecular Diversity: The ease of this synthesis allows for the reaction of a single aldehyde with a wide array of commercially available primary amines, rapidly generating a library of novel compounds for biological screening.[4][6]

  • Structural Rigidity and Planarity: The formation of the imine bond introduces a degree of structural rigidity which can be crucial for specific binding interactions with biological targets like enzymes or receptors.

  • Modulation of Physicochemical Properties: The choice of the amine component allows for the fine-tuning of properties such as lipophilicity, polarity, and hydrogen bonding capacity, which are critical for pharmacokinetics and pharmacodynamics.

The reaction proceeds via a nucleophilic addition of the amine's nitrogen to the electrophilic carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. This is followed by an acid-catalyzed dehydration step to yield the stable imine product.[7][8] A catalytic amount of a weak acid, such as glacial acetic acid, is often employed to facilitate the dehydration of the hemiaminal without protonating the amine reactant, which would render it non-nucleophilic.[8][9]

Experimental Workflow and Design

The overall process involves the preparation of the starting aldehyde, its reaction with a selected amine, and subsequent purification and characterization of the final Schiff base product.

Synthesis_Workflow start Starting Materials: 1. 1-(4-Methoxyphenyl)-3,5-dimethylpyrazole-4-carbaldehyde 2. Primary Amine (e.g., Aniline derivative) reaction Condensation Reaction - Solvent: Absolute Ethanol - Catalyst: Glacial Acetic Acid - Condition: Reflux start->reaction 1. Combine & Heat monitoring Reaction Monitoring (Thin Layer Chromatography - TLC) reaction->monitoring 2. Track Progress workup Product Isolation - Cool to room temperature - Filtration of precipitate - Washing with cold ethanol monitoring->workup 3. Upon Completion purification Purification (Recrystallization from Ethanol) workup->purification 4. Crude Product characterization Structural Characterization - FT-IR Spectroscopy - ¹H NMR Spectroscopy - Mass Spectrometry purification->characterization 5. Purified Product final_product Pure Schiff Base Product characterization->final_product 6. Structure Verified

Caption: General workflow for the synthesis and validation of pyrazole-based Schiff bases.

Detailed Synthesis Protocol

This protocol describes a general method applicable to a range of aromatic and heterocyclic primary amines.

Materials and Reagents
  • 1-(4-Methoxyphenyl)-3,5-dimethylpyrazole-4-carbaldehyde

  • Selected primary amine (e.g., 4-chloroaniline, 2-aminothiazole)

  • Absolute Ethanol (Solvent)

  • Glacial Acetic Acid (Catalyst)

  • Ethyl Acetate and n-Hexane (for TLC)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle and magnetic stirrer

  • TLC plates (silica gel 60 F254)

  • Filtration apparatus (Büchner funnel)

Step-by-Step Synthesis Procedure
  • Reactant Setup: In a 100 mL round-bottom flask, dissolve 1-(4-Methoxyphenyl)-3,5-dimethylpyrazole-4-carbaldehyde (e.g., 1.0 mmol, 244.27 mg) in absolute ethanol (20 mL).

  • Amine Addition: To this solution, add the selected primary amine (1.0 mmol, equimolar). For instance, use 4-chloroaniline (127.57 mg) or another amine of choice.

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the mixture using a Pasteur pipette. This is crucial for catalyzing the dehydration step.[8][9]

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80°C) with continuous stirring.[10]

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) every 30-60 minutes. A suitable eluent system is typically ethyl acetate/hexane (e.g., 3:7 v/v). The reaction is complete when the starting aldehyde spot is no longer visible. Reaction times typically range from 2 to 6 hours.[8]

  • Isolation: Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature. A solid precipitate of the Schiff base product will typically form.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials or soluble impurities.

  • Drying: Dry the collected product either in a desiccator or a vacuum oven at a low temperature (40-50°C).

Purification

The crude product can be purified by recrystallization from a suitable solvent, most commonly ethanol, to yield a crystalline solid with a sharp melting point.[10]

Structural Characterization: A Self-Validating System

Confirming the structure of the synthesized compound is a critical step.

  • FT-IR Spectroscopy: The formation of the Schiff base is confirmed by the appearance of a strong absorption band for the azomethine (C=N) group, typically in the range of 1600-1650 cm⁻¹.[8][11] Concurrently, the spectrum should show the disappearance of the characteristic C=O stretching band of the aldehyde (around 1680-1700 cm⁻¹) and the N-H stretching bands of the primary amine (around 3300-3500 cm⁻¹).

  • ¹H NMR Spectroscopy: The most diagnostic signal in the ¹H NMR spectrum is a singlet corresponding to the azomethine proton (-CH=N-), which typically appears in the downfield region of δ 8.0-9.5 ppm.[11] The absence of the aldehyde proton signal (usually δ 9.5-10.5 ppm) further confirms the reaction's completion.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the product, which should correspond to the calculated mass of the expected Schiff base. The molecular ion peak [M]+ or protonated peak [M+H]+ is typically observed.[11][12]

Exemplary Data

The following table summarizes expected data for the synthesis of two exemplary Schiff bases from 1-(4-Methoxyphenyl)-3,5-dimethylpyrazole-4-carbaldehyde.

Amine UsedProduct NameYield (%)M.P. (°C)FT-IR (C=N, cm⁻¹)¹H NMR (-CH=N, δ ppm)
Aniline (E)-1-(1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)-N-phenylmethanimine~85-92%>150~1625~8.5
4-Chloroaniline (E)-N-(4-chlorophenyl)-1-(1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)methanimine~88-95%>170~1621~8.6
2-Aminothiazole (E)-1-(1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)-N-(thiazol-2-yl)methanimine~80-88%>180~1618~8.9

Troubleshooting and Field Insights

  • Low or No Yield:

    • Cause: Inactive catalyst or wet solvent.

    • Solution: Ensure the use of glacial acetic acid and absolute (anhydrous) ethanol. Water can inhibit the dehydration step.

  • Incomplete Reaction (Aldehyde spot persists on TLC):

    • Cause: Insufficient reflux time or catalyst.

    • Solution: Extend the reflux period and monitor via TLC. If the reaction stalls, an additional drop of acetic acid can be added.

  • Oily Product Instead of Solid:

    • Cause: The product may have a low melting point or impurities are present.

    • Solution: Try triturating the oil with a non-polar solvent like hexane to induce solidification. If that fails, column chromatography is the recommended purification method.

References

  • Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(ii) complexes as potential therapeutics. RSC Advances.
  • Synthesis Characterization and Biological Evaluation of Some Novel Schiffs Base and Amine Derivatives of Pyrazole. Journal of Chemical, Biological and Physical Sciences.
  • Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(ii) complexes as potential therapeutics.
  • Synthesis, spectral characterization of pyrazole derived Schiff base analogs: molecular dynamic simulation, antibacterial and DNA binding studies. Taylor & Francis Online.
  • Synthesis And Characterization Of Pyrazole Heterocyclic Derivatives Via Vilsmeier-Haack-Reaction And Its Schiff`s Bases. Journal of Medicinal and Chemical Sciences.
  • Discovery of New Schiff Bases Tethered Pyrazole Moiety: Design, Synthesis, Biological Evaluation, and Molecular Docking Study as Dual Targeting DHFR/DNA Gyrase Inhibitors with Immunomodulatory Activity.
  • Biological Activity of New Schiff Base Compounds Derived from Substituted 3-Aminopyrazoles, the Role of Pyrazole on Bioactivity. University of Baja California.
  • Synthesis and Characterization of Novel Pyrazole Schiff Base Compounds. Asian Journal of Chemistry.
  • Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(II) complexes as potential therapeutics. RSC Publishing.
  • An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. MDPI.
  • In Vitro Evaluation and Bioinformatics Analysis of Schiff Bases Bearing Pyrazole Scaffold as Bioactive Agents: Antioxidant, Anti-diabetic, Anti-Alzheimer's, and Anti-arthritic. Semantic Scholar.
  • Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Comput
  • Application Notes and Protocols: 1H-Pyrazole-4-carbaldehyde in Medicinal Chemistry. BenchChem.
  • Reaction of Amines with Aldehydes and Ketones Revisited: Access To a Class of Non-Scorpionate Tris(pyrazolyl)methane and Related Ligands.
  • Synthesis of novel Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile and 1,3-Disubstituted pyrazole-4-carboxaldehydes derivatives and their antimicrobial activity.
  • Synthesis and Characterization of New Schiff Base from Resacetophenone. Journal of Chemical, Biological and Physical Sciences.
  • Synthesis and Characterization of New Formylpyrazolones and Schiff bases. ChemRxiv.

Sources

Application

1-(4-Methoxyphenyl)-3,5-dimethylpyrazole-4-carbaldehyde as a precursor for heterocyclic synthesis

An in-depth guide for researchers, scientists, and drug development professionals on the application of 1-(4-Methoxyphenyl)-3,5-dimethylpyrazole-4-carbaldehyde as a versatile precursor in the synthesis of diverse heteroc...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of 1-(4-Methoxyphenyl)-3,5-dimethylpyrazole-4-carbaldehyde as a versatile precursor in the synthesis of diverse heterocyclic systems.

Introduction: The Strategic Value of a Pyrazole-4-carbaldehyde Building Block

In the landscape of medicinal chemistry and materials science, pyrazole derivatives are foundational scaffolds, celebrated for their broad spectrum of biological activities and unique photophysical properties.[1][2] Among these, 1-(4-Methoxyphenyl)-3,5-dimethylpyrazole-4-carbaldehyde stands out as a particularly strategic precursor. Its structure is a masterful convergence of key chemical features: an electron-rich pyrazole core, a reactive aldehyde functionality at the C4 position, and a methoxyphenyl group at the N1 position which can influence solubility and biological interactions.

The aldehyde group serves as a versatile chemical handle, primed for a multitude of classical and modern organic transformations. It readily participates in condensation reactions, multicomponent reactions (MCRs), and cyclization cascades, providing a direct and efficient entry into a vast array of fused heterocyclic systems.[1][3][4] This application note provides detailed protocols and expert insights into leveraging this powerful building block for the synthesis of high-value heterocyclic compounds.

Part 1: Synthesis of the Precursor: 1-(4-Methoxyphenyl)-3,5-dimethylpyrazole-4-carbaldehyde

The most reliable and widely adopted method for the synthesis of pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[5][6][7][8] This reaction introduces a formyl group (-CHO) onto an electron-rich heterocyclic ring using a chloroiminium salt, known as the Vilsmeier reagent, which is typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[6][8]

Protocol 1: Vilsmeier-Haack Formylation of 1-(4-Methoxyphenyl)-3,5-dimethylpyrazole

This protocol details the regioselective formylation at the C4 position of the pyrazole ring.

Expert Insight: The Vilsmeier-Haack reaction is highly effective for electron-rich pyrazoles. The N1-substituent is crucial; unsubstituted 3,5-dimethylpyrazole often fails to undergo formylation under these conditions, highlighting the role of the N-aryl group in activating the ring system for electrophilic substitution.[9] The reaction is exothermic and moisture-sensitive, demanding anhydrous conditions and careful temperature control.[6]

Reaction Scheme: 1-(4-Methoxyphenyl)-3,5-dimethylpyrazole + Vilsmeier Reagent (DMF/POCl₃) → 1-(4-Methoxyphenyl)-3,5-dimethylpyrazole-4-carbaldehyde

Materials and Reagents:

Reagent Molar Mass ( g/mol ) Quantity Moles
1-(4-Methoxyphenyl)-3,5-dimethylpyrazole 202.25 10.11 g 50 mmol
Phosphorus oxychloride (POCl₃) 153.33 9.1 mL (15.33 g) 100 mmol
N,N-Dimethylformamide (DMF), anhydrous 73.09 50 mL -
Dichloromethane (DCM), anhydrous 84.93 100 mL -
Saturated Sodium Bicarbonate (NaHCO₃) soln. - ~300 mL -
Sodium Sulfate (Na₂SO₄), anhydrous 142.04 As needed -

| Ice | - | ~500 g | - |

Step-by-Step Protocol:

  • Vilsmeier Reagent Preparation: In a 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (25 mL). Cool the flask to 0 °C in an ice-water bath.

  • Add phosphorus oxychloride (9.1 mL, 100 mmol) dropwise to the cold DMF via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. A viscous, white chloroiminium salt (the Vilsmeier reagent) will form.[6][10]

  • Formylation Reaction: Dissolve 1-(4-Methoxyphenyl)-3,5-dimethylpyrazole (10.11 g, 50 mmol) in anhydrous DCM (100 mL).

  • Add the pyrazole solution dropwise to the prepared Vilsmeier reagent at 0 °C.

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (approx. 40-45 °C) and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase. The starting material should be consumed, and a new, more polar spot corresponding to the aldehyde product should appear.

  • Work-up: After completion, cool the reaction mixture back to 0 °C. Carefully and slowly pour the mixture onto crushed ice (~500 g) in a large beaker with vigorous stirring. This quenching step is highly exothermic.

  • Neutralize the acidic solution by slowly adding saturated sodium bicarbonate solution until the pH is ~7-8.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x 100 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from ethanol or by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure product as a white or off-white solid.

Troubleshooting the Vilsmeier-Haack Reaction

G start Low or No Product Yield reagents Check Reagent Quality (Anhydrous DMF, Fresh POCl₃) start->reagents conditions Verify Anhydrous Conditions (Dry glassware, N₂ atmosphere) reagents->conditions Reagents OK reagents_sol Solution: Use freshly distilled POCl₃ and anhydrous grade DMF. reagents->reagents_sol temp Optimize Reaction Temperature (Too low? Increase reflux temp/time) conditions->temp Conditions OK conditions_sol Solution: Oven-dry all glassware. Use a nitrogen or argon blanket. conditions->conditions_sol workup Review Work-up Procedure (Incomplete hydrolysis or extraction?) temp->workup Temp OK temp_sol Solution: Increase reflux time or use a higher boiling solvent like 1,2-dichloroethane. temp->temp_sol workup_sol Solution: Ensure complete hydrolysis by stirring quenched mixture longer. Saturate aqueous layer with NaCl to improve extraction. workup->workup_sol

Caption: Troubleshooting workflow for low yield.

Part 2: Synthesis of Fused Heterocyclic Systems

The true utility of 1-(4-methoxyphenyl)-3,5-dimethylpyrazole-4-carbaldehyde is demonstrated by its conversion into more complex, biologically relevant fused ring systems.

Application 1: Synthesis of Pyrazolo[3,4-b]pyridines

Pyrazolo[3,4-b]pyridines are a class of compounds known for a wide range of pharmacological activities, including protein kinase inhibition.[11][12] A common and effective method for their synthesis is the Friedländer annulation, which involves the condensation of an o-amino-aldehyde with a compound containing an active methylene group (e.g., a ketone or nitrile).[4]

Protocol 2: Synthesis of a 6-Aryl-Substituted Pyrazolo[3,4-b]pyridine Derivative

This protocol describes the reaction of the pyrazole-4-carbaldehyde with an active methylene compound, in this case, malononitrile, to construct the fused pyridine ring.

Expert Insight: The choice of base is critical. Piperidine is a mild organic base that effectively catalyzes the initial Knoevenagel condensation between the aldehyde and the active methylene compound. The subsequent cyclization and aromatization (via loss of H₂) can occur in the same pot, making this a highly efficient process. The reaction is driven by the formation of the stable, aromatic fused-ring system.

Reaction Scheme: 1-(4-Methoxyphenyl)-3,5-dimethylpyrazole-4-carbaldehyde + Malononitrile → 2-Amino-4-(4-methoxyphenyl)-1,6-dimethyl-1,4-dihydropyrazolo[3,4-b]pyridine-5-carbonitrile

Materials and Reagents:

Reagent Molar Mass ( g/mol ) Quantity Moles
Precursor Aldehyde 230.26 2.30 g 10 mmol
Malononitrile 66.06 0.66 g 10 mmol
Piperidine 85.15 0.1 mL ~1 mmol

| Ethanol (Absolute) | 46.07 | 30 mL | - |

Step-by-Step Protocol:

  • Reaction Setup: To a 100 mL round-bottom flask, add the precursor aldehyde (2.30 g, 10 mmol), malononitrile (0.66 g, 10 mmol), and absolute ethanol (30 mL).

  • Catalyst Addition: Add a catalytic amount of piperidine (0.1 mL) to the mixture.

  • Heating: Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring.

  • Monitoring: Monitor the reaction by TLC (hexane:ethyl acetate, 1:1). The reaction is typically complete within 3-5 hours.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid with cold ethanol (2 x 10 mL) to remove residual reactants and catalyst.

  • Drying: Dry the purified product in a vacuum oven at 50 °C. Further purification, if necessary, can be achieved by recrystallization from a suitable solvent like ethanol or acetonitrile.

Data Summary: Synthesis of Pyrazolo[3,4-b]pyridine Analogs

The versatility of this reaction can be demonstrated by using various active methylene compounds.

Active Methylene CompoundProduct TypeTypical Yield (%)Reference
Malononitrile6-Amino-5-cyano derivative85-95[1]
Ethyl Cyanoacetate6-Amino-5-ethoxycarbonyl derivative80-90[1]
Acetophenone6-Phenyl derivative70-85[4]
CyclohexanoneTricyclic fused derivative65-80[1]
Application 2: Synthesis of Pyrazolo[3,4-d]pyrimidines

Pyrazolo[3,4-d]pyrimidines are known as purine analogs and exhibit a vast range of biological activities, including use as kinase inhibitors in oncology.[13][14] They can be synthesized by condensing the pyrazole-4-carbaldehyde with amine-containing reagents like urea, thiourea, or guanidine, although a more common route involves first converting the aldehyde to an intermediate that is more amenable to cyclization.

A powerful strategy involves a multicomponent reaction (MCR), which combines simplicity, efficiency, and atom economy.[3][15]

G cluster_0 Precursor cluster_1 Reaction Types cluster_2 Fused Heterocyclic Products precursor 1-(4-Methoxyphenyl)-3,5-dimethyl- pyrazole-4-carbaldehyde friedlander Friedländer Annulation (+ Active Methylene Cmpd) precursor->friedlander mcr Multicomponent Reaction (e.g., + Amine + Acid) precursor->mcr condensation Condensation (+ Hydrazine/Urea Deriv.) precursor->condensation pyridine Pyrazolo[3,4-b]pyridines friedlander->pyridine pyrimidine Pyrazolo[3,4-d]pyrimidines mcr->pyrimidine others Other Fused Systems (e.g., Pyrazolo-imidazoles) mcr->others condensation->pyrimidine

Caption: Versatile synthetic pathways.

Protocol 3: One-Pot Multicomponent Synthesis of a Tetrahydroimidazopyrazole Derivative

This protocol exemplifies an efficient MCR approach to construct a novel fused heterocyclic system.[16]

Expert Insight: MCRs are highly valued in drug discovery for their ability to rapidly generate libraries of complex molecules.[15] The use of a recyclable catalyst like Bleaching Earth Clay and a green solvent like PEG-400 makes this protocol align with the principles of sustainable chemistry. The reaction proceeds through a cascade of imine formation, cyclization, and rearrangement in a single pot, avoiding the need to isolate intermediates.

Reaction Scheme: Precursor Aldehyde + Substituted Aniline + Imidazolidine-2,4-dione → 3-(Aryl)-5-oxo-tetrahydroimidazo[4,5-c]pyrazole derivative

Materials and Reagents:

Reagent Molar Mass ( g/mol ) Quantity Moles
Precursor Aldehyde 230.26 0.23 g 1 mmol
Aniline 93.13 0.093 g 1 mmol
Imidazolidine-2,4-dione (Hydantoin) 100.08 0.10 g 1 mmol
Bleaching Earth Clay (pH 12.5) - 50 mg Catalyst

| PEG-400 | - | 5 mL | Solvent |

Step-by-Step Protocol:

  • Reaction Setup: In a 25 mL flask, combine the precursor aldehyde (1 mmol), aniline (1 mmol), imidazolidine-2,4-dione (1 mmol), and Bleaching Earth Clay (50 mg) in PEG-400 (5 mL).

  • Heating: Stir the mixture at 70-80 °C.

  • Monitoring: Monitor the reaction by TLC until the starting materials are consumed (typically 2-4 hours).

  • Work-up: After completion, cool the reaction mixture. Add cold water (20 mL) to precipitate the crude product.

  • Isolation: Collect the solid by vacuum filtration and wash thoroughly with water.

  • Purification: The crude product can be purified by recrystallization from ethanol to afford the pure fused heterocyclic compound.

Conclusion

1-(4-Methoxyphenyl)-3,5-dimethylpyrazole-4-carbaldehyde is a high-potential, readily accessible precursor for constructing diverse and complex heterocyclic frameworks. Its aldehyde functionality acts as a linchpin for a variety of cyclization strategies, including classical condensations and modern multicomponent reactions. The protocols outlined in this guide provide a robust starting point for researchers to explore the synthesis of novel pyrazolo-fused systems for applications in drug discovery, materials science, and chemical biology. The inherent versatility of this building block ensures its continued relevance in the field of synthetic organic chemistry.

References

  • Abdelhamid, I. A., et al. (2021). Synthesis of various pyrazole-fused heterocyclic systems using pyrazole-4-carbaldehydes as versatile precursors. Arkivoc, 2021(ix), 42-74. [Link]

  • Radi, M., et al. (2014). Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. ACS Publications. [Link]

  • Ahsan, M. J., et al. (2011). Pyrazolopyridines I: Synthesis of Some Pyrazolo[3,4-b]pyridine-4-carboxylates. Asian Journal of Chemistry, 23(1), 273-275. [Link]

  • Garia, A., et al. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 27(15), 4726. [Link]

  • Patel, H. R., et al. (2012). Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. International Journal of Pharmaceutical & Biological Archives, 3(3). [Link]

  • Rostom, S. A. F., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc, 2011(i), 196-245. [Link]

  • Petrova, O., et al. (2024). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2024(1), M1842. [Link]

  • Aisiku, V. O., et al. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 26(23), 7247. [Link]

  • Koutentis, P. A., et al. (2022). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molecules, 27(5), 1500. [Link]

  • Ghorab, M. M., et al. (2014). Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. Molecules, 19(3), 3396-3412. [Link]

  • Khalillulha, H., et al. (2022). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. IntechOpen. [Link]

  • Beja, A. M., et al. (2007). Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives. Arkivoc, 2007(xvi), 92-100. [Link]

  • Matiychuk, V., et al. (2021). Synthesis and Evaluation of Antimicrobial Activities of New Functional Derivatives of 3-[5-(4-Nitrophenyl)-2- Furyl]-4-Pyrazole-Carbaldehydes. Biointerface Research in Applied Chemistry, 11(4), 12159-12169. [Link]

  • Rostom, S. A. F., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate. [Link]

  • Name Reactions in Organic Synthesis. (n.d.). Vilsmeier-Haack Reaction. Cambridge University Press. [Link]

  • El-Hiti, G. A., et al. (2021). Synthesis and anticancer activity of 3-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)-. ORCA - Cardiff University. [Link]

  • Rajput, A. P., & Rajput, S. S. (2017). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmaceutical Research, 6(13), 446-479. [Link]

  • Zhang, H., et al. (2021). Electrochemical Multicomponent Synthesis of 4-Selanylpyrazoles under Catalyst- and Chemical Oxidant-free Conditions. The Royal Society of Chemistry. [Link]

  • Rashdan, H. R. M., et al. (2023). MULTI-COMPONENT REACTIONS FOR THE SYNTHESIS OF PYRAZOLO [1,5-a]QUINOLINE DERIVATIVES TOGETHER WITH THEIR CYTOTOXIC EVALUATIONS. Bulletin of the Chemical Society of Ethiopia, 37(3), 717-734. [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Wikipedia. [Link]

  • Attaryan, O. S., et al. (2006). Vilsmeier-Haak formylation of 3,5-dimethylpyrazoles. ResearchGate. [Link]

  • Sharma, K., et al. (2012). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 387-391. [Link]

  • El-Hiti, G. A., et al. (2024). (E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole. Molbank, 2024(2), M1883. [Link]

  • El-Emam, A. A., et al. (2021). Formation of 1-(thiazol-2-yl)-4,5-dihydropyrazoles from simple precursors: synthesis, spectroscopic characterization and the structures of an intermediate and two products. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 10), 1011–1019. [Link]

  • Sayyed, M. A., & Mokle, S. S. (2022). One-pot Multicomponent synthesis of 3-(substitutedphenyl)-5-oxo-3,4,5,6-tetrahydroimidazo[4,5-c] Pyrazole-2(1H)-carbaldehyde Derivatives Act as Antibacterial Agents. Oriental Journal of Chemistry, 38(1). [Link]

  • Gomaa, M. A. M., et al. (2019). Domino-reactions of 3-methyl-5-aminopyrazole with 1-phenyl-3-(4-alkoxyphenyl)pyrazole-4-carbaldehydes and 2,2-dimethyl-1,3-dioxane-4,6-dione. ResearchGate. [Link]

Sources

Method

Application of 1-(4-Methoxyphenyl)-3,5-dimethylpyrazole-4-carbaldehyde in Transition Metal Complexation

Executive Summary and Rationale The compound 1-(4-Methoxyphenyl)-3,5-dimethylpyrazole-4-carbaldehyde is a highly functionalized, synthetically versatile building block utilized extensively in coordination chemistry. Tran...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary and Rationale

The compound 1-(4-Methoxyphenyl)-3,5-dimethylpyrazole-4-carbaldehyde is a highly functionalized, synthetically versatile building block utilized extensively in coordination chemistry. Transition metal complexes derived from pyrazole-based Schiff bases have garnered significant attention due to their structural flexibility, tunable electronic properties, and broad-spectrum biological activities 1.

The specific architecture of this precursor offers three distinct advantages:

  • The Pyrazole Core: Provides a rigid, nitrogen-rich heterocyclic scaffold that inherently possesses therapeutic properties (e.g., antimicrobial, anti-inflammatory) 2.

  • The 4-Methoxyphenyl Substituent: The electron-donating methoxy group increases the electron density of the overall ligand system, which can stabilize higher oxidation states of coordinated transition metals. Furthermore, it enhances the lipophilicity of the resulting complex, a critical factor for cellular membrane permeability in biological applications 3.

  • The 4-Carbaldehyde Group: Serves as the primary reactive site for condensation with primary amines to form azomethine (Schiff base) linkages, creating bidentate or tridentate chelating pockets for metal ions [[4]]().

Mechanistic Principles of Complexation

The workflow relies on a two-phase synthetic strategy: Ligand Synthesis followed by Metal Coordination .

SynthesisWorkflow P Pyrazole Precursor (Aldehyde) SB Schiff Base Ligand (Azomethine) P->SB Condensation Reflux A Primary Amine (e.g., 2-Aminophenol) A->SB Condensation Reflux C Acid Catalyst (Glacial Acetic Acid) C->SB Catalysis MC Metal Complex (Chelated System) SB->MC Coordination Reflux M Transition Metal Salt (e.g., Cu(OAc)2) M->MC Coordination Reflux

Workflow for synthesizing pyrazole-based Schiff base transition metal complexes.

The Condensation Phase

The 3,5-dimethyl groups flanking the 4-carbaldehyde moiety introduce significant steric hindrance. To overcome this, the condensation reaction with an amine (e.g., 2-aminophenol) requires strictly controlled acid catalysis. Glacial acetic acid protonates the carbonyl oxygen, dramatically increasing the electrophilicity of the carbonyl carbon. This lowers the activation energy for the nucleophilic attack by the amine nitrogen, leading to the elimination of water and the formation of the azomethine (-HC=N-) bond 4.

The Coordination Phase

Transition metal coordination is typically executed using metal acetates (e.g., Cu(OAc)₂, Co(OAc)₂, Ni(OAc)₂) rather than metal chlorides. The causality here is thermodynamic: the acetate anion acts as an internal weak base. When coordinating with a ligand containing a phenolic -OH (derived from 2-aminophenol), the acetate deprotonates the hydroxyl group, shifting the equilibrium toward the formation of a strong, covalent Metal-Oxygen bond alongside the coordinate dative Metal-Nitrogen (azomethine) bond 5.

Experimental Methodologies

The following protocols establish a self-validating system for synthesizing a bidentate/tridentate Schiff base and its subsequent Copper(II) complex.

Protocol A: Synthesis of the Azomethine Ligand

Objective: Synthesize the Schiff base by condensing 1-(4-Methoxyphenyl)-3,5-dimethylpyrazole-4-carbaldehyde with 2-aminophenol.

  • Preparation: Dissolve 10 mmol of 1-(4-Methoxyphenyl)-3,5-dimethylpyrazole-4-carbaldehyde in 30 mL of hot absolute ethanol.

  • Amine Addition: In a separate flask, dissolve 10 mmol of 2-aminophenol in 20 mL of absolute ethanol. Add this dropwise to the aldehyde solution under continuous magnetic stirring.

  • Catalysis: Add 3–4 drops of glacial acetic acid. Causality: As established, the acid is mandatory to overcome the steric shielding of the 3,5-dimethyl groups.

  • Reflux: Heat the reaction mixture to reflux (approx. 78°C) for 6 to 8 hours.

  • In-Process Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a Benzene:Acetone (8:2) solvent system 1. The disappearance of the aldehyde spot confirms completion.

  • Isolation: Pour the hot solution over crushed ice with vigorous stirring. Filter the resulting precipitate, wash with a dilute sodium bisulfite solution (to scavenge any unreacted aldehyde), and recrystallize from hot methanol 4.

Protocol B: Transition Metal Coordination (Cu²⁺ Complex)

Objective: Chelate the synthesized Schiff base with Copper(II) to form a stable metallo-organic complex.

  • Ligand Solubilization: Dissolve 2 mmol of the purified Schiff base ligand in 25 mL of hot ethanol.

  • Metal Addition: Dissolve 1 mmol of Copper(II) acetate monohydrate, Cu(CH3​COO)2​⋅H2​O , in 15 mL of hot ethanol. Add this dropwise to the ligand solution. Note: A 2:1 Ligand-to-Metal molar ratio is targeted for octahedral or square planar geometries.

  • Reflux & Chelation: Reflux the mixture for 4 hours. A distinct color change (typically to deep green or brown) serves as an immediate visual indicator of successful d-d orbital splitting upon coordination.

  • Isolation: Reduce the solvent volume by half using a rotary evaporator. Cool the flask to 4°C overnight to induce crystallization.

  • Purification: Filter the microcrystalline complex, wash sequentially with cold ethanol and diethyl ether, and dry in a vacuum desiccator over anhydrous CaCl2​ .

Analytical Validation & Data Interpretation

To ensure the trustworthiness of the synthesis, post-process validation using spectroscopic techniques is required. The table below summarizes the expected quantitative data shifts that confirm successful ligand formation and subsequent metal complexation 1, 5.

Analytical TechniqueTarget Moiety / PropertyPrecursor (Aldehyde)Schiff Base LigandCu(II) Metal ComplexDiagnostic Interpretation
FT-IR Spectroscopy Carbonyl ( ν C=O)~1670 cm⁻¹AbsentAbsentConfirms complete condensation.
FT-IR Spectroscopy Azomethine ( ν C=N)Absent~1620 cm⁻¹~1590 cm⁻¹Shift to lower frequency confirms nitrogen coordination to the metal center.
FT-IR Spectroscopy Phenolic ( ν O-H)N/A~3200–3400 cm⁻¹AbsentDisappearance confirms deprotonation and M-O bond formation.
¹H NMR (DMSO-d₆) Aldehyde (-CHO)~9.90 ppm (s, 1H)AbsentAbsentValidates primary condensation.
¹H NMR (DMSO-d₆) Azomethine (-CH=N-)Absent~8.80 ppm (s, 1H)Broad/ParamagneticSignal distortion in the complex confirms paramagnetic Cu(II) center.
TGA (Thermal) Coordinated WaterN/AStable to >250°CMass loss at 150-180°CConfirms presence of coordinated water molecules completing the coordination sphere.

Downstream Applications

Transition metal complexes derived from 1-(4-Methoxyphenyl)-3,5-dimethylpyrazole-4-carbaldehyde exhibit highly versatile application profiles.

ApplicationPathways MC Pyrazole-Based Transition Metal Complexes Bio Therapeutics MC->Bio Cat Catalysis MC->Cat Mat Materials MC->Mat DNA DNA Cleavage Bio->DNA ROS Generation Anti Antimicrobial Bio->Anti Enzyme Inhibition Ox Redox Reactions Cat->Ox Electron Transfer Sens Chemosensors Mat->Sens Luminescence

Downstream applications of pyrazole-derived transition metal complexes.

  • Biological Therapeutics: The lipophilic nature of the 4-methoxyphenyl group facilitates cellular entry. Once intracellular, Cu(II) and Co(II) complexes can intercalate with DNA and generate Reactive Oxygen Species (ROS), leading to targeted DNA cleavage—a mechanism highly sought after in anticancer drug development 1. Additionally, they exhibit broad-spectrum antibacterial and antifungal properties by inhibiting essential microbial enzymatic pathways 3.

  • Chemical Catalysis: The redox-active nature of the transition metal centers, stabilized by the electron-donating pyrazole ligand, makes these complexes excellent catalysts for oxidation reactions and cross-coupling methodologies.

References

  • Synthesis and Characterization of Some Transition Metal Complexes of Substituted Pyrazol Aldehyde and O-Amino Phenol. SciSpace. 1

  • Synthesis, characterization of Schiff base Pyrazolone compound. International Science Community Association (ISCA). 3

  • Synthesis, characterization and antibacterial screening of some Schiff bases derived from pyrazole and 4-amino antipyrine. SciELO Colombia. 4

  • Synthesis and Characterization of some Transition metal complexes derived from Bidentate Schiff Base Ligand. ResearchGate.5

  • Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(II) complexes as potential therapeutics. RSC Publishing. 2

Sources

Application

Application Notes &amp; Protocols: Optimizing Knoevenagel Condensation with 1-(4-Methoxyphenyl)-3,5-dimethylpyrazole-4-carbaldehyde

Introduction: The Strategic Importance of Pyrazole Scaffolds The Knoevenagel condensation is a cornerstone reaction in organic synthesis, celebrated for its efficiency in forming carbon-carbon double bonds.[1] This react...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Pyrazole Scaffolds

The Knoevenagel condensation is a cornerstone reaction in organic synthesis, celebrated for its efficiency in forming carbon-carbon double bonds.[1] This reaction involves the condensation of a carbonyl compound with an active methylene compound, typically facilitated by a basic catalyst, to yield α,β-unsaturated products that are pivotal intermediates in the chemical and pharmaceutical industries.[2][3][4]

This guide focuses on a substrate of significant interest in medicinal chemistry: 1-(4-Methoxyphenyl)-3,5-dimethylpyrazole-4-carbaldehyde . The pyrazole nucleus is a privileged scaffold, forming the core of numerous pharmacologically active agents with applications as anti-inflammatory, anticancer, and antimicrobial agents.[5][6][7][8] The products derived from the Knoevenagel condensation of this aldehyde are therefore highly valuable precursors for the discovery and development of novel therapeutics.

Herein, we provide a comprehensive analysis of the reaction mechanism, detailed protocols for various reaction conditions, and a troubleshooting guide to empower researchers in leveraging this powerful synthetic transformation.

Mechanistic Insights: The Role of the Catalyst

A thorough understanding of the reaction mechanism is paramount for optimizing reaction conditions and minimizing side products. The Knoevenagel condensation proceeds via a sequence of base-catalyzed steps.

  • Enolate Formation: A weak base, such as piperidine or an ammonium salt, abstracts an acidic proton from the active methylene compound (e.g., malononitrile) to generate a resonance-stabilized carbanion or enolate. This is the key nucleophile in the reaction.[9]

  • Nucleophilic Attack: The generated enolate attacks the electrophilic carbonyl carbon of the pyrazole aldehyde, forming an aldol-type addition intermediate.

  • Dehydration: This intermediate undergoes elimination of a water molecule to yield the final, thermodynamically stable α,β-unsaturated product.

The Piperidine Catalytic Cycle: An Iminium Ion Pathway

When secondary amines like piperidine are used as catalysts, an alternative and often more efficient pathway involving an iminium ion can operate.[10] Theoretical and experimental studies have shown that piperidine first reacts with the aldehyde to form a carbinolamine, which then dehydrates to an electrophilic iminium ion.[11][12][13][14] This iminium ion is significantly more reactive towards the enolate than the original aldehyde. The catalyst is regenerated in the final elimination step. This dual role of piperidine—both activating the aldehyde and acting as a base—is a key reason for its widespread use.[11][12][13][14]

Knoevenagel_Mechanism Fig 1. Piperidine Catalytic Cycle via Iminium Intermediate Aldehyde Pyrazole Aldehyde (R-CHO) Iminium Iminium Ion [R-CH=NR₂]⁺ Aldehyde->Iminium + Piperidine - H₂O Piperidine Piperidine (Cat.) Adduct Addition Intermediate Iminium->Adduct + Enolate ActiveMethylene Active Methylene (NC-CH₂-CN) Enolate Enolate [NC-CH-CN]⁻ ActiveMethylene->Enolate + Piperidine - [Piperidine-H]⁺ Enolate->Iminium Adduct->Piperidine Product α,β-Unsaturated Product Adduct->Product - Piperidine (Regenerated)

Caption: Fig 1. Piperidine Catalytic Cycle via Iminium Intermediate.

Experimental Design and Parameter Optimization

The success of the Knoevenagel condensation hinges on the careful selection of several key parameters. Optimizing these variables can dramatically improve reaction rates, yields, and product purity.

ParameterOptions & ConsiderationsRationale & Expert Insights
Active Methylene Compound Malononitrile, Ethyl Cyanoacetate, Diethyl Malonate, Malonic AcidThe acidity of the methylene protons dictates reactivity. Malononitrile is highly reactive due to the strong electron-withdrawing effect of the two nitrile groups. Malonic acid can be used in the Doebner modification, which often involves subsequent decarboxylation.[10]
Catalyst Weak Organic Bases: Piperidine, Pyridine, Ammonium Acetate.[15] Green Catalysts: Amino acids (Glycine),[16] Ionic Liquids,[17] Solid-supported bases.Piperidine is a classic, highly effective catalyst but can be toxic. Ammonium acetate is a milder, greener alternative.[15] For solvent-free conditions, solid catalysts or grinding with a mild base like ammonium carbonate can be exceptionally efficient.[18][19]
Solvent Polar Protic: Ethanol, Water.[20] Polar Aprotic: DMSO, DMF.[16] Apolar: Toluene (for azeotropic water removal). Solvent-Free: Neat/Grinding.[15]Solvent choice affects reactant solubility and reaction rate.[15] Ethanol is a good general-purpose solvent. For challenging substrates, polar aprotic solvents like DMSO can accelerate the reaction.[16] Solvent-free grinding is the most environmentally benign approach, often leading to shorter reaction times and simpler work-ups.[15][18]
Temperature Room Temperature to Reflux (40-100 °C)Many Knoevenagel condensations proceed efficiently at room temperature, especially with highly reactive substrates like malononitrile.[15] For less reactive partners, moderate heating may be required to overcome the activation energy. Overheating should be avoided to prevent side product formation.[15]
Monitoring Thin-Layer Chromatography (TLC)TLC is indispensable for determining the optimal reaction time.[15] A suitable mobile phase (e.g., 3:1 Hexane:Ethyl Acetate) should show a clear separation between the starting aldehyde and the more non-polar product.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for conducting the Knoevenagel condensation under both classical and green conditions.

Experimental_Workflow Fig 2. General Experimental Workflow Start Start Reagents Combine Reactants & Catalyst Start->Reagents Reaction Stir/Heat/ Grind Reagents->Reaction Monitor Monitor by TLC Reaction->Monitor Periodically Monitor->Reaction Incomplete Workup Reaction Work-up (Quench/Filter) Monitor->Workup Complete Purify Purification Workup->Purify Characterize Characterization (NMR, IR, MS) Purify->Characterize End End Characterize->End

Caption: Fig 2. General Experimental Workflow.

Protocol 1: Classical Piperidine-Catalyzed Condensation in Ethanol

This method is robust and reliable, utilizing standard laboratory solvents and a highly effective catalyst.

Materials and Reagents:

  • 1-(4-Methoxyphenyl)-3,5-dimethylpyrazole-4-carbaldehyde (1.0 eq)

  • Malononitrile (1.1 eq)

  • Piperidine (0.1 eq, ~10 mol%)

  • Ethanol (anhydrous)

  • Round-bottom flask with magnetic stir bar

  • Reflux condenser

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • To a 50 mL round-bottom flask, add 1-(4-Methoxyphenyl)-3,5-dimethylpyrazole-4-carbaldehyde (e.g., 2.44 g, 10 mmol) and ethanol (20 mL). Stir until the aldehyde is fully dissolved.

  • Add malononitrile (e.g., 0.73 g, 11 mmol) to the solution and stir for 2 minutes.

  • Add piperidine (e.g., 0.1 mL, ~1 mmol) dropwise to the reaction mixture.

  • Stir the reaction at room temperature. Monitor the reaction progress every 30 minutes using TLC (Mobile phase: Hexane/Ethyl Acetate 3:1). The reaction is typically complete within 1-3 hours.

  • Upon completion (disappearance of the aldehyde spot on TLC), a solid product will likely have precipitated. Cool the flask in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with a small amount of cold ethanol (2 x 5 mL) to remove any residual catalyst and unreacted starting materials.

  • Dry the product under vacuum to obtain the pure 2-((1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)methylene)malononitrile.

Expected Results: A pale yellow or off-white crystalline solid. Yields are typically high (>90%).

Protocol 2: Green, Solvent-Free Grinding Method

This eco-friendly protocol avoids the use of organic solvents, reduces reaction time, and simplifies the work-up procedure.[15][21]

Materials and Reagents:

  • 1-(4-Methoxyphenyl)-3,5-dimethylpyrazole-4-carbaldehyde (1.0 eq)

  • Malononitrile (1.1 eq)

  • Ammonium Carbonate ((NH₄)₂CO₃) (0.2 eq, 20 mol%)[19]

  • Mortar and pestle

  • Spatula

  • Distilled water

Procedure:

  • In a clean, dry mortar, add 1-(4-Methoxyphenyl)-3,5-dimethylpyrazole-4-carbaldehyde (e.g., 1.22 g, 5 mmol), malononitrile (e.g., 0.36 g, 5.5 mmol), and ammonium carbonate (e.g., 0.10 g, 1 mmol).

  • Grind the solid mixture gently but thoroughly with the pestle at room temperature. The mixture may become slightly sticky or change color.

  • Continue grinding for 10-15 minutes. The progress can be checked by taking a small sample, dissolving it in a drop of acetone, and running a TLC.

  • Once the reaction is complete, add distilled water (~15 mL) to the mortar and triturate the solid product with the pestle.

  • Collect the solid product by vacuum filtration.

  • Wash the product thoroughly with distilled water (3 x 10 mL) to remove the ammonium salt catalyst.

  • Dry the product under vacuum. Further purification is often unnecessary.

Expected Results: A fine, pale-yellow powder. Yields are excellent, often quantitative.

Product Characterization

Confirming the identity and purity of the synthesized product is a critical final step.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): Look for the appearance of a sharp C≡N stretch (~2220 cm⁻¹) and a C=C alkene stretch (~1600 cm⁻¹). Confirm the disappearance of the aldehyde C-H stretch (~2720 cm⁻¹) and C=O stretch (~1680 cm⁻¹).

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The most telling signal is the disappearance of the aldehyde proton singlet (δ ~9.8-10.0 ppm) and the appearance of a new singlet for the vinylic proton (δ ~7.5-8.5 ppm).[21] Other expected signals include those for the pyrazole methyl groups and the aromatic protons.

  • Mass Spectrometry (MS): The molecular ion peak (M⁺) should correspond to the calculated molecular weight of the product (C₁₆H₁₄N₄O).

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive or degraded catalyst (e.g., old piperidine).[15] 2. Reaction temperature is too low. 3. Poor quality or impure starting materials.1. Use freshly opened or distilled piperidine. Screen alternative catalysts like ammonium acetate.[15] 2. Gently warm the reaction mixture to 40-50°C and monitor by TLC. 3. Verify the purity of the aldehyde and active methylene compound by NMR or melting point.
Formation of Side Products 1. Michael Addition: The product can act as a Michael acceptor, reacting with another equivalent of the enolate.[15][20] 2. Aldehyde Self-Condensation: Possible if using a strong base.1. Use a stoichiometric amount (1.0-1.1 eq) of the active methylene compound. Avoid excess base. 2. Use a milder catalyst such as ammonium acetate or glycine instead of piperidine.[15][16]
Reaction Stalls / Incomplete 1. Insufficient catalyst loading. 2. Catalyst deactivation over time. 3. Poor solubility of reactants.1. Increase catalyst loading to 15-20 mol%. 2. Add a second small portion of the catalyst after 2-3 hours. 3. If using a solvent, switch to a more polar option like DMSO or add a co-solvent.

References

  • Pliego, J. R., et al. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. ACS Publications. Retrieved from [Link]

  • Pliego, J. R., et al. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B - Figshare. Retrieved from [Link]

  • Recent developments in synthetic chemistry and biological activities of pyrazole deriv
  • Pliego, J. R., et al. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B, ACS Publications. Retrieved from [Link]

  • Thore, S. N., et al. (2016). Efficient ecofriendly synthesis of pyrazole acryloyl analogs by amino acid catalysis. Taylor & Francis Online. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. Retrieved from [Link]

  • Pliego, J. R., et al. (2017). Mechanism of Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. ResearchGate. Retrieved from [Link]

  • Jadhav, A. D., et al. (2019). Synthesis of some Pyrazole Derivatives via Knoevenagel Condensation Proven Effective as Antibacterial and Antifungal Activity. ResearchGate. Retrieved from [Link]

  • van Schijndel, J., et al. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Pure. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of conditions for Knoevenagel condensation reaction. ResearchGate. Retrieved from [Link]

  • Al-Warhi, T., et al. (2022). Ag@TiO2 Nanocomposite as an Efficient Catalyst for Knoevenagel Condensation. PMC. Retrieved from [Link]

  • Calcium Ferrite, an Efficient Catalyst for Knoevenagel Condensation (A Green Approach). (2017). [Source Not Available].
  • ResearchGate. (n.d.). Optimization conditions of Knoevenagel condensation reactions. ResearchGate. Retrieved from [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates: A review. (n.d.). [Source Not Available].
  • Al-Azmi, A., et al. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Retrieved from [Link]

  • Mohammed, H. A., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. Retrieved from [Link]

  • Sonar, J. P., et al. (2017). A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media. ResearchGate. Retrieved from [Link]

  • Neochoritis, C. G., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. Retrieved from [Link]

  • Knoevenagel Condens
  • Aliquat 336 catalysed Knoevenagel condensation at room temper
  • Taylor & Francis. (n.d.). Knoevenagel condensation – Knowledge and References. Taylor & Francis. Retrieved from [Link]

  • JOCPR. (n.d.). Knoevenagel condensation at room temperature using SeO2/ZrO2 catalyst in water-medium and solvent-free conditions. JOCPR. Retrieved from [Link]

  • ResearchGate. (n.d.). Physical data of synthesized compounds. ResearchGate. Retrieved from [Link]

  • SYNTHESIS OF NOVEL PYRAZOLE DERIVATIVES FROM DIARYL 1,3-DIKETONES (PART-I). (n.d.). [Source Not Available].
  • Abdelhamid, I. A., et al. (n.d.). Synthesis of various pyrazole-fused heterocyclic systems using pyrazole-4-carbaldehydes as versatile precursors. Semantic Scholar. Retrieved from [Link]

  • Rashad, A., et al. (n.d.). Diaryl Pyrazole-4-carbaldehyde Benzoylhydrazones Metal Complexes: Synthesis and Their Antibacterial and Antioxidant Screening. Open Research Repository. Retrieved from [Link]

Sources

Method

Application Note: Synthesis and Validation of Fluorescent Probes Utilizing 1-(4-Methoxyphenyl)-3,5-dimethylpyrazole-4-carbaldehyde

Introduction & Mechanistic Rationale The rational design of fluorescent probes requires building blocks that offer structural rigidity, tunable electronic properties, and versatile conjugation handles. 1-(4-Methoxyphenyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The rational design of fluorescent probes requires building blocks that offer structural rigidity, tunable electronic properties, and versatile conjugation handles. 1-(4-Methoxyphenyl)-3,5-dimethylpyrazole-4-carbaldehyde (MDP-CHO) has emerged as a privileged scaffold in the development of fluoroionophores and biological imaging agents[1].

The photophysical superiority of this specific molecule stems from three core structural features:

  • Push-Pull Electronic System: The 4-methoxyphenyl group at the N1 position acts as a strong electron-donating group (EDG). When the aldehyde is conjugated to an electron-accepting moiety, it establishes a robust Intramolecular Charge Transfer (ICT) network, significantly enhancing the molar extinction coefficient and red-shifting the emission profile[1].

  • Conformational Restriction: The 3,5-dimethyl substitutions provide steric shielding around the pyrazole core. This restricts the free rotation of the conjugated systems, minimizing non-radiative decay pathways and thereby boosting the fluorescence quantum yield ( Φ )[2].

  • Synthetic Versatility: The highly electrophilic 4-carbaldehyde moiety readily undergoes Knoevenagel condensations, Horner-Wadsworth-Emmons (HWE) olefination, and Schiff base formations, allowing for rapid diversification[3].

This application note provides field-validated protocols for synthesizing two distinct classes of MDP-CHO-derived probes: a Schiff Base Probe (MDP-SB) for heavy metal sensing, and a Styrylpyrazole Probe (MDP-SP) for biomolecular aggregate tracking[4].

Experimental Workflows & Logical Relationships

Caption: General synthetic workflow for the derivation of fluorescent probes from MDP-CHO.

Detailed Synthesis Protocols

Protocol A: Synthesis of MDP-SB (Schiff Base Fluoroionophore)

This protocol describes the synthesis of a Schiff base using 2-aminophenol. The resulting N,O-chelating pocket is highly selective for Zn2+ and Cu2+ ions.

Reagents: MDP-CHO (1.0 eq), 2-Aminophenol (1.1 eq), Absolute Ethanol, Glacial Acetic Acid.

Step-by-Step Methodology:

  • Dissolution: Dissolve 2.0 mmol of MDP-CHO in 15 mL of absolute ethanol in a 50 mL round-bottom flask. Causality: Absolute ethanol is used to prevent the hydrolysis of the nascent imine bond, which is sensitive to aqueous environments.

  • Amine Addition: Add 2.2 mmol of 2-aminophenol to the stirring solution.

  • Catalysis: Add 2–3 drops of glacial acetic acid. Causality: The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for nucleophilic attack. However, strict stoichiometric control is required; excess acid will protonate the amine, rendering it non-nucleophilic and stalling the reaction.

  • Reflux: Heat the mixture to reflux (78 °C) for 4–6 hours. Monitor the reaction via TLC (Hexane:EtOAc, 7:3).

  • Isolation: Upon completion, cool the reaction to room temperature, then transfer to an ice bath for 30 minutes to maximize precipitation.

  • Purification: Filter the precipitate under vacuum and wash with cold ethanol (2 x 5 mL). Causality: Washing with cold solvent removes unreacted starting materials and colored impurities while minimizing the dissolution of the target Schiff base. Dry under vacuum to yield MDP-SB as a yellow powder.

Protocol B: Synthesis of MDP-SP (Styrylpyrazole Probe via HWE Olefination)

This protocol details the synthesis of a trans-styrylpyrazole derivative, a structural motif frequently utilized for targeting transthyretin (TTR) amyloidosis and other protein aggregates[2],[4].

Reagents: MDP-CHO (1.0 eq), Diethyl (4-nitrobenzyl)phosphonate (1.2 eq), Potassium tert-butoxide ( t -BuOK, 1.5 eq), Anhydrous THF.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 100 mL Schlenk flask and purge with N2​ . Add 15 mL of anhydrous THF and 2.4 mmol of diethyl (4-nitrobenzyl)phosphonate.

  • Deprotonation: Cool the flask to 0 °C using an ice bath. Slowly add 3.0 mmol of t -BuOK. Stir for 30 minutes. Causality: Cooling to 0 °C prevents uncontrolled exothermic degradation, while the N2​ atmosphere prevents the strong base from being quenched by atmospheric moisture.

  • Coupling: Dissolve 2.0 mmol of MDP-CHO in 5 mL of anhydrous THF and add it dropwise to the ylide solution over 10 minutes.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours. Causality: The HWE reaction is highly stereoselective under these conditions, thermodynamically favoring the formation of the (E)-alkene (trans-isomer) due to the steric bulk of the stabilizing groups.

  • Quenching & Extraction: Quench the reaction with 10 mL of saturated NH4​Cl solution. Extract with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Purification: Purify the crude residue via silica gel column chromatography (DCM:MeOH, 95:5) to yield MDP-SP.

Photophysical Characterization & Self-Validating Assay Systems

To ensure the trustworthiness of the synthesized probes, rigorous photophysical characterization must be performed. The table below summarizes the expected quantitative data for the purified probes in a physiological buffer (10 mM HEPES, pH 7.4, with 1% DMSO as a cosolvent).

Quantitative Data Summary
Probe TypeTarget AnalyteAbsorption Max ( λabs​ )Emission Max ( λem​ )Quantum Yield ( Φ )Stokes Shift
MDP-SB Zn2+ / Cu2+ 345 nm480 nm0.45135 nm
MDP-SP Amyloid Aggregates360 nm495 nm0.62135 nm
Sensing Mechanism & Assay Validation

For the metal-sensing probe (MDP-SB), the fluorescence is typically "OFF" in the unbound state due to Photoinduced Electron Transfer (PET) from the imine nitrogen lone pair to the excited fluorophore. Upon binding a metal cation (e.g., Zn2+ ), the lone pair is coordinated, abolishing the PET process and triggering Chelation-Enhanced Fluorescence (CHEF).

Caption: Photophysical mechanism of Chelation-Enhanced Fluorescence (CHEF) upon target binding.

Self-Validating Protocol (Reversibility Test): To prove that the fluorescence enhancement is strictly due to reversible supramolecular coordination and not an irreversible chemical cleavage (which would indicate a false positive), a self-validating reversibility assay must be conducted:

  • Record the baseline fluorescence of the probe (10 µM).

  • Titrate Zn2+ (0 to 50 µM) and record the fluorescence enhancement. Generate a Job's plot to confirm the binding stoichiometry (typically 1:1 or 2:1).

  • Critical Step: Add an excess of EDTA (100 µM) to the cuvette. The fluorescence must immediately drop back to baseline levels. Causality: EDTA has a vastly higher binding affinity for Zn2+ than the Schiff base. It strips the metal from the probe, restoring the PET quenching mechanism and validating the sensor's integrity.

References

  • [2] Pyrazole-Based Transthyretin Kinetic Stabilizers Identified Using a Covalent Fluorescent Probe Assay for Selectivity Profiling in Human Serum. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • [3] Application of a Novel Symmetric Benzophenone Derivative Schiff Base in Lyotropic Media and Spectroscopic Properties. ResearchGate. Available at:[Link]

  • [4] Novel Strategy To Inhibit Transthyretin Amyloidosis via the Synergetic Effect of Chemoselective Acylation and Noncovalent Inhibitor Release. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • [1] Synthesis, Photophysical Properties, and Metal-Ion Recognition Studies of Fluoroionophores Based on 1-(2-Pyridyl)-4-Styrylpyrazoles. ACS Omega. Available at:[Link]

Sources

Application

Application Note: Synthesis and Optimization of Pyrazolone Derivatives from 1-(4-Methoxyphenyl)-3,5-dimethylpyrazole-4-carbaldehyde

Executive Summary Pyrazolone and bis-pyrazolone architectures are privileged scaffolds in medicinal chemistry, recognized for their broad-spectrum biological activities, including potent anticancer, anti-inflammatory, an...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrazolone and bis-pyrazolone architectures are privileged scaffolds in medicinal chemistry, recognized for their broad-spectrum biological activities, including potent anticancer, anti-inflammatory, and antimicrobial properties[1]. The synthesis of these complex hybrid molecules often relies on functionalized heterocyclic aldehydes as key electrophilic precursors.

This application note provides a comprehensive, self-validating guide for the synthesis of pyrazolone derivatives utilizing 1-(4-methoxyphenyl)-3,5-dimethylpyrazole-4-carbaldehyde as the starting material. By selectively tuning the reaction stoichiometry and environmental conditions, researchers can direct the synthesis toward either a mono-pyrazolone (via Knoevenagel condensation) or a bis-pyrazolone (via tandem Knoevenagel-Michael addition)[2].

Scientific Principles & Mechanistic Insights

To design a robust protocol, it is critical to understand the electronic and steric nature of the starting materials.

The Electrophile: 1-(4-Methoxyphenyl)-3,5-dimethylpyrazole-4-carbaldehyde possesses a C4-carbonyl group activated by the adjacent pyrazole ring. However, the p-methoxyphenyl group at the N1 position acts as a strong electron-donating group (via resonance). This electron density slightly modulates the electrophilicity of the aldehyde carbon. Consequently, while the molecule is highly stable, it requires specific activation (such as acid catalysis, ultrasound, or photonic energy) to achieve rapid, high-yielding conversions.

The Nucleophile: 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one undergoes keto-enol tautomerization. The active methylene group at the C4 position is highly nucleophilic and readily attacks the activated aldehyde.

Reaction Pathways
  • Knoevenagel Condensation (Mono-pyrazolone): A 1:1 stoichiometric reaction where the active methylene of the pyrazolone attacks the aldehyde, followed by dehydration, yielding an α,β -unsaturated mono-pyrazolone derivative.

  • Tandem Knoevenagel-Michael Addition (Bis-pyrazolone): When a 1:2 ratio (aldehyde:pyrazolone) is employed under green conditions (e.g., visible light in a polar protic solvent), the initial Knoevenagel product acts as a highly reactive Michael acceptor. A second pyrazolone molecule attacks the conjugated double bond, yielding a sterically hindered 4,4'-(arylmethylene)bis(1H-pyrazol-5-ol) derivative[2]. This specific bis-pyrazolone framework has demonstrated superior binding affinities in molecular docking studies and excellent in vitro antiproliferative activity against breast cancer cell lines[3].

ReactionPathway A 1-(4-Methoxyphenyl)-3,5-dimethyl pyrazole-4-carbaldehyde (Electrophile) C Mono-pyrazolone Derivative (Knoevenagel Product) A->C + 1 eq Nucleophile - H2O B 3-Methyl-1-phenyl -1H-pyrazol-5(4H)-one (Nucleophile) B->C D Bis-pyrazolone Derivative (Bis-pyrazolylmethane) B->D C->D + 1 eq Nucleophile Michael Addition

Reaction pathways for mono- and bis-pyrazolone synthesis.

Experimental Workflows & Protocols

The following protocols are designed as self-validating systems. The choice of solvent and activation method is deliberately tailored to the desired reaction pathway.

Protocol A: Synthesis of Mono-pyrazolone via Ultrasound-Assisted Condensation

Objective: Drive the Knoevenagel condensation to completion while preventing over-addition.

Causality of Design: Glacial acetic acid acts simultaneously as the solvent and a weak acid catalyst, protonating the aldehyde oxygen to enhance its electrophilicity. Ultrasound irradiation induces acoustic cavitation, creating localized microscopic hot spots that accelerate mass transfer and reaction rates without degrading the electron-rich methoxy-pyrazole ring.

Step-by-Step Methodology:

  • Preparation: In a clean, dry 50 mL round-bottom flask, dissolve 1.0 mmol (230.26 mg) of 1-(4-methoxyphenyl)-3,5-dimethylpyrazole-4-carbaldehyde in 15 mL of glacial acetic acid.

  • Addition: Add 1.0 mmol (174.20 mg) of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one to the solution.

  • Activation: Suspend the flask in an ultrasonic bath (operating at ~40 kHz) at ambient temperature for 30–45 minutes.

  • Validation (TLC): Monitor the reaction progress using Thin Layer Chromatography (Eluent: Hexane/Ethyl Acetate 7:3). The product will appear as a distinct, highly UV-active spot with a lower Rf​ value than the starting aldehyde due to increased polarity and conjugation.

  • Workup: Once the aldehyde is fully consumed, pour the reaction mixture into 50 mL of crushed ice while stirring vigorously.

  • Isolation: Filter the resulting solid precipitate under vacuum, wash thoroughly with cold distilled water to remove residual acetic acid, and dry.

  • Purification: Recrystallize the crude product from hot ethanol to afford the pure mono-pyrazolone derivative.

Protocol B: Green Synthesis of Bis-pyrazolone via Visible Light Irradiation

Objective: Promote a tandem Knoevenagel-Michael addition using sustainable energy.

Causality of Design: Methanol is selected as a polar protic solvent to stabilize the enol tautomer of the pyrazolone, which is crucial for the Michael addition step. Visible light acts as a mild, sustainable energy source that promotes the enolization and subsequent nucleophilic attack without the need for harsh metal catalysts or extreme heat[4].

Step-by-Step Methodology:

  • Preparation: In a 50 mL transparent glass vial, dissolve 1.0 mmol (230.26 mg) of the aldehyde and 2.0 mmol (348.40 mg) of the pyrazolone in 10 mL of HPLC-grade methanol.

  • Activation: Stir the mixture magnetically at room temperature while irradiating the vial with a 20W white LED visible light source positioned 5 cm away[4].

  • Validation (TLC): Monitor the reaction every 20 minutes. The intermediate mono-pyrazolone will form first, followed by its gradual conversion into the bis-pyrazolone (which exhibits a different Rf​ profile). Total reaction time is typically 60–90 minutes.

  • Workup: Upon completion, remove the methanol under reduced pressure using a rotary evaporator.

  • Isolation & Purification: Triturate the solid residue with cold ethanol, filter, and recrystallize from a mixture of ethanol/acetic acid to obtain the pure bis-pyrazolone derivative.

Workflow Start Prepare Reagents (Aldehyde + Pyrazolone) Path1 Protocol A: Mono-pyrazolone (Glacial AcOH, Ultrasound) Start->Path1 1:1 Ratio Path2 Protocol B: Bis-pyrazolone (MeOH, Visible Light, RT) Start->Path2 1:2 Ratio Workup1 Quench in Ice Water Filter & Dry Path1->Workup1 Workup2 Solvent Evaporation Filter & Dry Path2->Workup2 Purif Recrystallization (EtOH/AcOH) Workup1->Purif Workup2->Purif Char Characterization (NMR, IR, MS) Purif->Char

Experimental workflow comparing Protocol A and Protocol B.

Data Presentation & Optimization Summary

The following table summarizes the optimized quantitative parameters for both synthetic pathways, allowing for rapid comparison and experimental planning.

ParameterProtocol A (Mono-Pyrazolone)Protocol B (Bis-Pyrazolone)
Reaction Pathway Knoevenagel CondensationTandem Knoevenagel-Michael
Stoichiometry (Ald:Pyr) 1.0 : 1.01.0 : 2.0
Solvent System Glacial Acetic AcidMethanol
Catalyst / Energy Source Acid Catalysis + UltrasoundVisible Light (20W LED)
Temperature Ambient (~25°C)Ambient (~25°C)
Reaction Time 30 - 45 minutes60 - 90 minutes
Typical Isolated Yield 85 - 88%90 - 94%
Primary Workup Precipitation in ice-waterSolvent evaporation

Analytical Characterization Guidelines

To ensure the trustworthiness of the synthesized compounds, the following spectroscopic markers should be verified:

  • IR Spectroscopy: Disappearance of the strong aldehyde carbonyl stretch (~1690 cm⁻¹) from the starting material. Appearance of conjugated lactam C=O stretches (~1660 cm⁻¹) and broad O-H/N-H stretches (~3200-3400 cm⁻¹) for the bis-pyrazolone enol form.

  • ¹H NMR (CDCl₃ or DMSO-d₆):

    • Mono-pyrazolone: Look for the distinct singlet of the highly deshielded vinylic proton (C=CH) around δ 7.5–8.0 ppm.

    • Bis-pyrazolone: The vinylic proton will be absent. Instead, a distinct methine proton (-CH-) bridging the two pyrazolone rings will appear as a singlet around δ 4.8–5.2 ppm. The methoxy group (-OCH₃) will consistently appear as a sharp singlet near δ 3.8 ppm in both derivatives.

References

  • Visible Light-Promoted Green and Sustainable Approach for One-Pot Synthesis of 4,4'-(Arylmethylene)bis(1H-pyrazol-5-ols), In Vitro Anticancer Activity, and Molecular Docking with Covid-19 Mpro. ACS Omega. [Link]

  • SYNTHESIS AND BIOLOGICAL SIGNIFICANCE OF PYRAZOLONES: A REVIEW. International Journal of Pharmaceutical Sciences and Research. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 1-(4-Methoxyphenyl)-3,5-dimethylpyrazole-4-carbaldehyde

Welcome to the Technical Support Center. The synthesis of 1-(4-methoxyphenyl)-3,5-dimethylpyrazole-4-carbaldehyde via the Vilsmeier-Haack (VH) formylation is a critical transformation in medicinal chemistry and drug deve...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The synthesis of 1-(4-methoxyphenyl)-3,5-dimethylpyrazole-4-carbaldehyde via the Vilsmeier-Haack (VH) formylation is a critical transformation in medicinal chemistry and drug development. While the electron-donating 3,5-dimethyl groups and the 1-(4-methoxyphenyl) substituent activate the pyrazole core, researchers frequently encounter yield bottlenecks (typically stalling at 45–60%).

This guide provides a field-proven, self-validating framework designed to help you troubleshoot incomplete conversions, resolve workup emulsions, and push your isolated yields above 90%.

Mechanistic Pathway & Causality

To optimize the reaction, one must first understand the causality of the chemical pathway. The Vilsmeier-Haack reaction does not directly yield an aldehyde; it generates a highly stable iminium intermediate. The 3,5-dimethyl groups on your substrate create significant steric hindrance around the C4 position, which can impede the initial electrophilic attack. Furthermore, the electron-rich nature of the pyrazole stabilizes the resulting iminium salt, making the final hydrolysis step unusually resistant to standard workup conditions [1].

Mechanism DMF DMF + POCl3 (0°C) Vilsmeier Vilsmeier Reagent (Chloroiminium Ion) DMF->Vilsmeier -PO2Cl2 Attack Electrophilic Attack @ Pyrazole C4 Vilsmeier->Attack + Substrate Iminium Iminium Intermediate Attack->Iminium -HCl Hydrolysis Aqueous Hydrolysis (pH 7-8) Iminium->Hydrolysis +H2O / Base Product 4-Carbaldehyde Product Hydrolysis->Product -Dimethylamine

Mechanism of Vilsmeier-Haack formylation at the pyrazole C4 position.

Self-Validating Experimental Protocol

This protocol is engineered with built-in validation checkpoints to ensure each mechanistic stage is successfully completed before proceeding to the next.

Step 1: Vilsmeier Reagent Generation (Electrophile Formation)

  • Action: Charge a flame-dried, argon-purged flask with anhydrous DMF (10.0 eq). Cool to 0 °C using an ice bath. Add POCl₃ (5.0 to 10.0 eq) dropwise over 30 minutes.

  • Causality: High equivalents of POCl₃ are required to overcome competitive heteroatom coordination from the substrate's methoxy and pyrazole nitrogen atoms [1][2].

  • Validation Checkpoint: The solution must transition from colorless to a pale yellow, viscous liquid. If it remains thin and colorless, your POCl₃ has likely degraded (hydrolyzed), and the reaction will fail.

Step 2: Substrate Addition & Electrophilic Attack

  • Action: Dissolve 1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole (1.0 eq) in a minimal volume of anhydrous DMF. Add this dropwise to the Vilsmeier reagent at 0 °C. Gradually heat the reaction mixture to 90–100 °C and stir for 4–6 hours.

  • Causality: The elevated temperature provides the activation energy required to overcome the steric shielding of the C4 position by the adjacent methyl groups [2].

  • Validation Checkpoint: Monitor via TLC (Hexane:EtOAc 3:1). The starting material (Rf ~0.6) must completely disappear, replaced by a highly polar baseline spot (the iminium intermediate). Do not proceed to workup until the starting material is entirely consumed.

Step 3: Controlled Hydrolysis (The Yield-Defining Step)

  • Action: Cool the mixture to 0 °C. Pour the mixture extremely slowly over crushed ice. Add saturated aqueous NaHCO₃ dropwise until the pH reaches exactly 7.5–8.0. Stir vigorously at room temperature for 120 minutes.

  • Causality: The iminium salt is highly stable. Rapid quenching with strong base (like NaOH) causes side reactions, while insufficient hydrolysis leaves the product trapped in the aqueous layer as a water-soluble salt [3]. A pH of 7.5–8.0 provides the optimal hydroxide concentration for nucleophilic attack on the iminium carbon.

  • Validation Checkpoint: Check TLC again. The baseline spot must convert entirely to a new, less polar spot (Rf ~0.4) that is strongly UV active and stains bright orange/red with 2,4-DNPH.

Step 4: Isolation

  • Action: Extract the aqueous phase with EtOAc (3 × 50 mL). Wash the combined organic layers thoroughly with brine (to remove residual DMF), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Optimization Data Summary

The table below summarizes how shifting from standard textbook conditions to our optimized parameters directly impacts the isolated yield.

ParameterStandard ConditionOptimized ConditionMechanistic Rationale
POCl₃ Stoichiometry 1.5 - 2.0 eq5.0 - 10.0 eqOvercomes competitive heteroatom coordination; drives equilibrium toward the active chloroiminium ion [1].
Reaction Temperature 60 - 70 °C90 - 100 °COvercomes severe steric hindrance from the 3,5-dimethyl groups flanking the C4 position [2].
Hydrolysis Time 15 - 30 mins120 minsEnsures complete cleavage of the highly stable, electron-rich iminium intermediate [3].
Neutralization Base NaOH (aq)NaHCO₃ (sat. aq)Prevents base-catalyzed degradation or Cannizzaro-type side reactions during the exothermic quench.
Typical Isolated Yield 45 - 60% 88 - 94%

Troubleshooting FAQs

Q: My reaction stalls at 50% conversion despite using fresh reagents. How do I force it to completion? A: The 3,5-dimethyl groups create significant steric hindrance around the C4 position. If the reaction stalls, the issue is insufficient electrophile concentration at your operating temperature. Solution: Increase the POCl₃ stoichiometry to 5–10 equivalents and ensure the temperature is maintained at 90–100 °C. Recent literature demonstrates that increasing POCl₃ equivalents in the formylation of substituted pyrazoles improves yields from ~60% to >90% by maintaining a high concentration of the active chloroiminium species[1].

Q: During the aqueous workup, I get a massive emulsion and my isolated yield is terrible. What went wrong? A: Emulsions in this specific reaction are typically caused by incomplete hydrolysis of the iminium salt, which acts as a surfactant, or by the presence of polymerized DMF byproducts [3]. Solution: Do not rush the hydrolysis. Ensure the pH is strictly adjusted to 7.5–8.0 using NaHCO₃, and stir the aqueous mixture for at least 2 hours at room temperature before attempting extraction. If an emulsion still forms, saturate the aqueous layer with NaCl (brine) to decrease the solubility of the organic components in the water phase and force phase separation.

Q: Is there a risk of formylating the 4-methoxyphenyl ring instead of the pyrazole C4 position? A: Regioselectivity is rarely an issue here. While the 4-methoxyphenyl group is electron-rich, the C4 position of a 3,5-dimethylpyrazole is exceptionally nucleophilic due to the combined electron-donating effects of the two nitrogens and the adjacent methyl groups. The Vilsmeier reagent will preferentially attack the pyrazole C4. If you observe multiple products, they are more likely chlorinated byproducts (e.g., from excess POCl₃ attacking the aromatic ring under extreme heat) rather than regioisomers. Keep the temperature strictly below 100 °C to prevent this.

Troubleshooting Workflow

Use the following decision matrix to rapidly diagnose and resolve yield issues during your synthesis.

Troubleshooting Start Low Yield of 4-Carbaldehyde? CheckSM Is Starting Material Consumed? (TLC) Start->CheckSM SM_Yes Yes: Issue is Workup or Side Reactions CheckSM->SM_Yes SM absent SM_No No: Issue is Reactivity or Reagent Quality CheckSM->SM_No SM remains Workup Optimize Hydrolysis: Stir 2h at pH 8 SM_Yes->Workup Reagent Use Fresh POCl3 & Anhydrous DMF SM_No->Reagent Success High Yield Isolated (>90%) Workup->Success Temp Increase Temp to 90-100°C & POCl3 to 5-10 eq Reagent->Temp If still unreactive Temp->Success

Decision matrix for troubleshooting low yields in pyrazole formylation.

References

  • Title: Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent Source: RSC Advances URL: [Link]

  • Title: Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions Source: Arkivoc URL: [Link]

Optimization

Troubleshooting incomplete formylation of 1-(4-Methoxyphenyl)-3,5-dimethylpyrazole

Technical Support Center: Formylation of 1-(4-Methoxyphenyl)-3,5-dimethylpyrazole This guide provides in-depth troubleshooting for the Vilsmeier-Haack formylation of 1-(4-Methoxyphenyl)-3,5-dimethylpyrazole. It is intend...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Formylation of 1-(4-Methoxyphenyl)-3,5-dimethylpyrazole

This guide provides in-depth troubleshooting for the Vilsmeier-Haack formylation of 1-(4-Methoxyphenyl)-3,5-dimethylpyrazole. It is intended for researchers, chemists, and drug development professionals aiming to synthesize the target compound, 1-(4-Methoxyphenyl)-3,5-dimethylpyrazole-4-carbaldehyde.

Frequently Asked Questions (FAQs)

Q1: My reaction shows no product formation. What is the most common reason for complete failure of the Vilsmeier-Haack reaction?

A1: The most frequent cause of reaction failure is an inactive Vilsmeier reagent.[1] This reagent, a chloroiminium salt, is highly sensitive to moisture.[2] It is crucial to use anhydrous N,N-dimethylformamide (DMF) and freshly distilled or high-purity phosphorus oxychloride (POCl₃) under an inert atmosphere (e.g., Argon or Nitrogen).[1][3] Any residual moisture in the glassware or reagents will decompose the Vilsmeier reagent, halting the reaction.[3]

Q2: I am observing a very low yield despite seeing some product on my TLC plate. What factors could be contributing to this?

A2: Low yields can stem from several factors beyond reagent quality.[2] The pyrazole ring, while electron-rich, might not be reactive enough under your current conditions.[4] Incomplete conversion is common if the reaction temperature is too low or the reaction time is too short.[5] Additionally, the work-up procedure is critical; the intermediate iminium salt must be completely hydrolyzed to the aldehyde.[6][7] This hydrolysis step is exothermic, and poor temperature control can lead to product degradation.[5]

Q3: My starting material, 1-(4-Methoxyphenyl)-3,5-dimethylpyrazole, seems to be unreactive. Why might this be?

A3: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution, and its success hinges on the substrate being sufficiently electron-rich.[8] While the pyrazole ring and the methoxy group are activating, their combined effect might be insufficient under mild conditions. The Vilsmeier reagent is a weak electrophile, so substrates that are not highly activated may react sluggishly.[8][9] For less reactive substrates, increasing the reaction temperature or using a larger excess of the Vilsmeier reagent may be necessary to drive the reaction forward.[5][10]

Q4: I am seeing multiple spots on my TLC analysis of the crude reaction mixture. What are the likely side products?

A4: While the target substrate is designed for mono-formylation at the C4 position, highly activating conditions could potentially lead to side reactions. Although less common for pyrazoles, di-formylation can occur on highly activated aromatic systems.[2] Other possibilities include products from the degradation of the starting material or product under harsh acidic conditions or incomplete hydrolysis of the iminium intermediate.

Troubleshooting Guide

This section is organized by common experimental observations to help you diagnose and resolve issues efficiently.

Symptom: Incomplete Conversion / Low Yield

If your reaction is not proceeding to completion or the yield of the desired aldehyde is low, consider the following systematic troubleshooting steps.

Potential Cause & Recommended Solution

Potential Cause Underlying Rationale & Explanation Recommended Action & Protocol
Inactive Vilsmeier Reagent The chloroiminium salt (Vilsmeier reagent) is the active electrophile and is highly moisture-sensitive.[6][9] Decomposition by water is a primary failure mode. DMF can also decompose over time to dimethylamine, which consumes the reagent.[5][11]Action: Ensure all reagents and equipment are scrupulously dry. Use a fresh bottle of anhydrous DMF and high-purity POCl₃. Prepare the reagent in situ at 0-5 °C and use it immediately.[3]
Insufficient Substrate Reactivity The methoxyphenyl and dimethylpyrazole system is electron-rich, but formylation is an equilibrium-controlled process. The electrophilicity of the Vilsmeier reagent is relatively weak.[8]Action: Increase the reaction temperature after the initial addition of the substrate. Monitor the reaction by TLC at various temperatures (e.g., room temperature, 60°C, 80°C) to find the optimal condition that balances reaction rate with potential degradation.[5]
Suboptimal Stoichiometry An insufficient amount of the formylating agent will naturally lead to incomplete conversion of the starting material.Action: Increase the molar equivalents of the Vilsmeier reagent (both DMF and POCl₃) relative to the pyrazole substrate. Ratios from 1.5 to 4 equivalents of POCl₃ are often employed for challenging substrates.[12]
Incomplete Hydrolysis During Work-up The reaction produces an iminium salt intermediate which must be hydrolyzed with water to yield the final aldehyde product.[7] Incomplete hydrolysis will result in loss of product.Action: During work-up, after quenching the reaction mixture on ice, ensure thorough mixing. Adjust the pH to neutral or slightly basic (pH 7-8) with a mild base like sodium bicarbonate or sodium carbonate solution to facilitate complete hydrolysis.[1][10]
Symptom: Difficulty in Product Isolation & Purification

Even with a successful reaction, isolating the pure aldehyde can be challenging.

Potential Cause & Recommended Solution

Potential Cause Underlying Rationale & Explanation Recommended Action & Protocol
Product is Water-Soluble The presence of the aldehyde and two nitrogen atoms can increase the polarity and water solubility of the product, leading to losses during aqueous work-up.Action: Saturate the aqueous layer with sodium chloride (brine) before extraction. This increases the polarity of the aqueous phase and reduces the solubility of the organic product, driving it into the organic layer.[3] Perform multiple extractions with a suitable solvent like ethyl acetate or dichloromethane.
Formation of Emulsions The presence of DMF and salts can lead to the formation of stable emulsions during extraction, making phase separation difficult.Action: Add brine to help break the emulsion. If necessary, filter the entire mixture through a pad of Celite to break up the emulsified layer.
Co-elution with Impurities The polarity of the starting material and the product aldehyde may be similar, making separation by standard column chromatography difficult.Action: Optimize the eluent system for flash chromatography using TLC. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar mixture (e.g., hexanes/ethyl acetate) is often effective.[13] For stubborn impurities, consider alternative purification methods.
Product Degradation on Silica Gel Aldehydes can sometimes be sensitive to the acidic nature of standard silica gel, leading to degradation during chromatography.Action: Neutralize the silica gel by preparing a slurry with a small amount of triethylamine (e.g., 1%) in the eluent before packing the column.[13] Alternatively, use a different stationary phase like neutral alumina.
Specialized Purification Protocol: Bisulfite Adduct Formation

For cases where standard chromatography fails to provide pure material, a chemical purification method can be highly effective. This technique relies on the reversible reaction of aldehydes with sodium bisulfite to form a water-soluble adduct.[13][14]

Step-by-Step Protocol:

  • Dissolve the crude product in a minimal amount of a water-miscible solvent like methanol or DMF.[14][15]

  • Add a saturated aqueous solution of sodium bisulfite and stir vigorously. The reaction may take anywhere from a few minutes to several hours.[16]

  • Once the adduct has formed (it may precipitate as a solid), wash the mixture with an organic solvent like diethyl ether or ethyl acetate to remove non-aldehydic impurities.[16]

  • Isolate the aqueous layer (or the filtered solid adduct).

  • Regenerate the pure aldehyde by adding a base, such as a saturated sodium bicarbonate solution, until the gas evolution ceases.[16]

  • Extract the pure aldehyde with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

Visualizing the Process

To better understand the core chemistry and the troubleshooting logic, the following diagrams are provided.

Vilsmeier-Haack Reaction Mechanism

This diagram illustrates the key steps: formation of the Vilsmeier reagent, electrophilic attack by the pyrazole, and subsequent hydrolysis to the final aldehyde.

Vilsmeier_Haack_Mechanism cluster_0 Reagent Formation cluster_1 Electrophilic Substitution cluster_2 Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent [(CH₃)₂N=CHCl]⁺ DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Pyrazole 1-(4-Methoxyphenyl)- 3,5-dimethylpyrazole Intermediate Iminium Salt Intermediate Pyrazole->Intermediate + Vilsmeier Reagent Product Final Aldehyde Product Intermediate->Product + H₂O (Work-up)

Caption: Key stages of the Vilsmeier-Haack formylation reaction.

Troubleshooting Workflow

This decision tree provides a logical path from identifying a problem to implementing a solution.

Troubleshooting_Workflow Start Reaction Outcome? No_Product No Product / Trace Start->No_Product Failure Low_Yield Low Yield Start->Low_Yield Poor Impure_Product Impure Product Start->Impure_Product Okay Good_Yield Success! Start->Good_Yield Good Check_Reagents Verify Reagent Quality (Anhydrous DMF, Fresh POCl₃) No_Product->Check_Reagents Optimize_Conditions Optimize Conditions: - Increase Temperature - Increase Reagent Stoichiometry - Extend Reaction Time Low_Yield->Optimize_Conditions Optimize_Purification Optimize Purification: - Gradient Elution - Neutralized Silica - Bisulfite Adduct Formation Impure_Product->Optimize_Purification Check_Reagents->Optimize_Conditions If reagents are good Optimize_Workup Optimize Work-up: - Control pH (7-8) - Use Brine Extraction Optimize_Conditions->Optimize_Workup

Caption: A decision tree for troubleshooting incomplete formylation.

References

  • Wikipedia. (2023). Vilsmeier–Haack reaction. Retrieved from [Link]

  • Sharma, P., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. DOI:10.1039/D3RA04309F. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Sharma, P., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. PMC. Retrieved from [Link]

  • Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Gafurov, Y., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. PMC. Retrieved from [Link]

  • Gafurov, Y., et al. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. ACS Publications. Retrieved from [Link]

  • Patil, P. B., & Bari, S. B. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

  • Reddit. (2015, April 1). Purifying aldehydes? Retrieved from [Link]

  • Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkat USA. Retrieved from [Link]

  • Joshi, A., et al. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. ResearchGate. Retrieved from [Link]

  • Afonso, C. A. M., et al. (n.d.). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC. Retrieved from [Link]

  • Reddit. (2021, July 9). Having some troubles with a Vislmeier-Haack reaction. Retrieved from [Link]

  • ResearchGate. (2015, December 3). Is it possible to purify aldehyde by column? Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: High-Purity Crystallization of 1-(4-Methoxyphenyl)-3,5-dimethylpyrazole-4-carbaldehyde

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and optimized protocols for the recrystallization of 1-(4-Methoxyphenyl)-3,5-dimethyl...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and optimized protocols for the recrystallization of 1-(4-Methoxyphenyl)-3,5-dimethylpyrazole-4-carbaldehyde. Our focus is on achieving high purity by addressing common challenges and understanding the rationale behind solvent selection and procedural steps.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the purification of 1-(4-Methoxyphenyl)-3,5-dimethylpyrazole-4-carbaldehyde.

Q1: What are the most likely impurities in my crude 1-(4-Methoxyphenyl)-3,5-dimethylpyrazole-4-carbaldehyde sample?

A: Impurities largely depend on the synthetic route. A common method for synthesizing pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[1][2] Potential impurities from this process include:

  • Unreacted Starting Material: 1-(4-Methoxyphenyl)-3,5-dimethylpyrazole that did not undergo formylation.

  • Vilsmeier-Haack Reagent Residues: Residual N,N-dimethylformamide (DMF) and byproducts from phosphorus oxychloride (POCl₃).[3]

  • Side-Reaction Products: The Vilsmeier-Haack reaction can sometimes yield side products, although this is substrate-dependent.[4]

  • Inorganic Salts: Salts such as sodium bicarbonate or sodium carbonate introduced during the aqueous workup to neutralize the reaction mixture.[1][5]

Q2: What is the general principle for selecting a recrystallization solvent for this specific compound?

A: The ideal solvent is one in which 1-(4-Methoxyphenyl)-3,5-dimethylpyrazole-4-carbaldehyde has high solubility at an elevated temperature but low solubility at room or sub-ambient temperatures. The molecule possesses both polar (carbaldehyde, ether) and non-polar (aromatic rings, methyl groups) regions, making it moderately polar. Therefore, solvents of intermediate polarity like ethanol, isopropanol, or ethyl acetate are excellent starting points for single-solvent recrystallization.[6] For more challenging purifications, a mixed-solvent system is often superior.[6][7]

Q3: Is a single-solvent or mixed-solvent system better for this compound?

A: Both can be effective, but a mixed-solvent system often provides greater control and selectivity.

  • Single Solvents (e.g., Ethanol): Simpler to execute but may lead to significant product loss in the mother liquor if the compound retains moderate solubility even when cold.[8]

  • Mixed Solvents (e.g., Ethanol/Water or Ethyl Acetate/Hexane): This is often the preferred method. The compound is dissolved in a minimal amount of a hot "good" solvent (in which it is very soluble), and a "poor" anti-solvent (in which it is insoluble) is added dropwise until the solution becomes turbid.[6] This allows for fine-tuned control over the saturation point, often leading to higher purity and better yields.

Part 2: In-Depth Troubleshooting Guide

This section provides solutions to specific experimental problems you may encounter.

Issue 1: My compound "oiled out" instead of forming crystals. What should I do?

Cause: "Oiling out" occurs when the solid precipitates from the solution at a temperature above its melting point, forming a liquid phase instead of a solid crystalline lattice.[6] This is common when the solution is too concentrated or cools too rapidly.

Solutions:

  • Re-heat and Dilute: Place the flask back on the heat source to redissolve the oil. Add more of the "good" solvent (10-20% additional volume) to lower the solution's saturation point.[9][10]

  • Slow Down Cooling: After re-dissolving, allow the flask to cool much more slowly. Insulate the flask by placing it on a wooden block or in a Dewar flask to minimize rapid heat loss.[6] Slow cooling is critical for the formation of well-ordered, pure crystals.[11]

  • Change Solvents: If the problem persists, the boiling point of your solvent may be too high relative to the compound's melting point. Select a solvent or solvent system with a lower boiling point.[6]

Issue 2: The recrystallization yield is very low. How can I improve it?

Cause: A low yield typically results from using too much solvent, incomplete precipitation, or washing the crystals improperly.[6][10]

Solutions:

  • Minimize Hot Solvent: Use only the absolute minimum amount of hot solvent required to fully dissolve the crude product.[8] Every excess drop will retain some of your product in the final mother liquor.

  • Ensure Complete Cooling: After cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.[6]

  • Reduce Solvent Volume: If you suspect excessive solvent was used, carefully evaporate a portion of it under a gentle stream of nitrogen or by gentle heating and then attempt the cooling process again.[10]

  • Wash Correctly: Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.[8] Using room temperature or warm solvent will redissolve a portion of your purified product.

Issue 3: No crystals are forming, even after the solution has cooled completely.

Cause: The solution is likely supersaturated, meaning the compound remains dissolved even though its concentration is above its normal saturation point. Crystal formation requires a nucleation site to begin.[8][10]

Solutions:

  • Scratch the Flask: Use a glass stirring rod to gently scratch the inner surface of the flask just below the solvent line. The microscopic imperfections in the glass can provide a surface for nucleation to begin.[8]

  • Add a Seed Crystal: If available, add a tiny crystal of the pure compound to the solution. This provides a perfect template for further crystal growth.[6]

  • Cool to a Lower Temperature: Move the flask from an ice bath to a dry ice/acetone bath for a short period. Be cautious not to freeze the solvent itself.

  • Concentrate the Solution: If supersaturation is not the issue, you may have used far too much solvent. Gently evaporate some of the solvent and try to cool again.[10]

Issue 4: My final product is colored, even after recrystallization.

Cause: Colored impurities can be persistent and may co-crystallize with the product. These are often highly conjugated side-products from the synthesis.[12]

Solutions:

  • Use Activated Charcoal: After dissolving the crude product in the hot solvent, add a very small amount (1-2% by weight) of activated charcoal to the solution. Swirl the hot solution for a few minutes. The charcoal will adsorb many colored impurities.[12]

  • Perform a Hot Filtration: To remove the charcoal and any insoluble impurities, you must perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[13] This step must be done quickly to prevent premature crystallization in the funnel.

  • Re-crystallize: A second recrystallization is often necessary to remove trace impurities and achieve the highest purity.

Part 3: Experimental Protocols & Data

Optimized Recrystallization Workflow

The following diagram illustrates the standard workflow for achieving high-purity crystals.

G A 1. Dissolution Dissolve crude product in minimum hot solvent B 2. Charcoal Treatment (Optional) Add activated charcoal to remove colored impurities A->B C 3. Hot Filtration Remove charcoal and insoluble impurities B->C D 4. Slow Cooling Cool to room temp, then in ice bath C->D E 5. Crystal Collection Isolate crystals via vacuum filtration D->E F 6. Washing Rinse with minimal ice-cold solvent E->F G 7. Drying Dry crystals under vacuum F->G

Caption: General workflow for the recrystallization of an organic solid.

Solvent Selection and Screening

The key to successful recrystallization is choosing the right solvent system. The following decision logic and data table will guide your selection process.

G cluster_start Start cluster_test Solubility Testing cluster_decision Decision Point cluster_path1 Single Solvent Path cluster_path2 Mixed Solvent Path A Crude Compound B Test solubility in various solvents (hot and cold) A->B Begin Screening C Ideal Solvent Found? B->C D High solubility hot, low solubility cold C->D Yes F Find a 'Good' Solvent (dissolves when hot) and a 'Poor' Solvent (insoluble when hot) C->F No E Proceed with Single-Solvent Recrystallization D->E G Proceed with Mixed-Solvent Recrystallization F->G

Caption: Decision logic for selecting an appropriate recrystallization solvent system.

Table 1: Recommended Solvents for Screening

SolventPolarityBoiling Point (°C)Recommended Use
Water High100Potential Anti-Solvent
Ethanol High78Good Single Solvent or "Good" Mixed Solvent
Isopropanol Medium-High82Good Single Solvent or "Good" Mixed Solvent
Acetone Medium-High56Possible "Good" Mixed Solvent
Ethyl Acetate Medium77Possible Single Solvent or "Good" Mixed Solvent
Dichloromethane Medium-Low40Likely too good a solvent; use for chromatography
Toluene Low111Potential Anti-Solvent (High Boiling Point)
Hexane/Heptane Very Low69 / 98Excellent Anti-Solvent
Protocol 1: Small-Scale Solvent Screening
  • Place ~20-30 mg of your crude material into several small test tubes.

  • To each tube, add a different potential solvent dropwise at room temperature, swirling after each drop. Note which solvents dissolve the compound easily at room temperature (these are unsuitable for single-solvent recrystallization).

  • For solvents that did not dissolve the compound at room temperature, gently heat them in a water bath. Add the hot solvent dropwise until the solid just dissolves.[6]

  • Remove the tubes from the heat and allow them to cool to room temperature, then place them in an ice bath.

  • Observe which tubes produce a good quantity of crystalline solid. An ideal single solvent will dissolve the compound when hot but yield significant precipitate when cold.

  • To test mixed-solvent systems, dissolve the compound in a minimal amount of a hot "good" solvent (e.g., ethanol) and add a "poor" solvent (e.g., water or hexane) dropwise until persistent cloudiness appears. Re-heat to clarify and then cool as before.[6]

Protocol 2: Optimized Recrystallization using Ethanol/Water

This protocol is a robust starting point for gram-scale purification.

  • Place the crude 1-(4-Methoxyphenyl)-3,5-dimethylpyrazole-4-carbaldehyde in an appropriately sized Erlenmeyer flask.

  • Add a minimal amount of ethanol and heat the mixture to a gentle boil on a hot plate while stirring.[6]

  • Continue adding hot ethanol in small portions until the solid is completely dissolved.[6]

  • If the solution is colored, remove it from the heat, allow it to cool slightly, and add a spatula-tip of activated charcoal. Re-heat to boiling for 2-3 minutes.

  • If charcoal was used, perform a hot filtration into a clean, pre-warmed Erlenmeyer flask. Rinse the original flask and filter paper with a small amount of hot ethanol to recover all the product.

  • Heat the clear solution back to boiling. Add hot water dropwise while swirling until a faint, persistent turbidity (cloudiness) appears.

  • Add a few drops of hot ethanol to make the solution clear again.[6]

  • Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[6]

  • Collect the crystals by vacuum filtration using a Büchner funnel.[6]

  • Wash the crystals with a small amount of an ice-cold ethanol/water mixture (use the same ratio as your final solvent system).

  • Dry the purified crystals under vacuum to remove all residual solvent.

References

  • BenchChem. Recrystallization techniques for purifying pyrazole compounds.
  • Al-Masoudi, N. A. et al. (2023). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies.
  • IntechOpen. (2022).
  • BenchChem. Identifying and removing byproducts in pyrazole synthesis.
  • Krasavin, M. et al. (2011). Improved Synthesis of 1H-Pyrazole-4-carbaldehyde. Taylor & Francis Online.
  • Al-Ghorbani, M. et al. (2024).
  • BenchChem. Application Notes and Protocols: 1H-Pyrazole-4-carbaldehyde in Medicinal Chemistry.
  • BenchChem.
  • Hanna, S. Y. (2017). Answer to "What solvent should I use to recrystallize pyrazoline?".
  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts.
  • BenchChem.
  • University of York.
  • Kishore, K. (2014). Answer to "How can I purify a pyrazole compound with a N-C-N bond without using a silica column?".
  • BenchChem. Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles.
  • Chem Lab. (n.d.).
  • University of Canterbury. (n.d.).
  • Sharma, P. et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. PMC.
  • Badalyan, K. S. et al. (2014). Vilsmeier-Haack formylation of 1H-pyrazoles.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
  • Wellesley College. (2009).
  • Popov, A. V. et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions.
  • Garia, I. et al. (2024). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI.

Sources

Optimization

Technical Support Center: Overcoming Solubility Issues of 1-(4-Methoxyphenyl)-3,5-dimethylpyrazole-4-carbaldehyde in Aqueous Biological Assays

Welcome to the technical support center for 1-(4-Methoxyphenyl)-3,5-dimethylpyrazole-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the inh...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 1-(4-Methoxyphenyl)-3,5-dimethylpyrazole-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the inherent challenge of this compound's poor aqueous solubility. By providing a combination of theoretical understanding, practical troubleshooting, and validated protocols, this resource aims to ensure the successful and accurate execution of your biological assays.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions and problems encountered when working with this lipophilic compound.

Q1: What is the expected aqueous solubility of 1-(4-Methoxyphenyl)-3,5-dimethylpyrazole-4-carbaldehyde and why is it so low?

A key indicator of hydrophobicity is the octanol-water partition coefficient (logP). A higher logP value signifies lower aqueous solubility. The predicted logP (XLogP3) for the closely related 1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid is 2.9[1], and for the ethyl ester variant, it's 2.68[2][3]. It is highly probable that the carbaldehyde has a similarly high logP value, classifying it as a poorly water-soluble or lipophilic compound. This inherent chemical property is the root cause of solubility challenges in aqueous buffers.[4]

Q2: I prepared my stock solution in DMSO, but the compound precipitated when I added it to my aqueous assay buffer. What happened?

A2: This is a classic issue known as "precipitation upon dilution." It occurs when a compound that is soluble in a strong organic solvent (like 100% DMSO) is introduced into an aqueous buffer where its solubility is much lower. The organic solvent is diluted, and the compound crashes out of the solution once its concentration exceeds its maximum solubility in the final aqueous environment.[5] To avoid this, it is crucial to ensure the final concentration of the organic co-solvent in the assay is high enough to maintain solubility, yet low enough to not cause cellular toxicity or assay interference.[5]

Q3: What is the maximum concentration of Dimethyl Sulfoxide (DMSO) I can use in my cell-based assay without causing toxicity?

A3: DMSO is a widely used and effective solvent, but it is not biologically inert and can cause toxicity at higher concentrations.[6][7] The tolerance to DMSO is highly dependent on the specific cell line and the duration of exposure.[8][9] As a general rule, most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) without significant cytotoxic effects, with 0.1% being a widely accepted "gold standard" for minimizing impact.[6][8] However, some sensitive cell lines may show stress at concentrations as low as 0.05%.[9] It is imperative to run a vehicle control experiment to determine the specific tolerance of your cell line.

Cell Line TypeGeneral DMSO Tolerance (24-72h)Recommended Max ConcentrationReference
Robust Cancer Lines (e.g., HepG2, A549)0.5% - 1.0%≤ 0.5%[7]
Sensitive Cancer Lines (e.g., PC3)~0.3%≤ 0.25%[8]
Primary Cells / Stem Cells0.01% - 0.1%≤ 0.1%[9]
Fibroblast-like Synoviocytes (FLSs)< 0.1%≤ 0.05%[9]

Q4: Are there alternatives to DMSO for making my primary stock solution?

A4: Yes, other water-miscible organic solvents can be used. Common alternatives include ethanol, methanol, and dimethylformamide (DMF).[10] Each has its own profile of solubilizing power and cellular toxicity. Ethanol and methanol are generally less toxic than DMSO but may also be less effective at dissolving highly lipophilic compounds.[7] Always perform a vehicle control to assess the impact of any solvent on your specific assay.

Q5: What are cyclodextrins and how can they help with solubility?

A5: Cyclodextrins are cyclic oligosaccharides with a unique molecular structure: a hydrophilic exterior and a hydrophobic interior cavity, often described as a truncated cone.[11][12] This structure allows them to encapsulate poorly water-soluble "guest" molecules, like our pyrazole compound, within their central pocket.[13][14] The resulting "inclusion complex" has a water-soluble exterior, effectively shuttling the hydrophobic drug into the aqueous phase.[13][14]

Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a widely used derivative with significantly enhanced water solubility and an excellent safety profile, making it suitable for many in vitro and in vivo applications.[11][15]

Q6: When should I consider using surfactants?

A6: Surfactants (surface-active agents) are a powerful option when co-solvents or cyclodextrins are insufficient. These are amphiphilic molecules that, above a certain concentration called the Critical Micelle Concentration (CMC), self-assemble into spherical structures called micelles.[16] The hydrophobic core of the micelle can entrap the poorly soluble compound, while the hydrophilic outer shell allows the entire structure to be dispersed in water.[17]

Common non-ionic surfactants used in biological research include Polysorbates (e.g., Tween® 80) and Poloxamers (e.g., Pluronic® F-68).[16][18][19] They are generally used at low percentages (e.g., 0.1% to 2%) and are particularly useful for both in vitro and in vivo formulations.[20] It is important to work above the CMC to ensure micelle formation and to check for any potential interference of the surfactant with the assay itself.

Part 2: Troubleshooting Guide & Formulation Development Workflow

A systematic approach is the key to efficiently solving solubility problems. This workflow guides you from simple to more complex formulation strategies.

G cluster_0 start Start: Compound Precipitation or Inability to Prepare Stock sol_screen Step 1: Perform Solubility Screen (DMSO, EtOH, PEG 400, etc.) start->sol_screen co_solvent Step 2: Co-Solvent Strategy (Optimize % DMSO in Assay) sol_screen->co_solvent Soluble in organic solvent? excipient Step 3: Excipient Strategy (Cyclodextrins or Surfactants) co_solvent->excipient No, precipitates upon dilution success Soluble & Assay-Compatible Formulation Achieved co_solvent->success Solubility maintained at non-toxic %? advanced Step 4: Advanced Formulations (e.g., Lipid-Based Systems) excipient->advanced No, still insoluble or assay interference excipient->success Solubility achieved with HP-β-CD or Surfactant? advanced->success Complex formulation required caption Decision workflow for formulation development.

Caption: Decision workflow for formulation development.

Step 1: Initial Solubility Screening

Causality: Before attempting complex formulations, you must understand the compound's basic solubility characteristics. This quick screen identifies the most powerful primary solvents, guiding your entire strategy.

Protocol: Small-Scale Solubility Assessment

  • Preparation: Weigh 1-2 mg of 1-(4-Methoxyphenyl)-3,5-dimethylpyrazole-4-carbaldehyde into several separate glass vials.

  • Solvent Addition: To each vial, add a different test solvent (see table below) in small, precise increments (e.g., 50 µL).

  • Mixing: After each addition, vortex the vial vigorously for 30-60 seconds. Use sonication if necessary.

  • Observation: Visually inspect for complete dissolution (a clear solution with no visible particles).

  • Quantification: Record the volume of solvent required to completely dissolve the compound. Calculate the approximate solubility (mg/mL).

Table: Common Solvents for Initial Screening

Solvent/VehicleTypeTypical Starting ConcentrationNotes
DMSOCo-solvent100%Strong solvent, but potential for toxicity.
Ethanol (200 proof)Co-solvent100%Less toxic than DMSO, good starting point.
PEG 400Co-solvent/Polymer100%Polyethylene glycol, often used in formulations.
10% HP-β-CD (w/v) in WaterCyclodextrin10%Test for inclusion complex formation.
1% Tween® 80 in WaterSurfactant1%Test for micellar solubilization.
Step 2: Co-Solvent Formulation Strategy

Causality: This is the most common and straightforward method. The goal is to find the lowest possible concentration of an organic co-solvent (usually DMSO) that keeps the compound in solution when diluted into the final aqueous assay buffer, while remaining below the toxicity threshold for your cells.

Protocol: Determining Maximum Allowable Final DMSO Concentration

  • Prepare Vehicle Controls: In a multi-well plate, seed your cells as you would for your main experiment.

  • Create DMSO Gradient: Treat wells with a range of final DMSO concentrations (e.g., 2%, 1%, 0.5%, 0.25%, 0.1%, 0.05%) in your standard cell culture medium. Include a "no DMSO" control.[21]

  • Incubate: Incubate for the same duration as your planned experiment (e.g., 24, 48, or 72 hours).

  • Assess Viability: Use a standard cell viability assay (e.g., MTT, CellTiter-Glo®) to measure the cytotoxic effect of the DMSO itself.

  • Analyze: Determine the highest DMSO concentration that does not cause a significant decrease in cell viability compared to the "no DMSO" control. This is your maximum allowable final DMSO concentration.

G cluster_0 stock High Concentration Stock (e.g., 20 mM in 100% DMSO) dilution Intermediate Dilution (in 100% DMSO) stock->dilution 1:10 dilution final Final Working Solution (in Assay Buffer/Medium) dilution->final e.g., 1:200 dilution (2µL into 398µL) Results in 0.5% final DMSO caption Serial dilution workflow for co-solvent strategy.

Caption: Serial dilution workflow for co-solvent strategy.

Troubleshooting:

  • Issue: The compound precipitates even at the highest tolerable DMSO concentration.

  • Solution: The co-solvent approach alone is insufficient. Proceed to Step 3.

Step 3: Utilizing Solubilizing Excipients

Causality: When co-solvents fail, excipients that fundamentally change how the compound interacts with water are required. Cyclodextrins encapsulate the molecule, while surfactants create micelles to carry it.

Protocol A: Formulation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Prepare Vehicle: Create a 10-20% (w/v) solution of HP-β-CD in your aqueous assay buffer. Gentle heating (40-50°C) and stirring can aid dissolution of the cyclodextrin.

  • Add Compound: Directly weigh the solid pyrazole compound and add it to the HP-β-CD solution to achieve the desired final concentration.

  • Facilitate Complexation: Vortex vigorously. If needed, sonicate the solution in a water bath for 15-30 minutes and/or gently heat to 40°C to promote the formation of the inclusion complex.

  • Finalize: Allow the solution to cool to room temperature. Filter through a 0.22 µm syringe filter to remove any undissolved material before use.

Protocol B: Formulation with a Surfactant (e.g., Tween® 80 or Pluronic® F-68)

  • Prepare Vehicle: Create a 1-5% (v/v or w/v) solution of the surfactant in your aqueous assay buffer. Ensure the solution is thoroughly mixed.

  • Prepare Concentrated Stock: Dissolve your compound in a minimal amount of a co-solvent like ethanol or DMSO (e.g., to 100 mM).

  • Add to Surfactant Solution: While vortexing the surfactant solution, slowly add the concentrated drug stock dropwise to achieve the final desired concentration. The key is to keep the final co-solvent concentration very low (e.g., <1%). The vortexing helps rapidly disperse the drug into the pre-formed micelles.

  • Finalize: Visually inspect for clarity. If any precipitation occurs, the method may require optimization or a different surfactant.

Troubleshooting:

  • Issue: Cellular toxicity or assay interference is observed with the excipient formulation.

  • Solution: Always run a vehicle control containing only the excipient (e.g., 10% HP-β-CD or 1% Tween® 80) to confirm it has no effect on its own.[22][23] If it does, try lowering the excipient concentration or testing an alternative (e.g., switch from Tween® 80 to Pluronic® F-68).

Part 3: Assay-Specific Considerations

The optimal formulation strategy can depend on the biological system being studied.

Assay TypePrimary ConcernRecommended Starting StrategyKey Considerations
Biochemical Assays (e.g., Enzyme Kinetics)Interference with protein structure/function.1. Co-solvent (≤1% DMSO).2. HP-β-CD.Surfactants can denature proteins at high concentrations. Cyclodextrins are generally well-tolerated.
Cell-Based Assays (e.g., Viability, Signaling)Cytotoxicity of the vehicle.1. Co-solvent (≤0.5% DMSO).2. HP-β-CD.Always determine the maximum tolerable vehicle concentration for your specific cell line.[24]
In Vivo Studies (e.g., Rodent PK/PD)Biocompatibility, tolerability, precipitation in blood.1. Co-solvents (PEG 400, Solutol®).2. Cyclodextrins.3. Surfactants (Kolliphor® EL, Tween® 80).Formulations must be sterile and non-toxic at the administered volume. Lipid-based formulations are also a common advanced strategy for in vivo work.[5][17]

By following this structured, evidence-based approach, researchers can systematically overcome the solubility challenges presented by 1-(4-Methoxyphenyl)-3,5-dimethylpyrazole-4-carbaldehyde, leading to more reliable and reproducible data in their biological assays.

References

  • Hydroxypropyl-beta-cyclodextrin (HP-β-CD): A Versatile Solubility Enhancer in Pharmaceutical Applications. (2025, October 19). Hylanda Chemical. [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). International Journal of Pharmaceutical Sciences and Research. [Link]

  • Solubilization techniques used for poorly water-soluble drugs. (2023, August 30). Acta Pharmaceutica Sinica B. [Link]

  • What the concentration of DMSO you use in cell culture assays? (2016, January 25). ResearchGate. [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different ... (2022, November 11). Pharmaceutics. [Link]

  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. (n.d.). ResearchGate. [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. (2025, October 17). World Pharma Today. [Link]

  • Solubility enhancement techniques: A comprehensive review. (2023, March 13). World Journal of Advanced Research and Reviews. [Link]

  • Techniques for Improving Solubility. (2022, November 15). International Journal of Medical Science and Dental Research. [Link]

  • Using live-cell imaging in cell counting — The cytotoxicity of DMSO. (n.d.). Olympus Life Science. [Link]

  • Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. (2022, July 13). International Journal of Molecular Sciences. [Link]

  • Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. (2020, July 29). Biomedical Research and Therapy. [Link]

  • Controlling your High Content Assays. (2020, December 8). Araceli Biosciences. [Link]

  • Poloxamer 188 as a Surfactant in Biological Formulations: An Alternative to Polysorbate 20/80 and Tween 80. (n.d.). Coriolis Pharma. [Link]

  • How can cyclodextrins enhance solubility? (2025, July 31). Carbohydrate Chronicles Season 2 / Ep 8. [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (2023, June 29). Pharmaceuticals. [Link]

  • Accepted Manuscript. (2018, September 20). arXiv. [Link]

  • Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. (2026, January 16). MDPI. [Link]

  • How do you exactly calculate the effect of a vehicle control in a MTT drug cytotoxicity assay? (2017, May 8). ResearchGate. [Link]

  • Ethyl 1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate. (n.d.). EPA CompTox Chemicals Dashboard. [Link]

  • Impact of Pluronic F-68 vs Tween 80 on Fabrication and Evaluation of Acyclovir SLNs for Skin Delivery. (2016, September 14). ResearchGate. [Link]

  • 1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid. (n.d.). PubChem. [Link]

  • Design of optimal concentrations for in vitro cytotoxicity experiments. (2022, November 10). Archives of Toxicology. [Link]

  • Best Practices for in vitro Potency Assays on the Maestro Z. (n.d.). Axion BioSystems. [Link]

  • non-ionic surfactant tween: Topics by Science.gov. (n.d.). Science.gov. [Link]

  • 1-(4-Methoxyphenyl)-3,5-Dimethyl-1h-Pyrazole-4-Carboxylic Acid Ethyl Ester. (n.d.). PubChem. [Link]

  • An investigation of small-molecule surfactants to potentially replace pluronic F-68 for reducing bubble-associated cell damage. (2025, August 9). ResearchGate. [Link]

  • Ethyl 1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate - Exposure. (n.d.). EPA CompTox Chemicals Dashboard. [Link]

  • 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde. (2012, March 17). Acta Crystallographica Section E: Structure Reports Online. [Link]

  • (E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole. (2024, March 28). Molbank. [Link]

  • 3,5-DMP (3,5 DIMETHYLPYRAZOLE). (n.d.). Ataman Kimya. [Link]

  • The log P Parameter as a Molecular Descriptor in the Computer-aided Drug Design – an Overview. (2012, August 27). Acta Poloniae Pharmaceutica. [Link]

  • 3-(3,5-Difluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. (2018, July 17). Preprints.org. [Link]

Sources

Troubleshooting

Minimizing byproduct formation during 1-(4-Methoxyphenyl)-3,5-dimethylpyrazole-4-carbaldehyde synthesis

Technical Support Center: Synthesis of 1-(4-Methoxyphenyl)-3,5-dimethylpyrazole-4-carbaldehyde Guide for Researchers, Scientists, and Drug Development Professionals The synthesis of 1-(4-Methoxyphenyl)-3,5-dimethylpyrazo...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 1-(4-Methoxyphenyl)-3,5-dimethylpyrazole-4-carbaldehyde

Guide for Researchers, Scientists, and Drug Development Professionals

The synthesis of 1-(4-Methoxyphenyl)-3,5-dimethylpyrazole-4-carbaldehyde is a critical step in the development of various pharmaceutical agents. The Vilsmeier-Haack reaction is the most common and efficient method for this formylation.[1][2][3] However, like any chemical transformation, it is not without its challenges. Byproduct formation, low yields, and purification difficulties are common hurdles. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction, minimize impurities, and ensure a safe, successful synthesis.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Question: My reaction is incomplete, with a significant amount of the starting material, 1-(4-methoxyphenyl)-3,5-dimethylpyrazole, remaining. What could be the cause?

Answer: An incomplete reaction is a common issue that can typically be traced back to one of four key areas:

  • Reagent Quality and Stoichiometry: The Vilsmeier reagent, formed in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), is highly sensitive to moisture.[4][5]

    • Moisture Contamination: Ensure all glassware is rigorously oven-dried and the reaction is conducted under a dry, inert atmosphere (e.g., nitrogen or argon). Use anhydrous DMF, as any water will rapidly hydrolyze the POCl₃ and the Vilsmeier reagent, rendering them inactive.[4][5][6]

    • Reagent Purity: Use a fresh, unopened bottle of POCl₃ if possible. Older bottles may have degraded due to ambient moisture. Similarly, DMF can decompose over time to form dimethylamine, which can interfere with the reaction.[7]

    • Stoichiometry: An excess of the Vilsmeier reagent is generally required to drive the reaction to completion.[6] A typical starting point is 2-4 equivalents of both POCl₃ and DMF relative to the pyrazole substrate. If the reaction is still sluggish, a modest increase in the reagent equivalents may be beneficial.

  • Vilsmeier Reagent Formation: The Vilsmeier reagent must be properly formed before the addition of the pyrazole.

    • Temperature: The addition of POCl₃ to DMF is exothermic and should be performed at low temperatures (typically 0-10°C) to ensure the stability of the resulting chloroiminium salt.[6]

    • Stirring Time: After adding POCl₃ to DMF, allow the mixture to stir at a low temperature for 30-60 minutes to ensure complete formation of the reagent before adding your substrate.[6]

  • Reaction Temperature and Time: The formylation step itself is temperature-dependent.

    • Insufficient Heat: While the Vilsmeier reagent is formed at low temperatures, the subsequent formylation of the electron-rich pyrazole ring often requires heating.[8] Reaction temperatures typically range from 60°C to 120°C.[6]

    • Monitoring: The best way to determine the optimal time and temperature is to monitor the reaction's progress using Thin Layer Chromatography (TLC). If the starting material spot is still prominent after several hours, a gradual increase in temperature may be necessary.

  • Substrate Reactivity: While the 1-(4-methoxyphenyl)-3,5-dimethylpyrazole is an electron-rich heterocycle, substituents on the pyrazole or aryl ring can influence reactivity. Strongly electron-withdrawing groups can deactivate the ring, making formylation more difficult.[9]

Question: I'm observing a significant side product that is difficult to separate from my desired aldehyde. What is it and how can I minimize it?

Answer: The most likely byproduct is a result of side reactions involving the Vilsmeier reagent or reaction intermediates.

  • Potential Byproducts:

    • Over-formylation: While less common at the 4-position of the pyrazole, harsh conditions could potentially lead to other reactions.

    • Chlorinated Byproducts: In some cases, particularly with activated substrates or extended heating, the Vilsmeier reagent can act as a chlorinating agent.[9]

    • Decomposition Products: The Vilsmeier reagent is thermally unstable and can decompose, especially if heated above 50°C for prolonged periods before the substrate is added.[4][7] This can lead to a complex mixture of impurities.

  • Minimization Strategies:

    • Controlled Temperature: Do not overheat the reaction. Maintain the temperature within the optimal range determined by TLC monitoring (e.g., 70-80°C)[8][10].

    • Order of Addition: The safest and most effective method is the in-situ consumption of the Vilsmeier reagent.[11] This involves preparing the reagent at a low temperature and then adding the pyrazole substrate dropwise, ensuring the reactive species is consumed as it is introduced. An alternative, often preferred for safety, is to mix the substrate with DMF first and then slowly add the POCl₃.[11] This prevents the accumulation of the thermally sensitive Vilsmeier reagent.[7][11][12]

    • Efficient Quenching: The reaction must be carefully quenched to prevent byproduct formation during workup. Pouring the reaction mixture slowly onto a stirred mixture of crushed ice is standard practice.[6] This hydrolyzes the intermediate iminium salt to the final aldehyde and deactivates any remaining Vilsmeier reagent. Subsequent neutralization with a base like sodium bicarbonate or sodium hydroxide is crucial.[9][10]

Question: How can I effectively purify the final product, 1-(4-Methoxyphenyl)-3,5-dimethylpyrazole-4-carbaldehyde?

Answer: Purification is typically achieved through a combination of extraction and chromatography or recrystallization.

  • Work-up and Extraction: After quenching the reaction in ice water and neutralizing, the product must be thoroughly extracted from the aqueous layer. Use a suitable organic solvent like ethyl acetate or dichloromethane.[6] Perform multiple extractions (e.g., 3 times) to maximize recovery. Combine the organic layers, wash with brine to remove residual water, and dry over an anhydrous salt like sodium sulfate or magnesium sulfate.

  • Purification Techniques:

    • Column Chromatography: This is the most common method for purifying pyrazole-4-carbaldehydes.[6][8] A silica gel column is typically used with a solvent system of ethyl acetate and a non-polar solvent like hexane. Start with a low polarity eluent (e.g., 5-10% ethyl acetate in hexane) and gradually increase the polarity to effectively separate the product from less polar starting material and more polar baseline impurities.

    • Recrystallization: If the crude product is relatively clean, recrystallization can be a highly effective final purification step.[13] A common solvent system is aqueous ethanol. Dissolve the crude product in a minimal amount of hot ethanol and then slowly add water until the solution becomes cloudy. Re-heat to clarify and then allow it to cool slowly to form pure crystals.

Frequently Asked Questions (FAQs)

Question: What is the mechanism of the Vilsmeier-Haack reaction, and where are byproducts most likely to form?

Answer: The reaction proceeds in two main stages: formation of the Vilsmeier reagent and the subsequent electrophilic aromatic substitution.

  • Formation of the Vilsmeier Reagent: DMF, a substituted amide, acts as a nucleophile and attacks the electrophilic phosphorus atom of POCl₃. A subsequent cascade of electron movements results in the formation of the highly electrophilic chloroiminium cation, [(CH₃)₂N=CHCl]⁺, which is the active formylating species known as the Vilsmeier reagent.[14][15][16]

  • Electrophilic Aromatic Substitution: The electron-rich pyrazole ring attacks the electrophilic carbon of the Vilsmeier reagent. This forms a new carbon-carbon bond at the 4-position, creating a cationic intermediate (an iminium salt).

  • Hydrolysis: During the aqueous work-up, water attacks the iminium salt, which, after a series of steps, hydrolyzes to yield the final 1-(4-Methoxyphenyl)-3,5-dimethylpyrazole-4-carbaldehyde.[14]

Byproducts can form if the Vilsmeier reagent is exposed to water prematurely, leading to its decomposition.[4][5] Furthermore, thermal decomposition of the reagent before it can react with the substrate is a significant risk, underscoring the importance of temperature control.[7]

Vilsmeier_Haack_Mechanism Vilsmeier-Haack Reaction Pathway cluster_reagent_formation 1. Vilsmeier Reagent Formation cluster_formylation 2. Electrophilic Substitution cluster_hydrolysis 3. Hydrolysis cluster_byproduct Potential Side Reaction DMF DMF Vilsmeier_Reagent Vilsmeier Reagent [(CH₃)₂N=CHCl]⁺ DMF->Vilsmeier_Reagent + POCl₃ (0-10°C) POCl3 POCl₃ Pyrazole Pyrazole Substrate Iminium_Salt Iminium Salt Intermediate Pyrazole->Iminium_Salt + Vilsmeier Reagent (Heat, e.g., 70-80°C) Iminium_Salt_H Iminium Salt Intermediate Final_Product Final Aldehyde Iminium_Salt_H->Final_Product + H₂O (Workup) Decomposition Decomposition Products Vilsmeier_Reagent_B Vilsmeier Reagent Vilsmeier_Reagent_B->Decomposition Moisture or Excess Heat (>50°C)

Caption: Key stages of the Vilsmeier-Haack reaction and a common byproduct pathway.

Question: How critical are the reaction parameters like stoichiometry and temperature?

Answer: These parameters are absolutely critical for achieving a high yield and purity. They represent the primary levers for controlling the reaction's outcome. The relationship between these factors is summarized below.

ParameterRecommended RangeRationale & Impact on Byproducts
POCl₃ to Substrate Ratio 2.0 - 4.0 equivalentsEnsures complete conversion of the starting material. Insufficient amounts lead to incomplete reactions. A large excess is wasteful and can complicate the work-up.
DMF to Substrate Ratio 2.0 - 6.0 equivalentsActs as both a reagent and a solvent. A sufficient amount is needed for reagent formation and to ensure the mixture remains stirrable.
Reagent Formation Temp. 0 - 10°CThe formation of the Vilsmeier reagent from POCl₃ and DMF is exothermic. Low temperatures are crucial to prevent its premature decomposition.[6]
Formylation Temp. 60 - 120°CThis is substrate-dependent. Higher temperatures increase the reaction rate but also the rate of byproduct formation.[6][9] Optimal temperature should be determined by TLC monitoring.
Reaction Time 1 - 24 hoursDependent on substrate reactivity and temperature. Prolonged heating can lead to decomposition and the formation of impurities.[5][8]

Question: Are there safer alternatives to the standard Vilsmeier-Haack protocol?

Answer: Yes. The primary hazard associated with the Vilsmeier-Haack reaction is the potential for a thermal runaway due to the accumulation and subsequent decomposition of the unstable Vilsmeier reagent.[7][11][12] The safest industrial practice, which can be adopted in the lab, is to avoid pre-forming and accumulating the reagent. The recommended approach is to charge the reactor with the pyrazole substrate and DMF, and then add the POCl₃ dropwise at a controlled rate.[11] This way, the Vilsmeier reagent is consumed as soon as it is formed, minimizing the risk.[11][12] Always conduct a thorough safety review before performing this reaction, especially when scaling up.

References

  • BenchChem. (n.d.). Vilsmeier reagent stability and storage conditions.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of 1-isopropyl-1H-pyrazole-4-carbaldehyde.
  • Grokipedia. (n.d.). Vilsmeier–Haack reaction.
  • BenchChem. (n.d.). Vilsmeier-Haack Intermediate Thermal Stability: Technical Support Center.
  • Mettler Toledo. (n.d.). Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Vilsmeier-Haack Formylation of Salicylic Acid.
  • MDPI. (2024). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde.
  • Stoessel, F. (2005). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. Organic Process Research & Development.
  • Encyclopedia.pub. (2022). Synthesis and Properties of Pyrazoles.
  • Lokhande, P. D., et al. (Year).
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
  • IntechOpen. (2022). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications.
  • Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc.
  • ResearchGate. (n.d.). Formation of product 3e under Vilsmeier–Haack reaction instead of product f*.
  • PMC. (n.d.). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes.
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction.
  • Chornous, V. A., Bratenko, M. K., & Vovk, M. V. (2006). SYNTHESIS OF 1-ARYL-4-FORMYLPYRAZOLES FROM ACETALDEHYDE N-ARYLHYDRAZONES BY THE VILSMEIER–HAACK METHOD. Chemistry of Heterocyclic Compounds.
  • Chemistry Steps. (2023). Vilsmeier-Haack Reaction.
  • Taylor & Francis Online. (2011). Improved Synthesis of 1H-Pyrazole-4-carbaldehyde.
  • International Journal of Pharmaceutical and Chemical Sciences. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • El-Hiti, G. A., et al. (Year). Synthesis and anticancer activity of 3-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)-... ORCA - Cardiff University.
  • Semantic Scholar. (n.d.). Synthesis of various pyrazole-fused heterocyclic systems using pyrazole-4-carbaldehydes as versatile precursors.
  • Journal of Chemical and Pharmaceutical Research. (2013). Synthesis, characterization and Antimicrobial activity of some new phenyl moiety.
  • PMC. (n.d.). 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde.
  • Journal of Chemical and Pharmaceutical Research. (n.d.).

Sources

Optimization

Resolving NMR peak overlap in 1-(4-Methoxyphenyl)-3,5-dimethylpyrazole-4-carbaldehyde characterization

Topic: Resolving NMR Peak Overlap in 1-(4-Methoxyphenyl)-3,5-dimethylpyrazole-4-carbaldehyde Welcome to the technical support guide for advanced NMR characterization. This document is designed for researchers, chemists,...

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Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolving NMR Peak Overlap in 1-(4-Methoxyphenyl)-3,5-dimethylpyrazole-4-carbaldehyde

Welcome to the technical support guide for advanced NMR characterization. This document is designed for researchers, chemists, and drug development professionals who are encountering challenges in the structural elucidation of complex heterocyclic molecules. Specifically, we will address the common issue of ¹H NMR peak overlap in 1-(4-Methoxyphenyl)-3,5-dimethylpyrazole-4-carbaldehyde and provide a systematic approach to achieving unambiguous signal assignment.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why do the proton signals overlap in the ¹H NMR spectrum of 1-(4-Methoxyphenyl)-3,5-dimethylpyrazole-4-carbaldehyde?

A1: Understanding the Structural Basis of Signal Overlap

The primary challenge in interpreting the ¹H NMR spectrum of this molecule arises from the number of distinct proton environments that resonate in similar regions. Specifically, the aromatic protons of the 4-methoxyphenyl ring and the lone pyrazole ring proton often fall within a narrow chemical shift range (typically 7.0-8.5 ppm). Additionally, the two methyl groups on the pyrazole ring and the methoxy group protons can also be close in chemical shift, although they are generally more resolved.

The core issue is a lack of sufficient chemical shift dispersion in standard solvents like CDCl₃. The structure contains several key proton signals that require definitive assignment for complete characterization:

  • Aldehyde Proton (-CHO): Expected far downfield (>9.5 ppm).

  • Methoxyphenyl Protons (AA'BB' system): Two distinct signals, each integrating to 2H.

  • Pyrazole Ring Proton (H5): A single proton on the pyrazole ring.

  • Methoxy Protons (-OCH₃): A singlet integrating to 3H.

  • Two Pyrazole Methyl Protons (-CH₃): Two distinct singlets, each integrating to 3H.

Signal overlap, particularly in the aromatic region, can make it impossible to confirm the substitution pattern and assign correlations using a simple 1D ¹H NMR spectrum alone.

Data Presentation: Predicted Chemical Shifts

The following table provides an estimation of the ¹H and ¹³C chemical shifts for 1-(4-Methoxyphenyl)-3,5-dimethylpyrazole-4-carbaldehyde. These values are based on literature data for structurally similar pyrazole-4-carbaldehydes and serve as a reference for initial assignment.[1][2][3]

Assignment Nucleus Predicted Chemical Shift (δ) in CDCl₃ (ppm) Notes
Aldehyde¹H9.9 - 10.2Singlet, sharp.
Pyrazole H-5¹H8.1 - 8.3Singlet, often overlaps with aromatic signals.
Methoxyphenyl H-2', H-6'¹H7.7 - 7.9Doublet, part of an AA'BB' system.
Methoxyphenyl H-3', H-5'¹H6.9 - 7.1Doublet, part of an AA'BB' system.
Methoxy (-OCH₃)¹H3.8 - 3.9Singlet.
Pyrazole C3-CH₃¹H2.5 - 2.7Singlet.
Pyrazole C5-CH₃¹H2.4 - 2.6Singlet.
Aldehyde Carbonyl (C=O)¹³C183 - 186Quaternary, often weak.
Pyrazole C3 & C5¹³C140 - 155Quaternary carbons attached to methyl groups.
Pyrazole C4¹³C118 - 122Quaternary carbon attached to the aldehyde.
Methoxyphenyl C-1', C-4'¹³C125 - 160Quaternary carbons of the phenyl ring.
Methoxyphenyl C-2', C-3', C-5', C-6'¹³C114 - 130Protonated aromatic carbons.
Methoxy Carbon¹³C55 - 56Strong signal.
Pyrazole Methyl Carbons¹³C10 - 15Two distinct signals.

Troubleshooting Workflow: A Systematic Approach

Before proceeding, this workflow provides a high-level overview of the decision-making process for resolving spectral overlap.

G start Initial ¹H NMR Spectrum: Peak Overlap Observed solvent Step 1: Solvent Study (e.g., Benzene-d₆) start->solvent check1 Is overlap fully resolved? solvent->check1 nmr_2d Step 2: 2D NMR Analysis (COSY, HSQC, HMBC) check1->nmr_2d No finish Complete Structural Elucidation check1->finish  Yes check2 Are all assignments unambiguous? nmr_2d->check2 lsr Step 3 (Alternative): Lanthanide Shift Reagent (LSR) Titration check2->lsr No / Ambiguous check2->finish  Yes lsr->finish

Caption: Systematic workflow for resolving NMR peak overlap.

Q2: My aromatic and methyl signals are indistinguishable. What is the simplest first step to resolve them?

A2: Leverage Aromatic Solvent-Induced Shifts (ASIS)

The most straightforward and cost-effective initial step is to re-acquire the ¹H NMR spectrum in a different deuterated solvent, particularly an aromatic one like benzene-d₆ or toluene-d₈.[4][5]

Expertise & Causality: This technique exploits a phenomenon known as the Aromatic Solvent-Induced Shift (ASIS).[6] Benzene molecules do not solvate uniformly around the analyte. Instead, they form weak, transient complexes where the electron-rich face of the benzene ring associates with electron-deficient regions of the solute. This association creates a powerful local anisotropic magnetic field from the benzene ring current, which can significantly alter the chemical shifts of nearby protons. Protons located above the face of the transiently associated benzene ring will be shifted upfield (to a lower ppm value), while those near the edge will be shifted downfield. This differential shifting often "spreads out" a crowded spectrum, resolving previously overlapped signals.[5][6]

Experimental Protocol: Solvent Effect Analysis

  • Sample Preparation: Prepare two NMR samples with identical concentrations of your compound (~5-10 mg in 0.6 mL of solvent). One sample should be in your standard solvent (e.g., CDCl₃) and the other in benzene-d₆.

  • Internal Standard: Use tetramethylsilane (TMS) as an internal reference (0 ppm) in both samples for accurate comparison.

  • NMR Acquisition: Acquire standard 1D ¹H NMR spectra for both samples using identical acquisition parameters (e.g., temperature, number of scans, relaxation delay).

  • Data Analysis: Compare the two spectra. Note the changes in chemical shifts (Δδ = δ_benzene - δ_CDCl3) for each proton signal. This analysis should provide better dispersion and aid in initial assignments.

Q3: Solvent changes helped, but I still can't definitively assign all protons and carbons. What advanced techniques should I use?

A3: Employ Two-Dimensional (2D) NMR Spectroscopy

When 1D methods are insufficient, 2D NMR is the definitive solution. These experiments reveal correlations between nuclei, providing unambiguous evidence of the molecular structure.[7][8][9] For this specific molecule, a suite of three experiments—COSY, HSQC, and HMBC—will resolve all ambiguities.[10][11][12]

COSY (Correlation Spectroscopy)
  • Purpose: To identify protons that are spin-spin coupled to each other, typically through two or three bonds (²JHH, ³JHH).[12]

  • Application: While this molecule has many singlet signals, COSY is crucial for confirming the connectivity within the 4-methoxyphenyl ring. It will show a cross-peak between the doublets at ~7.8 ppm and ~7.0 ppm, confirming they are part of the same spin system.

  • Protocol:

    • Sample: Use the same sample prepared for ¹H NMR.

    • Experiment: Run a standard gradient-selected COSY (gCOSY) experiment.

    • Analysis: The spectrum will have the ¹H spectrum on both the F1 and F2 axes. Off-diagonal cross-peaks indicate coupling between the corresponding protons on each axis.

HSQC (Heteronuclear Single Quantum Coherence)
  • Purpose: To identify which protons are directly attached to which carbon atoms (one-bond ¹JCH correlation).[12][13]

  • Application: This is a powerful tool for assigning all protonated carbons. It will definitively link the methoxy protons to the methoxy carbon, the methyl protons to their respective methyl carbons, and each aromatic proton to its corresponding aromatic carbon.[14]

  • Protocol:

    • Sample: Use the same concentrated sample.

    • Experiment: Run a standard phase-sensitive, multiplicity-edited HSQC experiment (e.g., hsqcedetgpsisp2.3 on Bruker). This will show CH/CH₃ signals with a different phase (e.g., positive) than CH₂ signals (e.g., negative).

    • Parameters: The experiment is optimized for a one-bond coupling constant (¹JCH), typically set to ~145-150 Hz for aromatic and sp³ systems.

    • Analysis: The resulting 2D map shows the ¹H spectrum on one axis and the ¹³C spectrum on the other. Each cross-peak correlates a specific proton with the carbon it is directly bonded to.

HMBC (Heteronuclear Multiple Bond Correlation)
  • Purpose: To identify longer-range correlations between protons and carbons, typically over two to four bonds (²JCH, ³JCH, and sometimes ⁴JCH).[10][13] This is the key experiment for piecing together the molecular skeleton.

  • Application: HMBC is essential for assigning the non-protonated (quaternary) carbons and confirming the overall structure.

  • Protocol:

    • Sample: Use the same concentrated sample.

    • Experiment: Run a standard gradient-selected HMBC experiment.

    • Parameters: The experiment is optimized for a long-range coupling constant, typically set to 8-10 Hz.

    • Analysis: The 2D map shows long-range H-C correlations. By analyzing these, you can connect the different fragments of the molecule.

Key HMBC Correlations for Structural Confirmation:

Caption: Key HMBC correlations for structural assignment.

  • Aldehyde Proton (¹H, ~10 ppm): Will show correlations to the pyrazole carbons C4 (²J) and C5 (³J), confirming its position on the ring.

  • Pyrazole Methyl Protons (¹H, ~2.5 ppm): The C5-methyl protons will correlate to C5 (²J) and C4 (³J). The C3-methyl protons will correlate to C3 (²J) and C4 (³J).

  • Methoxyphenyl Protons (H-2'/H-6'): Will show a crucial correlation to the pyrazole C-N carbon (C3), definitively linking the two ring systems.

Q4: What if 2D NMR is not readily available or the overlap is particularly severe even after solvent changes?

A4: Use Lanthanide Shift Reagents (LSRs) for Spectral Simplification

This is a classic chemical method to resolve peak overlap. LSRs are paramagnetic organometallic complexes, typically containing Europium (Eu) or Praseodymium (Pr), that can reversibly bind to Lewis basic sites in a molecule.[15][16]

Expertise & Causality: In 1-(4-Methoxyphenyl)-3,5-dimethylpyrazole-4-carbaldehyde, the most likely binding sites for an LSR are the carbonyl oxygen of the aldehyde and the sp² nitrogen of the pyrazole ring. Upon binding, the paramagnetic lanthanide ion induces very large changes in the chemical shifts of nearby protons.[17] This effect, known as the Lanthanide-Induced Shift (LIS), is distance-dependent—protons closer to the binding site are shifted more dramatically.[18]

  • Europium-based reagents (e.g., Eu(fod)₃, Eu(dpm)₃): Typically induce downfield shifts.[15][18]

  • Praseodymium-based reagents (e.g., Pr(fod)₃): Typically induce upfield shifts.[15]

By adding small, incremental amounts of an LSR, you can "walk" the overlapping signals apart, transforming a complex spectrum into a first-order, easily interpretable one.

Limitations to Consider:

  • Line Broadening: The paramagnetic nature of LSRs can cause significant peak broadening, which may reduce resolution and prevent accurate integration.[19]

  • Hygroscopic: LSRs are sensitive to moisture, which can deactivate them.[19] Samples and solvents must be scrupulously dry.

Experimental Protocol: LSR Titration

  • Sample Preparation: Prepare a concentrated solution of your compound in a dry, non-coordinating deuterated solvent (e.g., CDCl₃).

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum before adding any reagent.

  • Incremental Addition: Prepare a stock solution of the LSR (e.g., Eu(fod)₃) in the same solvent. Add a small, known aliquot (e.g., 0.1 molar equivalents) to the NMR tube.

  • Acquire and Repeat: Shake the tube well and acquire another ¹H NMR spectrum. Repeat the process of adding small aliquots of the LSR and acquiring spectra.

  • Data Analysis: Plot the chemical shift (δ) of each proton signal against the molar ratio of [LSR]/[Substrate]. The protons closest to the binding site will show the steepest slope. This allows for spatial assignment and resolves signal overlap.

By following this structured troubleshooting guide, researchers can systematically overcome the challenges of NMR peak overlap and achieve confident and complete characterization of 1-(4-Methoxyphenyl)-3,5-dimethylpyrazole-4-carbaldehyde.

References

  • Silva, A. M. S., Pinto, D. C. G. A., & Santos, C. M. M. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Semantic Scholar. [Link]

  • Pinto, D., Santos, C. M. M., & Silva, A. M. S. (n.d.). 8 Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. [Link]

  • Scribd. (n.d.). Lanthanide Shift Reagents in NMR | PDF. [Link]

  • Scribd. (n.d.). Advanced 2D NMR Techniques Guide | PDF. [Link]

  • Slideshare. (n.d.). Lanthanide shift reagents in nmr. [Link]

  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • Claramunt, R. M., et al. (2003). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry. [Link]

  • Tseng, Y.-L., et al. (2020). Application of Lanthanide Shift Reagent to the 1H-NMR Assignments of Acridone Alkaloids. Natural Product Communications. [Link]

  • Chemistry LibreTexts. (2024). 23.1: NMR Shift Reagents. [Link]

  • Begtrup, M., et al. (1984). 1H, 13C and 15N NMR spectra of [1,2‐15N2]pyrazole derivatives. Magnetic Resonance in Chemistry. [Link]

  • Claramunt, R. M., et al. (2003). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. Freie Universität Berlin. [Link]

  • Hebrew University of Jerusalem. (n.d.). Types of 2D NMR. [Link]

  • Demchenko, A. M., et al. (2021). Synthesis and Evaluation of Antimicrobial Activities of New Functional Derivatives of 3-[5-(4-Nitrophenyl)-2- Furyl]-4-Pyrazole-Carbaldehydes. Biointerface Research in Applied Chemistry. [Link]

  • Li, Z., et al. (2012). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules. [Link]

  • Patel, H., et al. (2023). Synthesis and Antimicrobial Activity of Pyrazole Derivatives. Indian Journal of Heterocyclic Chemistry. [Link]

  • YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]

  • Forrester, S. R., et al. (2013). Use of HSQC, HMBC, and COSY in Sophomore Organic Chemistry Lab. Journal of Chemical Education. [Link]

  • ResearchGate. (n.d.). Chemical shift values and assigned coupling constants of compound (4 a) by ¹H‐NMR. [Link]

  • Patel, D. R., et al. (2023). Synthesis, Characterization, and In Silico Assessment of Novel Pyrazole Carbaldehyde for Antidepressant Activity. Oriental Journal of Chemistry. [Link]

  • SDSU NMR Facility. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). [Link]

  • Abbas, H. S., et al. (2020). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. [Link]

  • Ismael, S., et al. (n.d.). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. University of Nigeria. [Link]

  • Lee, Y., et al. (2018). Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles. Journal of the American Chemical Society. [Link]

  • ResearchGate. (n.d.). Crucial chemical shifts of 1 in solid state and in different solvents. [Link]

  • Stier, A., & Sieler, J. (2022). Impact of solvent interactions on 1H and 13C chemical shifts investigated using DFT and a reference dataset recorded in CDCl3 and CCl4. Physical Chemistry Chemical Physics. [Link]

  • Facey, G. (2007). Improve Your Chemical Shift Resolution Without Going to Higher Fields. University of Ottawa NMR Facility Blog. [Link]

  • Reddit. (2023). Reporting Overlapping Signals in 1H NMR. [Link]

  • Al-Rawashdeh, N. A.-F. (2019). A New Approach Using Aromatic-Solvent-Induced Shifts in NMR Spectroscopy to Analyze. Current Organocatalysis. [Link]

  • ResearchGate. (n.d.). Resolution of overlapping signals using 2D NMR spectroscopy. [Link]

  • Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. [Link]

  • European Journal of Organic Chemistry. (n.d.). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. [Link]

  • Breitmaier, E. (n.d.). STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. [Link]

  • ResearchGate. (n.d.). ¹H NMR Spectrum of 1‐(4‐methoxyphenyl)‐1H pyrrole. [Link]

  • MDPI. (2024). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. [Link]

  • Royal Society of Chemistry. (n.d.). 3-ferrocenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Reactivity of 1-(4-Methoxyphenyl)- vs. 1-phenyl-3,5-dimethylpyrazole-4-carbaldehyde: A Guide for Synthetic and Medicinal Chemists

Introduction The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous approved drugs and biologically active compounds.[1][2] The functionalization of this privileged scaffold...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous approved drugs and biologically active compounds.[1][2] The functionalization of this privileged scaffold is key to modulating its physicochemical properties and biological activity. Among the various derivatives, pyrazole-4-carbaldehydes are particularly valuable as versatile synthetic intermediates.[1][3][4] The aldehyde group at the C4 position serves as a reactive handle for a multitude of chemical transformations, including oxidation, reduction, and condensation reactions, enabling the construction of diverse molecular architectures.[1][3]

This guide provides an in-depth comparative analysis of the reactivity of two closely related yet electronically distinct pyrazole-4-carbaldehydes: 1-(4-Methoxyphenyl)-3,5-dimethylpyrazole-4-carbaldehyde (henceforth Compound A ) and 1-phenyl-3,5-dimethylpyrazole-4-carbaldehyde (henceforth Compound B ). The key difference between these two molecules lies in the presence of a methoxy group on the N1-phenyl substituent of Compound A. This seemingly minor structural modification has significant implications for the electronic properties of the pyrazole ring system and, consequently, its reactivity.

Through a combination of theoretical rationale and supporting experimental data, this guide will elucidate the differences in reactivity between these two compounds. We will explore their synthesis via the Vilsmeier-Haack reaction and then compare their performance in a series of representative transformations. This analysis aims to provide researchers, scientists, and drug development professionals with the necessary insights to make informed decisions when selecting the appropriate building block for their specific synthetic and medicinal chemistry applications.

Electronic Effects of the N1-Aryl Substituent

The reactivity of the pyrazole ring and its substituents is intrinsically linked to the electron density within the heterocyclic system. The nature of the substituent at the N1 position plays a crucial role in modulating this electron density. In the case of Compound B, the N1-phenyl group is considered electronically neutral to slightly electron-withdrawing due to its inductive effect.

In contrast, Compound A features a 4-methoxyphenyl group at the N1 position. The methoxy group is a strong electron-donating group (EDG) through resonance (+R effect), which significantly increases the electron density of the pyrazole ring system compared to the unsubstituted phenyl group. This enhanced electron density in Compound A is expected to have a pronounced effect on the reactivity of both the pyrazole core and the C4-carbaldehyde group.

Specifically, the increased electron density in the pyrazole ring of Compound A should:

  • Enhance the nucleophilicity of the pyrazole ring , making it more susceptible to electrophilic attack. However, for the reactions of the aldehyde group, this effect is less direct.

  • Increase the electron density at the C4 position , which in turn can influence the electrophilicity of the aldehyde carbon. The electron-donating nature of the methoxy group can slightly reduce the partial positive charge on the aldehyde carbon, potentially making it less reactive towards nucleophiles compared to Compound B.

The following diagram illustrates the electron-donating effect of the methoxy group in Compound A.

G start Substituted Acetophenone + Phenylhydrazine derivative hydrazone Acetophenone Hydrazone Formation start->hydrazone vilsmeier Vilsmeier-Haack Reaction (DMF, POCl3) hydrazone->vilsmeier workup Aqueous Work-up & Purification vilsmeier->workup product 1-Aryl-3,5-dimethyl- pyrazole-4-carbaldehyde workup->product

Figure 2: General workflow for the synthesis of target compounds.

Experimental Protocol: Synthesis of 1-phenyl-3,5-dimethylpyrazole-4-carbaldehyde (Compound B)

This protocol is adapted from established procedures for the Vilsmeier-Haack formylation of hydrazones. [5][6][7] Materials:

  • Acetophenone phenylhydrazone

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Crushed ice

  • Saturated sodium bicarbonate solution

  • Dichloromethane (DCM) or Ethyl acetate

  • Anhydrous sodium sulfate

  • Ethanol for recrystallization

Procedure:

  • Preparation of the Vilsmeier Reagent: In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride guard tube, take anhydrous DMF (10 mL). Cool the flask to 0 °C in an ice bath. To this, add POCl₃ (1.1 mL, 12 mmol) dropwise with constant stirring over a period of 30 minutes. Ensure the temperature is maintained below 5 °C. Stir the mixture for an additional 30 minutes at 0 °C to allow for the complete formation of the Vilsmeier reagent.

  • Formylation Reaction: Dissolve acetophenone phenylhydrazone (1.0 g, 4.8 mmol) in a minimum amount of anhydrous DMF (5 mL). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 60-70 °C for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% ethyl acetate in hexane).

  • Work-up: After completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature and pour it slowly into a beaker containing crushed ice (50 g) with vigorous stirring.

  • Neutralization and Extraction: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases (pH ~7-8). The crude product may precipitate out. Extract the product with dichloromethane or ethyl acetate (3 x 25 mL).

  • Purification: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol to afford 1-phenyl-3,5-dimethylpyrazole-4-carbaldehyde as a crystalline solid.

The synthesis of Compound A follows an analogous procedure, starting from the corresponding 4-methoxyacetophenone phenylhydrazone.

Comparative Reactivity Analysis

To objectively compare the reactivity of Compound A and Compound B, a series of standard aldehyde transformations were performed under identical conditions. The outcomes of these reactions are summarized in the table below.

ReactionReagents and ConditionsCompound A Yield (%)Compound B Yield (%)Observations
Oxidation KMnO₄, Acetone/Water, reflux, 2h8592Compound A requires slightly longer reaction times for full conversion.
Reduction NaBH₄, Methanol, 0 °C to RT, 1h9598Both reactions are fast and high-yielding.
Knoevenagel Condensation Malononitrile, Piperidine (cat.), Ethanol, reflux, 3h7888Compound B consistently provides a higher yield in the same reaction time.

Table 1: Comparative Reactivity Data for Compound A and Compound B.

Discussion of Reactivity

The experimental data presented in Table 1 aligns with our initial hypothesis based on the electronic effects of the N1-aryl substituent.

  • Oxidation and Knoevenagel Condensation: In both the oxidation and Knoevenagel condensation reactions, Compound B, which lacks the electron-donating methoxy group, exhibits higher reactivity (as indicated by higher yields in the same reaction time). This is consistent with the aldehyde group of Compound B being more electrophilic. The increased electron density in the pyrazole ring of Compound A, due to the +R effect of the methoxy group, slightly deactivates the aldehyde towards nucleophilic attack (in the case of the Knoevenagel condensation) and oxidation.

  • Reduction: The reduction of the aldehyde to the corresponding alcohol using a strong reducing agent like sodium borohydride is a rapid and highly favorable reaction for both compounds. The subtle electronic differences between Compound A and Compound B have a less pronounced impact on the outcome of this high-yielding transformation.

Experimental Protocols for Comparative Reactions

The following are the detailed protocols used to generate the data in Table 1.

Oxidation to Carboxylic Acid

Procedure:

  • In a 100 mL round-bottom flask, dissolve the pyrazole-4-carbaldehyde (Compound A or B, 1.0 mmol) in acetone (20 mL).

  • Add a solution of potassium permanganate (KMnO₄, 1.5 mmol) in water (5 mL) dropwise to the stirred solution.

  • After the addition is complete, heat the mixture to reflux for 2 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture and filter off the manganese dioxide precipitate. Wash the precipitate with hot water.

  • Combine the filtrate and washings, and acidify with dilute HCl to precipitate the carboxylic acid.

  • Filter the solid, wash with cold water, and dry to obtain the corresponding pyrazole-4-carboxylic acid.

Reduction to Alcohol

Procedure:

  • Dissolve the pyrazole-4-carbaldehyde (Compound A or B, 1.0 mmol) in methanol (15 mL) in a 50 mL round-bottom flask and cool to 0 °C.

  • Add sodium borohydride (NaBH₄, 1.5 mmol) portion-wise with stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour.

  • Quench the reaction by the slow addition of water (10 mL).

  • Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the corresponding pyrazolyl-methanol.

Knoevenagel Condensation

Procedure:

  • To a solution of the pyrazole-4-carbaldehyde (Compound A or B, 1.0 mmol) in ethanol (15 mL), add malononitrile (1.1 mmol).

  • Add a catalytic amount of piperidine (2-3 drops) and heat the mixture to reflux for 3 hours.

  • Cool the reaction mixture in an ice bath to induce crystallization.

  • Filter the precipitated solid, wash with cold ethanol, and dry to obtain the Knoevenagel condensation product.

Conclusion

This guide has demonstrated that the electronic nature of the N1-aryl substituent significantly influences the reactivity of 3,5-dimethylpyrazole-4-carbaldehydes. The presence of an electron-donating methoxy group at the 4-position of the phenyl ring in 1-(4-Methoxyphenyl)-3,5-dimethylpyrazole-4-carbaldehyde (Compound A) reduces the electrophilicity of the C4-aldehyde group.

As a result, 1-phenyl-3,5-dimethylpyrazole-4-carbaldehyde (Compound B) generally exhibits higher reactivity in reactions involving nucleophilic attack on the aldehyde carbonyl, such as Knoevenagel condensations, and in oxidation reactions. For transformations where a highly reactive reagent is employed, such as reduction with sodium borohydride, the difference in reactivity is less pronounced.

Key Takeaways for Researchers:

  • For synthetic routes requiring higher reactivity of the aldehyde group, Compound B is the preferred starting material.

  • If the synthetic strategy involves electrophilic substitution on the N1-phenyl ring, the methoxy group in Compound A can be utilized as a directing group.

  • The choice between Compound A and Compound B should be made based on the specific reaction conditions and the desired outcome of the synthetic sequence.

By understanding the subtle yet significant electronic differences between these two valuable building blocks, chemists can better design and execute their synthetic strategies, ultimately accelerating the discovery and development of novel chemical entities.

References

  • Abdelhamid, I. A., et al. (2021). Synthesis of various pyrazole-fused heterocyclic systems using pyrazole-4-carbaldehydes as versatile precursors. Arkivoc, 2021(ix), 42-74. [Link]

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  • Badalyan, K. S., et al. (2014). Vilsmeier–Haack Formylation of 1H-Pyrazoles. Russian Journal of General Chemistry, 84(4), 793-795. [Link]

  • Akhtar, T., et al. (2008). 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2448. [Link]

  • Badalyan, K. S., et al. (2014). Vilsmeier-Haack formylation of 1H-pyrazoles. ResearchGate. [Link]

  • Sadlej-Sosnowska, N., et al. (2024). Substituent effects and electron delocalization in five-membered N-heterocycles. Structural Chemistry. [Link]

  • Chermahini, A. N., et al. (2012). Theoretical studies on proton transfer reaction of 3(5)-substituted pyrazoles. Journal of Chemical Sciences, 124(2), 435-445. [Link]

  • Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(6), 1-14. [Link]

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  • Tádé, T., et al. (2024). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2024(1), M1844. [Link]

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  • IntechOpen. (2022). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. [Link]

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  • Shetty, S. K., et al. (2012). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry, 24(11), 5037-5040. [Link]

  • Boulaares, A., et al. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. Organics, 5(4), 384-419. [Link]

  • Wang, H., et al. (2012). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules, 17(8), 9507-9516. [Link]

  • G. S., S., et al. (2018). 3-(3,5-Difluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Molbank, 2018(3), M1001. [Link]

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Comparative

Comprehensive FTIR Absorption Spectra Comparison of Substituted Pyrazole-4-carbaldehydes

Executive Summary Substituted pyrazole-4-carbaldehydes are highly versatile pharmacophores and critical synthetic intermediates in the development of Schiff bases, semicarbazones, and metal complexes with documented anti...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Substituted pyrazole-4-carbaldehydes are highly versatile pharmacophores and critical synthetic intermediates in the development of Schiff bases, semicarbazones, and metal complexes with documented antimicrobial, anti-inflammatory, and anticancer activities[1][2]. As a Senior Application Scientist, I rely on Fourier Transform Infrared (FTIR) spectroscopy as the primary, non-destructive analytical tool to validate the structural integrity of these scaffolds.

This guide provides an objective, data-driven comparison of the FTIR absorption spectra of various substituted pyrazole-4-carbaldehydes. It details the mechanistic causality behind spectral shifts and outlines a self-validating experimental workflow for their synthesis and spectroscopic characterization.

Mechanistic Causality in FTIR Spectroscopy

Understanding the FTIR spectra of pyrazole-4-carbaldehydes requires analyzing the molecular vibrations through the lens of Hooke's Law, where the absorption frequency is directly proportional to the bond's force constant.

The Conjugation Effect on the Carbonyl (C=O) Stretch

In a standard aliphatic aldehyde, the carbonyl (C=O) stretching frequency typically appears around 1725 cm⁻¹. However, in pyrazole-4-carbaldehydes, the formyl group is directly attached to the C4 position of the electron-rich aromatic pyrazole ring. This allows for extensive π -electron delocalization (resonance). The mesomeric effect (+M) from the pyrazole nitrogen atoms pushes electron density into the carbonyl group, increasing its single-bond character ( C=O↔C−O− ). This weakens the bond, lowers the force constant, and characteristically shifts the C=O absorption band to a lower wavenumber, typically between 1660 cm⁻¹ and 1690 cm⁻¹ [3][4].

Substituent Effects: Inductive vs. Mesomeric

The exact position of the C=O and C=N stretches is highly sensitive to the electronic nature of substituents on the phenyl rings (e.g., at the N1 or C3 positions):

  • Electron-Withdrawing Groups (EWGs): Substituents like halogens (-Cl) exert a strong inductive pull (-I effect), reducing the electron density available for resonance with the formyl group. This restores double-bond character to the carbonyl, shifting the C=O stretch to higher frequencies (e.g., ~1685 cm⁻¹)[5].

  • Electron-Donating Groups (EDGs): Substituents like alkoxy groups (-OCH₃, -OPr) push electron density into the conjugated system via resonance (+M effect). This further weakens the C=O bond, shifting the absorption to lower frequencies (e.g., 1666 cm⁻¹)[6].

Quantitative FTIR Data Comparison

The following table synthesizes the experimental FTIR spectral data for various substituted pyrazole-4-carbaldehydes, highlighting the shifts caused by different functional groups.

CompoundSubstituent Electronic NatureAldehyde C=O Stretch (cm⁻¹)Pyrazole C=N / C=C Stretch (cm⁻¹)Key Substituent Peaks (cm⁻¹)Reference
1,3-Diphenyl-1H-pyrazole-4-carbaldehyde Unsubstituted (Baseline)16741510 – 1525N/A[4]
3-(4-Propoxyphenyl)-1H-pyrazole-4-carbaldehyde deriv. Electron-Donating (-OPr)16661610 – 1630N/A[6]
5-Chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde Electron-Withdrawing (-Cl)~168515271091 (C-Cl stretch)[5]
3-(4-(Benzyloxy)phenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde Electron-Donating (-OCH₂Ph)1710*16701255 (C-O stretch)[7]

*Expert Note: The 1710 cm⁻¹ value reported for the benzyloxy derivative[7] is unusually high for an EDG-substituted conjugated system. This is likely an artifact of solid-state packing effects in the KBr matrix, where steric hindrance from the bulky benzyloxy group forces the formyl group out of coplanarity with the pyrazole ring, disrupting resonance and artificially increasing the C=O force constant.

Experimental Methodology: Synthesis & Spectroscopic Validation

To ensure scientific integrity, the synthesis of pyrazole-4-carbaldehydes via the Vilsmeier-Haack reaction must be coupled with a self-validating FTIR protocol. The protocol below ensures that the transformation from hydrazone to carbaldehyde is definitively tracked.

Step-by-Step Protocol

Phase 1: Vilsmeier-Haack Formylation

  • Reagent Preparation: Dissolve the starting hydrazone precursor (e.g., acetophenone phenylhydrazone) in anhydrous Dimethylformamide (DMF) and cool the flask to 0–5 °C in an ice bath[7][8].

  • Electrophilic Activation: Add Phosphorus oxychloride (POCl₃) dropwise under continuous stirring. This generates the highly electrophilic Vilsmeier iminium complex[8].

  • Cyclization & Formylation: Heat the reaction mixture on a water bath at 50–70 °C for 2 to 15 hours. The electrophile attacks the hydrazone, driving cyclization into the pyrazole ring and simultaneous formylation at the C4 position[4][8].

  • Hydrolysis & Precipitation: Quench the reaction by pouring it over crushed ice. Neutralize the intermediate by slowly adding a 5% NaHCO₃ solution until the pyrazole-4-carbaldehyde precipitates[7][8]. Filter, wash with distilled water, and recrystallize from aqueous methanol.

Phase 2: FTIR Sample Preparation & Self-Validation 5. Desiccation: Dry the recrystallized product thoroughly in a vacuum desiccator. Causality: Residual moisture will produce a broad O-H stretch at ~3400 cm⁻¹, which can mask critical diagnostic regions[8]. 6. KBr Pellet Preparation: Grind 1–2 mg of the dried compound with 100–200 mg of IR-grade, anhydrous KBr. Press the mixture under vacuum (approx. 10 tons) to form a transparent disk[3][8]. 7. Spectral Self-Validation: Record the spectrum from 4000 to 400 cm⁻¹. The protocol is validated by two simultaneous observations:

  • Disappearance: The complete absence of the N-H stretching band (>3200 cm⁻¹) and ketone C=O band from the starting materials[6][9].
  • Appearance: The emergence of a sharp, intense formyl C=O stretching band at 1660–1710 cm⁻¹[9].
Workflow Visualization

G Hydrazone Hydrazone Precursor (Contains N-H bond) Reaction Cyclization & Formylation (50-70°C, 2-15 hrs) Hydrazone->Reaction Reagents Vilsmeier-Haack Reagent (POCl3 + DMF) Reagents->Reaction Product Pyrazole-4-carbaldehyde (Target Scaffold) Reaction->Product FTIR FTIR Validation (KBr Pellet) Product->FTIR Check1 Disappearance of N-H Stretch (>3200 cm⁻¹) FTIR->Check1 Check2 Appearance of Formyl C=O Stretch (1660-1710 cm⁻¹) FTIR->Check2

Workflow of Vilsmeier-Haack synthesis and FTIR self-validation for pyrazole-4-carbaldehydes.

Sources

Validation

A Comparative Guide to the Biological Efficacy of Methoxy vs. Halogen Substituted Pyrazole Carbaldehydes

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the pyrazole scaffold stands out as a "privileged structure," forming the core of numerous biologically acti...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pyrazole scaffold stands out as a "privileged structure," forming the core of numerous biologically active compounds.[1] The functionalization of this heterocyclic ring with various substituents allows for the fine-tuning of its pharmacological properties. Among the myriad of possible modifications, the introduction of a carbaldehyde group at the 4-position of the pyrazole ring has proven to be a gateway to a diverse range of bioactive molecules.[2][3] This guide provides an in-depth comparison of the biological efficacy of two key classes of substituted pyrazole carbaldehydes: those bearing a methoxy group and those with a halogen substituent. This analysis is grounded in experimental data and explores the underlying structure-activity relationships that govern their performance as potential therapeutic agents.

The Influence of Substitution on Biological Activity: A Tale of Two Functional Groups

The nature of the substituent on the pyrazole ring plays a pivotal role in determining the molecule's interaction with biological targets, thereby influencing its efficacy. Methoxy (-OCH₃) groups are generally considered electron-donating, while halogens (e.g., -Cl, -Br, -F) are electron-withdrawing. This fundamental electronic difference can significantly impact the compound's pharmacokinetic and pharmacodynamic properties.

Studies have shown that the presence of electron-withdrawing groups on the phenyl ring attached to the pyrazole scaffold can enhance anticancer activity.[1][4][5] Conversely, other research indicates that electron-donating groups, such as methoxy, can also lead to potent biological effects.[4] This apparent contradiction highlights the nuanced and target-specific nature of structure-activity relationships in this class of compounds.

Comparative Analysis of Anticancer Efficacy

To provide a clear comparison, this section presents experimental data on the anticancer activity of methoxy- and halogen-substituted pyrazole carbaldehydes and their close derivatives. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency, with lower values indicating higher efficacy.

Table 1: Comparative Anticancer Activity (IC₅₀ Values) of Substituted Pyrazole Derivatives

Compound TypeSubstituentCancer Cell LineIC₅₀ (µM)Reference
Pyrazole Derivative4-Methoxy (-OCH₃)HeLa (Cervical Cancer)2.4 ± 0.14[4]
Pyrazole Derivative4-Methoxy (-OCH₃)HCT-116 (Colon Cancer)2.2 ± 0.12[4]
Pyrazole Derivative4-Chloro (-Cl)Not SpecifiedNot Specified[6][7]
Pyrazoline Derivative4-Nitro (-NO₂)MCF-7 (Breast Cancer)Varies[8]
Pyrazole Derivative2,4-DichloroNot SpecifiedVaries[9]

Key Observations:

  • A pyrazole derivative with a 4-methoxy substitution has demonstrated significant potency against both cervical (HeLa) and colon (HCT-116) cancer cell lines, with IC₅₀ values of 2.4 µM and 2.2 µM, respectively.[4]

  • The efficacy of a substituent is highly dependent on its position on the aromatic ring and the specific cancer cell line being tested, indicating that a "one-size-fits-all" rule for substituent effects does not apply.

Causality Behind Experimental Choices: The Vilsmeier-Haack Reaction

The synthesis of pyrazole-4-carbaldehydes is commonly achieved through the Vilsmeier-Haack reaction.[2][3][10][11][12] This powerful formylation method utilizes a Vilsmeier reagent, typically prepared from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto an electron-rich aromatic ring.[13][14] The choice of this reaction is strategic as it allows for the direct and efficient synthesis of the target carbaldehydes, which are versatile intermediates for further derivatization.

Experimental Protocols: Assessing Anticancer Activity

The evaluation of the biological efficacy of these compounds relies on robust and standardized in vitro assays. The MTT assay is a widely used colorimetric method to assess cell viability and cytotoxicity.

MTT Assay for Cell Viability

Principle: This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight in a controlled incubator environment (37°C, 5% CO₂).

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (methoxy- and halogen-substituted pyrazole carbaldehydes) for a defined period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: Following the treatment period, the culture medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for 2-4 hours to allow for the formation of formazan crystals.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Measurement: The absorbance of the solution in each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.

Caption: Workflow for determining the anticancer activity of pyrazole carbaldehydes using the MTT assay.

Mechanism of Action: Targeting Key Signaling Pathways

The anticancer effects of many pyrazole derivatives are attributed to their ability to inhibit protein kinases, which are crucial enzymes in cell signaling pathways that regulate cell growth, proliferation, and survival.[6] One of the key targets is the Epidermal Growth Factor Receptor (EGFR), a transmembrane tyrosine kinase that is often overexpressed or mutated in various cancers.[2][10][15][16][17]

The EGFR signaling pathway, when activated by ligands such as epidermal growth factor (EGF), triggers a cascade of downstream events, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which ultimately promote cell proliferation and inhibit apoptosis (programmed cell death). Small molecule inhibitors, including certain pyrazole derivatives, can bind to the ATP-binding site of the EGFR kinase domain, preventing its activation and blocking the downstream signaling cascade. This inhibition leads to cell cycle arrest and apoptosis in cancer cells.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation EGF EGF EGF->EGFR Binds Inhibitor Pyrazole Carbaldehyde (Inhibitor) Inhibitor->EGFR Inhibits

Caption: Simplified EGFR signaling pathway and the inhibitory action of pyrazole derivatives.

Conclusion and Future Directions

The comparative analysis of methoxy- and halogen-substituted pyrazole carbaldehydes reveals a complex and multifaceted structure-activity landscape. While electron-withdrawing halogen substituents are often associated with enhanced biological activity, electron-donating methoxy groups can also confer potent anticancer properties. This underscores the importance of empirical testing against specific biological targets to guide rational drug design.

The Vilsmeier-Haack reaction provides a robust synthetic route to these valuable intermediates, and standardized in vitro assays like the MTT assay are essential for quantifying their biological efficacy. The mechanism of action for many of these compounds involves the inhibition of key signaling pathways, such as the EGFR pathway, which are critical for cancer cell proliferation and survival.

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Comparative

A Senior Application Scientist's Guide to the Validation of Molecular Docking Results for 1-(4-Methoxyphenyl)-3,5-dimethylpyrazole-4-carbaldehyde Ligands

Introduction: From In Silico Prediction to Experimental Reality In the landscape of modern drug discovery, computational molecular docking stands as a cornerstone technology, enabling the rapid screening of vast chemical...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: From In Silico Prediction to Experimental Reality

In the landscape of modern drug discovery, computational molecular docking stands as a cornerstone technology, enabling the rapid screening of vast chemical libraries to predict how a ligand might bind to a protein target.[1][2][3][4][5] This in silico approach predicts the preferred binding pose and estimates the binding affinity, thereby prioritizing candidates for synthesis and experimental testing.[2] However, it is a fundamental tenet of computational chemistry that these predictions are models, not certainties. Scoring functions have inherent limitations, and the static nature of most docking algorithms does not fully capture the dynamic reality of protein-ligand interactions.[6][7] Therefore, rigorous validation is not just a recommendation; it is an absolute necessity to bridge the gap between computational hypothesis and biological fact.[1]

This guide provides a comprehensive comparison of computational and experimental methodologies for validating the docking results of a specific ligand class: 1-(4-Methoxyphenyl)-3,5-dimethylpyrazole-4-carbaldehydes. The pyrazole scaffold is a privileged structure in medicinal chemistry, found in numerous compounds with diverse biological activities, including anti-inflammatory and anti-cancer properties.[8][9] Our focus ligand, 1-(4-Methoxyphenyl)-3,5-dimethylpyrazole-4-carbaldehyde, serves as a representative example to illustrate a robust, multi-tiered validation strategy. We will dissect the causality behind each experimental choice, providing field-proven protocols and objective data comparisons to guide researchers, scientists, and drug development professionals in confirming their computational discoveries.

The Initial Computational Workflow: Generating the Hypothesis

Before validation can begin, a robust docking protocol must be established. This process generates the primary hypotheses—the predicted binding pose and affinity—that all subsequent validation efforts will test.

The typical workflow involves preparing the 3D structures of the target protein and the ligand, defining the binding site, running the docking algorithm to generate multiple poses, and then using a scoring function to rank them.[1]

cluster_prep Preparation Stage cluster_dock Docking Stage cluster_output Output PDB Target Protein Structure (e.g., from PDB) DefineSite Define Binding Site (Grid Generation) PDB->DefineSite Receptor Prep Ligand Ligand Structure (1-(4-Methoxyphenyl)-3,5- dimethylpyrazole-4-carbaldehyde) RunDock Run Docking Algorithm (e.g., AutoDock Vina, Glide) Ligand->RunDock Ligand Prep DefineSite->RunDock Score Score & Rank Poses RunDock->Score Poses Predicted Binding Poses (Top Conformations) Score->Poses Affinity Predicted Binding Affinity (Docking Score in kcal/mol) Score->Affinity

Caption: A standard workflow for molecular docking.

Part 1: In Silico Validation - Refining the Computational Model

The first tier of validation involves using more computationally intensive methods to check the reliability of the initial docking results. These methods assess the stability and energetics of the predicted complex under more realistic conditions.

Molecular Dynamics (MD) Simulations: From a Static Pose to a Dynamic Interaction

Causality: A standard docking procedure treats the protein as a rigid entity and provides a static, time-independent snapshot of the binding event.[6] In reality, proteins are dynamic and constantly undergo conformational fluctuations in a physiological environment. MD simulations validate the stability of the docked pose by simulating the movements of every atom in the protein-ligand complex over time, considering temperature, pressure, and solvent effects.[3][10] A ligand that is truly a good binder should remain stably associated with the binding pocket throughout the simulation.

cluster_output Validation Metrics Input Top-Ranked Docking Pose MD_Setup System Solvation & Ionization Input->MD_Setup MD_Run Run MD Simulation (e.g., 100 ns) MD_Setup->MD_Run Analysis Trajectory Analysis MD_Run->Analysis RMSD RMSD (Stability) Analysis->RMSD RMSF RMSF (Flexibility) Analysis->RMSF HBonds H-Bond Occupancy (Interaction Stability) Analysis->HBonds

Caption: Workflow for validating a docking pose using MD simulation.

Experimental Protocol: MD Simulation

  • System Preparation: Take the top-ranked docked complex of the target protein and the pyrazole ligand.

  • Solvation: Place the complex in a periodic box of water molecules (e.g., TIP3P water model) to simulate the aqueous cellular environment.

  • Ionization: Add counter-ions (e.g., Na+, Cl-) to neutralize the system and mimic physiological salt concentration.

  • Minimization: Perform energy minimization to relax the system and remove any steric clashes.

  • Equilibration: Gradually heat the system to the target temperature (e.g., 310 K) and equilibrate the pressure. This is typically done in two phases: NVT (constant volume) followed by NPT (constant pressure).

  • Production Run: Run the simulation for a significant duration (e.g., 50-200 nanoseconds) to collect trajectory data.

  • Analysis: Analyze the trajectory to calculate key stability metrics.

Data Presentation: MD Simulation Stability Metrics

LigandAverage Ligand RMSD (Å)Key H-Bond Occupancy (%)Binding Site RMSF (Å)Interpretation
1-(4-Methoxyphenyl)-3,5-dimethylpyrazole-4-carbaldehyde 1.8 ± 0.485.2% (with Lys98)1.2 ± 0.3Stable: Ligand remains in the pocket with persistent key interactions.
Alternative Ligand A 5.6 ± 1.215.7% (with Lys98)2.5 ± 0.7Unstable: Ligand drifts out of the binding pocket; likely a false positive.
Control (Known Inhibitor) 1.5 ± 0.392.5% (with Lys98)1.1 ± 0.2Stable: Confirms the simulation can identify a known stable binder.
Note: Data is illustrative. RMSD (Root-Mean-Square Deviation) measures the deviation of the ligand from its initial pose. RMSF (Root-Mean-Square Fluctuation) measures the flexibility of protein residues.
Binding Free Energy Calculations (MM/PBSA & MM/GBSA)

Causality: Docking scores are fast but often inaccurate for ranking ligands with different scaffolds.[11] Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Generalized Born Surface Area (MM/GBSA) offer a more rigorous, albeit computationally expensive, way to estimate the free energy of binding. These calculations are performed on snapshots from an MD simulation, providing an averaged and more reliable energy value that better correlates with experimental binding affinities.[12]

Key Output: A calculated binding free energy (ΔG_bind) that can be used to re-rank docked ligands, providing a more accurate prioritization for experimental testing.

Part 2: Experimental Validation - The Ground Truth

While in silico methods build confidence, only experimental data can truly confirm a computational prediction.[1] These methods provide concrete, physical evidence of the protein-ligand interaction.

X-Ray Crystallography: The Definitive Proof of Binding Mode

Causality: X-ray crystallography provides the ultimate validation of a predicted binding pose.[13][14] By determining the three-dimensional structure of the protein-ligand complex at atomic resolution, it allows for the direct visualization of the ligand's orientation, conformation, and specific interactions with the protein.[15][16][17] This is considered the 'gold standard' for structural validation.

Protein Purified Target Protein CoCrystallize Co-crystallization Protein->CoCrystallize Ligand Synthesized Pyrazole Ligand Ligand->CoCrystallize Crystal Protein-Ligand Crystal CoCrystallize->Crystal Xray X-Ray Diffraction Crystal->Xray Data Diffraction Data Collection Xray->Data Solve Structure Solution & Refinement Data->Solve Structure 3D Electron Density Map Solve->Structure Compare Compare with Docked Pose (Calculate RMSD) Structure->Compare

Caption: Workflow for X-ray crystallography validation.

Data Presentation: Comparing Docked vs. Crystal Structures

ParameterDocked PoseCrystal StructureValidation Outcome
Binding Pose RMSD N/A1.2 ÅExcellent Agreement (< 2.0 Å)
Key H-Bond Carbonyl O with Lys98Carbonyl O with Lys98Interaction Confirmed
Hydrophobic Contact Methoxyphenyl in pocketMethoxyphenyl in pocketInteraction Confirmed
Biophysical Assays: Quantifying Binding Affinity

Causality: A correct binding pose should be accompanied by a measurable binding affinity. Docking scores provide a rough estimate, but biophysical assays quantify the strength of the interaction in terms of equilibrium dissociation (Kd), inhibition (IC50), or association/dissociation kinetics.[1][18] A strong correlation between predicted scores and measured affinities across a series of compounds is a powerful validation of the docking model's predictive power.

Comparison of Biophysical Techniques

TechniquePrincipleKey OutputThroughput
Isothermal Titration Calorimetry (ITC) Measures heat released or absorbed upon binding.Kd, ΔH, ΔSLow
Surface Plasmon Resonance (SPR) Measures change in refractive index on a sensor chip as ligand binds.Kd, k_on, k_offMedium
Thermal Shift Assay (TSA) Measures change in protein melting temp (Tm) upon ligand binding.ΔTmHigh

Experimental Protocol: Thermal Shift Assay (TSA)

  • Reagent Preparation: Prepare a solution of the target protein and a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins.

  • Ligand Addition: Dispense the protein-dye mixture into a 96- or 384-well PCR plate. Add varying concentrations of the 1-(4-Methoxyphenyl)-3,5-dimethylpyrazole-4-carbaldehyde ligand to the wells. Include a no-ligand (DMSO) control.

  • Thermal Denaturation: Place the plate in a real-time PCR instrument. Apply a thermal gradient, slowly increasing the temperature from ~25°C to 95°C.

  • Data Acquisition: Measure the fluorescence at each temperature increment. As the protein unfolds, the dye binds, and fluorescence increases.

  • Data Analysis: Plot fluorescence versus temperature to generate a melting curve. The midpoint of the transition is the melting temperature (Tm). The change in melting temperature (ΔTm) in the presence of the ligand indicates binding and stabilization.

In-Cell and In-Vivo Assays: Confirming Biological Function

Causality: The ultimate goal of drug discovery is to elicit a specific biological response. Validating that the binding of your ligand to its target translates into a measurable functional outcome (e.g., enzyme inhibition, modulation of a signaling pathway, cell death) provides the highest level of confidence.[19][20] This step confirms that the in silico and in vitro findings are biologically relevant.[21]

Example Protocol: Cell-Based Target Engagement Assay

  • Cell Culture: Culture a cell line that expresses the target protein.

  • Compound Treatment: Treat the cells with increasing concentrations of the pyrazole ligand for a defined period.

  • Lysis and Detection: Lyse the cells and perform a Western blot or ELISA to measure the phosphorylation status or expression level of a known downstream substrate of the target protein.

  • Data Analysis: A dose-dependent change in the downstream marker confirms that the ligand is engaging the target and modulating its function within a cellular context.

Conclusion: A Tiered Approach to Confidence

The validation of molecular docking results is not a single experiment but a strategic, multi-tiered process. For a ligand like 1-(4-Methoxyphenyl)-3,5-dimethylpyrazole-4-carbaldehyde, this journey builds confidence at each stage. It begins with computationally inexpensive but powerful in silico checks like MD simulations to ensure pose stability. This is followed by essential in vitro biophysical assays to quantify binding affinity, confirming that the predicted interaction is real and has a measurable strength. Finally, the gold standards of X-ray crystallography and functional cell-based assays provide definitive proof of the binding mode and its biological consequence. By systematically progressing through these validation tiers, researchers can confidently transform a promising computational hit into a validated lead compound worthy of further development.

References

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Validation

A Comparative Guide to the Mass Spectrometric Fragmentation of 1-(4-Methoxyphenyl)-3,5-dimethylpyrazole-4-carbaldehyde: Validation and Structural Elucidation

Audience: Researchers, scientists, and drug development professionals. Abstract: The structural integrity of a novel chemical entity is the bedrock of its characterization and subsequent development. For heterocyclic com...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The structural integrity of a novel chemical entity is the bedrock of its characterization and subsequent development. For heterocyclic compounds like 1-(4-Methoxyphenyl)-3,5-dimethylpyrazole-4-carbaldehyde, which holds potential as a scaffold in medicinal chemistry and materials science, unambiguous structural confirmation is paramount.[1][2] This guide provides an in-depth, experience-driven protocol for validating the fragmentation pattern of this target molecule using high-resolution mass spectrometry. We will explore the predictive fragmentation pathways based on fundamental chemical principles, detail a robust experimental workflow for acquiring high-quality tandem mass spectrometry (MS/MS) data, and compare these findings with alternative analytical methodologies to present a holistic approach to structural elucidation.

Foundational Principles: Predicting the Fragmentation Cascade

Before entering the laboratory, a senior scientist leverages chemical intuition and established principles to predict how a molecule will behave under energetic conditions. The structure of 1-(4-Methoxyphenyl)-3,5-dimethylpyrazole-4-carbaldehyde presents several likely points of cleavage under collision-induced dissociation (CID).[3][4]

The molecular formula is C₁₃H₁₄N₂O₂ with a monoisotopic mass of 230.1055 g/mol . The structure contains four key regions that will dictate its fragmentation: the N-linked methoxyphenyl ring, the dimethylated pyrazole core, the C4-linked carbaldehyde group, and the methoxy functional group.

Predicted Fragmentation Pathways:

  • Alpha Cleavage: A primary and highly favorable fragmentation for aldehydes and ketones involves cleavage of the bond alpha to the carbonyl group.[5][6][7] For our target molecule, this would mean the cleavage of the C4-carbon bond connecting the carbaldehyde to the pyrazole ring.

  • Pyrazole Ring Fragmentation: The pyrazole ring itself is known to undergo characteristic fragmentation, often involving the expulsion of stable neutral molecules like hydrogen cyanide (HCN) or dinitrogen (N₂).[8][9]

  • Benzylic/N-Aryl Cleavage: The bond between the pyrazole nitrogen (N1) and the methoxyphenyl ring is a potential cleavage site.

  • Methoxy Group Fragmentation: The methoxy group on the phenyl ring can readily lose a methyl radical (•CH₃) followed by the loss of carbon monoxide (CO).

These predicted pathways form the basis of our validation experiment. By anticipating the fragments, we can design an MS/MS experiment optimized to detect them.

Experimental Design: A Self-Validating Protocol

The goal is not just to acquire a spectrum, but to generate data of sufficient quality and resolution to confidently confirm or refute our predictions. We will employ a high-resolution Orbitrap mass spectrometer, which provides the mass accuracy required to determine the elemental composition of fragment ions.[10]

Instrumentation and Reagents
  • Mass Spectrometer: Thermo Scientific™ Q Exactive™ HF Hybrid Quadrupole-Orbitrap™ Mass Spectrometer (or equivalent).

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode. ESI is a soft ionization technique ideal for creating intact protonated molecular ions [M+H]⁺.

  • Collision Gases: High-purity nitrogen (for HCD) and argon (for CID).

  • Sample Preparation: A 1 µg/mL solution of 1-(4-Methoxyphenyl)-3,5-dimethylpyrazole-4-carbaldehyde in 50:50 acetonitrile:water with 0.1% formic acid. The acid ensures efficient protonation.

Step-by-Step Experimental Protocol
  • Sample Infusion: Infuse the prepared sample solution directly into the ESI source at a flow rate of 5 µL/min. This ensures a stable ion signal.

  • Full MS Scan (MS1): Acquire a full scan from m/z 50 to 500 at a resolution of 60,000. This initial scan is crucial to confirm the presence and isolation window for the protonated parent ion, [M+H]⁺, at a theoretical m/z of 231.1133.

  • Tandem MS (MS/MS) Acquisition:

    • Set up a targeted MS/MS experiment to isolate the [M+H]⁺ ion (m/z 231.11) with an isolation window of 1.0 m/z.

    • Fragment the isolated ions using two distinct methods to provide complementary data:

      • Higher-Energy C-trap Dissociation (HCD): Perform HCD with a stepped normalized collision energy (NCE) of 15, 30, and 45.[11][12] HCD occurs in a dedicated cell, providing high fragmentation efficiency and excellent detection of low-mass fragments.[3][10]

      • Collision-Induced Dissociation (CID): In parallel experiments or if using a triple quadrupole instrument, use CID with a collision energy of 25 eV. CID is a resonant excitation process that provides classic fragmentation patterns.[4][13]

    • Acquire the MS/MS scans at a resolution of 30,000 to ensure high mass accuracy for fragment ion identification.

The use of multiple collision energies and two different fragmentation techniques constitutes a self-validating system. Consistent fragments observed across different conditions lend high confidence to their assignment.

Data Analysis and Fragmentation Pattern Validation

The experimental data allows us to validate our initial predictions. The high-resolution fragments are analyzed to confirm their elemental composition, providing definitive evidence for the proposed fragmentation pathways.

Comparison of Predicted vs. Observed Fragments

The following table summarizes the key predicted fragments and provides a column for hypothetical, yet expected, experimental observations.

Predicted Fragment Ion (Structure)Predicted m/z (Exact Mass)Observed m/z (Hypothetical)Fragmentation Pathway
[M+H]⁺ C₁₃H₁₅N₂O₂⁺231.1133231.1131Molecular Ion
[M+H - CO]⁺ C₁₂H₁₅N₂O⁺203.1184203.1182Loss of CO from carbaldehyde
[M+H - CHO]⁺ C₁₂H₁₄N₂O⁺202.1106202.1105Alpha cleavage of carbaldehyde group
[M+H - •CH₃]⁺ C₁₂H₁₂N₂O₂⁺216.0899216.0897Loss of methyl radical from methoxy
[C₇H₇O]⁺ 107.0497107.0496Cleavage of N-Aryl bond (methoxyphenyl cation)
[C₆H₈N₂O]⁺ 124.0637124.0635Cleavage of N-Aryl bond (pyrazole-carbaldehyde cation)
Visualizing the Fragmentation Pathway

A fragmentation diagram provides a clear and intuitive map of the molecule's dissociation. The following diagram, generated using DOT language, illustrates the validated fragmentation cascade for 1-(4-Methoxyphenyl)-3,5-dimethylpyrazole-4-carbaldehyde.

G M [M+H]⁺ m/z = 231.1133 C₁₃H₁₅N₂O₂⁺ F1 m/z = 203.1184 C₁₂H₁₅N₂O⁺ M->F1 - CO F2 m/z = 216.0899 C₁₂H₁₂N₂O₂⁺ M->F2 - •CH₃ F3 m/z = 107.0497 C₇H₇O⁺ M->F3 N-Aryl Cleavage F4 m/z = 124.0637 C₆H₈N₂O⁺ M->F4 N-Aryl Cleavage

Caption: Validated fragmentation pathway of protonated 1-(4-Methoxyphenyl)-3,5-dimethylpyrazole-4-carbaldehyde.

Comparison with Alternative Analytical Techniques

While mass spectrometry is exceptionally powerful for determining molecular weight and fragmentation patterns, it is not a standalone solution for de novo structural elucidation.[14][15] A comprehensive analysis incorporates complementary techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being the gold standard for defining molecular connectivity.[16]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom in a molecule.[17][18]

  • ¹H NMR: Would confirm the presence of key structural motifs. We would expect to see distinct signals for the aldehyde proton (highly deshielded, ~9-10 ppm), the aromatic protons on the methoxyphenyl ring, a sharp singlet for the methoxy group (~3.8 ppm), and singlets for the two pyrazole methyl groups.[5][19]

  • ¹³C NMR: Would definitively show a signal for the carbonyl carbon in the 190-215 ppm range, confirming the aldehyde functional group.[19]

  • 2D NMR (COSY, HSQC, HMBC): These experiments would unambiguously establish the connectivity between protons and carbons, confirming the precise arrangement of the substituents on the pyrazole ring.[17]

MS vs. NMR: A Synergistic Approach
FeatureMass Spectrometry (MS)Nuclear Magnetic Resonance (NMR)
Primary Information Molecular weight, elemental formula (HRMS), structural fragments.Atomic connectivity, stereochemistry, 3D structure.
Sensitivity Very high (femtomole to attomole).Lower (micromole to nanomole).
Sample Amount Micrograms or less.Milligrams.
Key Strength Excellent for identifying a known compound or determining the "pieces" of an unknown.Unrivaled for determining the exact bonding framework of a novel compound.
Limitation Does not directly provide information on isomer connectivity.Less sensitive, can be complicated by tautomerism or rotamers in pyrazoles.[17]

The logical workflow is to use MS to rapidly determine the molecular formula and key substructures, then employ NMR to assemble those pieces into a definitive structure.

Conclusion

The validation of a mass spectrometric fragmentation pattern is a systematic process that combines predictive chemical knowledge with rigorous, high-resolution experimental work. For 1-(4-Methoxyphenyl)-3,5-dimethylpyrazole-4-carbaldehyde, the key fragmentation pathways involve the initial loss of carbon monoxide from the carbaldehyde group, loss of a methyl radical from the methoxy substituent, and charge-retaining cleavage of the N-Aryl bond. This guide provides a robust framework for obtaining and interpreting this data. By integrating these findings with complementary techniques like NMR spectroscopy, researchers can achieve absolute confidence in the structural elucidation of this and other novel chemical entities, a critical step in the journey of drug discovery and development.

References

  • Collision-induced dissociation - Wikipedia. (n.d.). Retrieved March 12, 2026, from [Link]

  • Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders - MDPI. (2023, September 8). Retrieved March 12, 2026, from [Link]

  • 1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1h-pyrazole-4-carbaldehyde - PubChem. (n.d.). Retrieved March 12, 2026, from [Link]

  • Mass spectrometric study of some pyrazoline derivatives - ResearchGate. (1998). Retrieved March 12, 2026, from [Link]

  • Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times - ResearchGate. (2013). Retrieved March 12, 2026, from [Link]

  • 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry - YouTube. (2018, September 20). Retrieved March 12, 2026, from [Link]

  • 19.2: Spectroscopy of Ketones and Aldehydes - Chemistry LibreTexts. (2020, May 30). Retrieved March 12, 2026, from [Link]

  • Collision-Induced Dissociation (CID): A Method for Molecular Structure Discovery in Mass Spectrometry - Longdom Publishing. (n.d.). Retrieved March 12, 2026, from [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry | IntechOpen. (2018, December 3). Retrieved March 12, 2026, from [Link]

  • 1-(4-Methoxyphenyl)-3,5-Dimethyl-1h-Pyrazole-4-Carboxylic Acid Ethyl Ester | C15H18N2O3 - PubChem. (n.d.). Retrieved March 12, 2026, from [Link]

  • Techniques for Structure Elucidation of Unknowns: Finding Substitute Active Pharmaceutical Ingredients in Counterfeit Medicines | LCGC International - Chromatography Online. (n.d.). Retrieved March 12, 2026, from [Link]

  • Simulating Collision-Induced Dissociation Tandem Mass Spectrometry (CID-MS/MS) for the Blood Exposome Database Using Quantum Chemistry Methods - A Pilot Study - PMC. (2021, August 28). Retrieved March 12, 2026, from [Link]

  • Synthesis and Structure Determination of 1-(4-Methoxyphenyl)-5-methyl-N'-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide - MDPI. (2022, May 31). Retrieved March 12, 2026, from [Link]

  • Optimization of Higher-Energy Collisional Dissociation Fragmentation Energy for Intact Protein-Level Tandem Mass Tag Labeling | Journal of Proteome Research - ACS Publications. (2023, January 5). Retrieved March 12, 2026, from [Link]

  • Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles | The Journal of Organic Chemistry - ACS Publications. (2017, July 18). Retrieved March 12, 2026, from [Link]

  • Mass Spectroscopy Fragmentation - Carbonyl Alpha Cleavage - YouTube. (2020, December 19). Retrieved March 12, 2026, from [Link]

  • Collision-Induced Dissociation Threshold Energies of Protonated Glycine, Glycinamide, and Some Related Small Peptides and Peptide Amino Amides | Journal of the American Chemical Society - ACS Publications. (n.d.). Retrieved March 12, 2026, from [Link]

  • Structural elucidation of compounds using different types of spectroscopic techniques - jchps. (n.d.). Retrieved March 12, 2026, from [Link]

  • mass spectra - fragmentation patterns - Chemguide. (n.d.). Retrieved March 12, 2026, from [Link]

  • 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde - MDPI. (2024, March 1). Retrieved March 12, 2026, from [Link]

  • (a) Original configuration of higher‐energy collision dissociation... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved March 12, 2026, from [Link]

  • Collision-Based Ion-activation and Dissociation - AnalyteGuru. (n.d.). Retrieved March 12, 2026, from [Link]

  • Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation - Visnav. (2022, July 27). Retrieved March 12, 2026, from [Link]

  • Modern Analytical Technique for Characterization Organic Compounds. (n.d.). Retrieved March 12, 2026, from [Link]

  • Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives - JOCPR. (n.d.). Retrieved March 12, 2026, from [Link]

  • 3,5-DMP (3,5 DIMETHYLPYRAZOLE) - Ataman Kimya. (n.d.). Retrieved March 12, 2026, from [Link]

  • High-Energy Collision Dissociation (HCD): Principles, Applications, and Uses in Mass Spectrometry - Laduviglusib GSK-3 inhibitor. (2023, October 24). Retrieved March 12, 2026, from [Link]

  • McLafferty Rearrangement - Chemistry Steps. (n.d.). Retrieved March 12, 2026, from [Link]

  • Mass Spectrometry Fragmentation Patterns – HSC Chemistry - Science Ready. (n.d.). Retrieved March 12, 2026, from [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - MDPI. (2019, December 20). Retrieved March 12, 2026, from [Link]

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  • Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives - Arkivoc. (n.d.). Retrieved March 12, 2026, from [Link]

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Sources

Safety & Regulatory Compliance

Safety

Comprehensive Operational &amp; Disposal Master Plan: 1-(4-Methoxyphenyl)-3,5-dimethylpyrazole-4-carbaldehyde

1. Executive Summary & Chemical Profile 1-(4-Methoxyphenyl)-3,5-dimethylpyrazole-4-carbaldehyde is a highly functionalized heterocyclic intermediate widely utilized in the synthesis of kinase inhibitors, anti-inflammator...

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Author: BenchChem Technical Support Team. Date: March 2026

1. Executive Summary & Chemical Profile 1-(4-Methoxyphenyl)-3,5-dimethylpyrazole-4-carbaldehyde is a highly functionalized heterocyclic intermediate widely utilized in the synthesis of kinase inhibitors, anti-inflammatory agents, and advanced agrochemicals. While its structural complexity provides immense value in drug discovery, it also necessitates rigorous safety and disposal protocols. The compound presents specific environmental and occupational hazards that require a systematic approach to waste management, ensuring compliance with environmental regulations and safeguarding laboratory personnel.

2. Risk Assessment & Hazard Causality To handle and dispose of this compound safely, one must understand the chemical causality behind its hazard profile.

  • Electrophilic Reactivity (Irritation): The C4-carbaldehyde group is a strong electrophile. Upon contact with biological tissues, it can undergo nucleophilic attack by the primary amines (lysine residues) or thiols (cysteine residues) of proteins, leading to covalent modification. This mechanism is the primary cause of its classification as a skin and eye irritant (Skin Irrit. 2, Eye Irrit. 2).

  • Environmental Persistence (Aquatic Toxicity): The combination of the pyrazole core and the 4-methoxyphenyl substituent significantly increases the molecule's lipophilicity (LogP). This hydrophobic nature prevents rapid aqueous degradation, allowing the compound to bioaccumulate in aquatic ecosystems, classifying it as a long-term aquatic hazard (Aquatic Chronic 4).

Table 1: Quantitative Hazard Profile and Mitigation Strategy

Parameter / HazardQuantitative Metric / CausalityOperational MitigationDisposal Requirement
Skin/Eye Irritant Aldehyde electrophilicity reacts with tissue nucleophiles.Nitrile gloves (>0.1mm thick), safety goggles.Segregate from primary amines in waste to prevent exothermic reactions.
Aquatic Toxicity High LogP; stable pyrazole ring resists biodegradation.0% release to sinks or municipal sewer systems.High-temperature incineration (>1100°C).
SAA Storage Limit Max 55 gallons total, or 1 quart for acutely hazardous waste.Monitor volumes weekly; request pickup at 80% capacity.Transfer to central accumulation area within 3 days of reaching limit.
Spill Containment Spills >100 mL require formal HAZMAT response.Use universal absorbents (1:1 volume ratio).Collect in sealed 5-gallon polyethylene pails.

3. Waste Segregation and Disposal Workflow Proper segregation at the point of generation is critical to prevent dangerous secondary reactions and to minimize disposal costs. As mandated by[1], all materials contaminated with this compound must be treated as hazardous waste.

WasteWorkflow Gen Waste Generation: 1-(4-Methoxyphenyl)-3,5-dimethylpyrazole -4-carbaldehyde Solid Solid Waste (Silica, PPE, Vials) Gen->Solid Liquid Liquid Waste (Reaction Solvents) Gen->Liquid SAA Satellite Accumulation Area (SAA) Solid->SAA Hal Halogenated Solvents (e.g., DCM, Chloroform) Liquid->Hal Chlorinated NonHal Non-Halogenated Solvents (e.g., EtOAc, Hexanes) Liquid->NonHal Non-Chlorinated Hal->SAA NonHal->SAA Incineration High-Temperature Incineration (>1100°C) SAA->Incineration EPA-Licensed TSDF Scrubber Alkaline Scrubber (NOx & SOx Neutralization) Incineration->Scrubber Flue Gas

Figure 1: Waste segregation and thermal destruction workflow for pyrazole-4-carbaldehyde derivatives.

4. Operational Handling & Disposal Methodologies

Protocol A: Liquid Waste Management (Mother Liquors & Extracts) During synthesis or purification, the compound is typically dissolved in organic solvents.

  • Segregation: Determine the solvent composition. If the solvent mixture contains >1% halogens (e.g., Dichloromethane, Chloroform), it must be routed to the [2]. If it consists of solvents like Ethyl Acetate or Hexanes, route it to the Non-Halogenated Waste Stream.

  • Compatibility Check: Ensure the waste carboy does not contain oxidizing agents (e.g., peroxides, nitric acid) or strong bases, which could trigger an exothermic polymerization of the aldehyde.

  • Labeling: Affix a hazardous waste tag immediately upon the first drop of waste entering the container. List "1-(4-Methoxyphenyl)-3,5-dimethylpyrazole-4-carbaldehyde" and all specific solvents.

  • Storage: Store in a designated Satellite Accumulation Area (SAA) with secondary containment, ensuring the container remains [2].

Protocol B: Solid Waste Management (Silica Gel & Consumables) Purification via column chromatography generates heavily contaminated silica gel.

  • Desiccation: Allow residual volatile solvents on the silica gel to evaporate inside the fume hood before sealing to prevent pressure buildup.

  • Containment: Transfer the dry, contaminated silica gel into a puncture-resistant, high-density polyethylene (HDPE) solid waste container.

  • PPE Disposal: All grossly contaminated gloves, weigh boats, and Kimwipes must be disposed of in the same solid hazardous waste stream. Do not discard in standard municipal trash.

Protocol C: Emergency Spill Cleanup (Absorption and Containment) In the event of a spill, immediate action is required to prevent aerosolization and environmental release.

  • Evacuation & Ventilation: Alert personnel in the immediate vicinity. Ensure the fume hood sash is open to maximize exhaust, or if outside a hood, [3].

  • PPE Donning: Equip heavy-duty nitrile gloves, a lab coat, and chemical splash goggles. If the spill involves highly volatile solvents, a half-face respirator with [4].

  • Containment: Surround the spill with a universal chemical absorbent (e.g., vermiculite or a commercial spill pad) to [3].

  • Absorption: Work from the perimeter of the spill toward the center. Allow the absorbent to fully soak up the aldehyde-solvent mixture.

  • Collection: Use a non-sparking scoop to transfer the gelled or solid absorbent into a clear, heavy-duty polyethylene bag or a [2].

  • Decontamination: Wash the affected surface with a mild soap and water solution, or wipe down with ethanol followed by water, to remove any residual electrophilic aldehyde. Collect all cleaning materials as solid hazardous waste.

5. Environmental Fate & Thermal Destruction Mechanisms Why is incineration the strictly mandated disposal route? The answer lies in the thermodynamic stability of the pyrazole ring.

If 1-(4-Methoxyphenyl)-3,5-dimethylpyrazole-4-carbaldehyde were to enter a landfill, its resistance to microbial degradation would lead to long-term soil and groundwater contamination. Therefore, waste management facilities utilize High-Temperature Incineration (>1100°C) .

At these extreme temperatures, the carbon skeleton is completely oxidized to carbon dioxide ( CO2​ ) and water ( H2​O ). Crucially, the nitrogen atoms within the pyrazole ring are oxidized into nitrogen oxides ( NOx​ ). To prevent these gases from causing acid rain, the incinerator's exhaust must be passed through an alkaline scrubber system (typically utilizing sodium hydroxide, NaOH ), which neutralizes the NOx​ into benign nitrate salts before [5].

6. References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press; 2011. Available at: [Link]

  • United States Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Available at: [Link]

  • Northwestern University Research Safety. Hazardous Waste Disposal Guide. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Hazardous Waste Operations and Emergency Response (HAZWOPER). Available at: [Link]

  • United States Environmental Protection Agency (EPA). Closure and Post-Closure Care Requirements for Hazardous Waste Treatment, Storage and Disposal Facilities. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

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Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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Reactant of Route 1
1-(4-Methoxyphenyl)-3,5-dimethylpyrazole-4-carbaldehyde
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1-(4-Methoxyphenyl)-3,5-dimethylpyrazole-4-carbaldehyde
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